molecular formula C15H19N3O5 B1314705 Gefitinib impurity 1 CAS No. 675126-26-8

Gefitinib impurity 1

货号: B1314705
CAS 编号: 675126-26-8
分子量: 321.33 g/mol
InChI 键: FYCDMKYKGPHRFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gefitinib impurity 1 is a useful research compound. Its molecular formula is C15H19N3O5 and its molecular weight is 321.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCDMKYKGPHRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192465
Record name 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile
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Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-26-8
Record name 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Identity of Gefitinib Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of therapeutic agents. In the context of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, the designation "Gefitinib Impurity 1" presents a notable ambiguity, with the term being applied to at least two distinct chemical entities by various chemical suppliers. This technical guide aims to elucidate the chemical structures and available data for the compounds most commonly referred to as this compound, providing a comprehensive resource for researchers and drug development professionals.

The Ambiguity of "this compound"

It is crucial to note that "this compound" is not a standardized designation found in major pharmacopoeias such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). Instead, these compendia list official impurities with lettered designations (e.g., Gefitinib Impurity A, Gefitinib Impurity B). The term "this compound" appears to be a manufacturer or supplier-specific identifier, leading to potential confusion.

This guide will address the two primary chemical compounds that have been labeled as "this compound":

  • 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS RN: 675126-26-8)

  • 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide (CAS RN: 246512-44-7)

Both compounds are structurally related to intermediates in the synthesis of Gefitinib and could potentially arise as process-related impurities.

Compound Profile 1: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

This compound is a key intermediate in some synthetic routes of quinazoline (B50416) derivatives, including analogs of Gefitinib.[1] Its presence as an impurity could indicate an incomplete reaction or carry-over from the synthetic process.

Chemical Structure:

Chemical structure of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

Physicochemical Data:

PropertyValueReference
CAS Registry Number 675126-26-8[2][3]
Molecular Formula C₁₅H₁₉N₃O₅[2][3]
Molecular Weight 321.33 g/mol [2][3]
Synthesis and Characterization

Synthesis: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile can be synthesized by the nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941).[1]

Experimental Protocol: Synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [1]

  • Reaction Setup: A mixture of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile is prepared in a suitable solvent.

  • Nitration: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added to the reaction mixture while maintaining a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up by quenching with water/ice, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Analytical Characterization: The identification and quantification of this impurity in Gefitinib samples would typically involve the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach for separating and quantifying impurities in pharmaceutical compounds.

  • Mass Spectrometry (MS): LC-MS or LC-MS/MS would be employed to confirm the molecular weight and fragmentation pattern of the impurity, providing unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the impurity.

Compound Profile 2: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

This compound is another potential process-related impurity in the synthesis of Gefitinib. It can be considered a precursor to the quinazolinone core of the Gefitinib molecule.[4]

Chemical Structure:

Chemical structure of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

Physicochemical Data:

PropertyValue
CAS Registry Number 246512-44-7
Molecular Formula C₁₅H₂₃N₃O₄
Molecular Weight 309.36 g/mol
Synthesis and Characterization

Synthesis: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide can be synthesized from the corresponding nitro compound via reduction of the nitro group and hydrolysis of a nitrile group to a primary amide.

Experimental Protocol: General Method for Reduction of Nitro Group and Nitrile Hydrolysis

  • Reduction of Nitro Group: The starting nitro compound is dissolved in a suitable solvent and subjected to reduction. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction (e.g., using iron powder in acetic acid).

  • Nitrile Hydrolysis: The resulting amino-nitrile can be hydrolyzed to the corresponding amide under acidic or basic conditions.

  • Work-up and Purification: Similar to the previous compound, the reaction mixture is worked up, and the product is isolated and purified using standard laboratory techniques.

Analytical Characterization: The analytical methods for identifying and quantifying this impurity are similar to those for the first compound, relying on HPLC for separation and quantification, and MS and NMR for structural confirmation.

Gefitinib's Mechanism of Action and Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2] Understanding this pathway is crucial for researchers in drug development.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR TKD Tyrosine Kinase Domain Gefitinib Gefitinib Gefitinib->TKD P P TKD->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for Impurity Identification

The general workflow for identifying and characterizing an unknown impurity in a drug substance like Gefitinib is a multi-step process.

Impurity_Identification_Workflow cluster_analysis Analytical Phase cluster_characterization Characterization Phase cluster_confirmation Confirmation Phase A Forced Degradation Studies B HPLC Method Development A->B C Impurity Detection (HPLC-UV) B->C D LC-MS/MS Analysis (Molecular Weight & Fragmentation) C->D E Impurity Isolation (Prep-HPLC) C->E G Structure Elucidation D->G F NMR Spectroscopy (¹H, ¹³C, 2D NMR) E->F F->G H Reference Standard Synthesis G->H I Method Validation H->I

Caption: A typical workflow for the identification and characterization of pharmaceutical impurities.

Conclusion

The ambiguity surrounding "this compound" underscores the importance of precise and standardized nomenclature in pharmaceutical analysis. Researchers and professionals in drug development should exercise caution when encountering non-official impurity designations and seek confirmation through CAS numbers and, ideally, by obtaining and analyzing reference standards. While both 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile and 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide are plausible process-related impurities, their presence and acceptable limits in the final Gefitinib API must be controlled through robust manufacturing processes and validated analytical methods. This guide provides a foundational understanding of these potential impurities to aid in the development of safe and high-quality pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis and Formation of Gefitinib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation of Gefitinib Impurity 1, a critical process-related impurity in the manufacturing of the targeted anticancer drug, Gefitinib. Understanding the origin and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Gefitinib and its Impurities

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used primarily in the treatment of non-small cell lung cancer (NSCLC).[1] Its chemical name is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine. The synthesis of such a complex molecule can inadvertently lead to the formation of impurities through various side reactions or the presence of contaminants in starting materials. Regulatory bodies require stringent control and characterization of any impurity present in an API at levels greater than 0.1%.[2]

Identification and Structure of this compound

This compound is identified as N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine , with the Chemical Abstracts Service (CAS) number 2089650-13-3 .

The structural difference between Gefitinib and Impurity 1 lies in the substitution pattern of the aniline (B41778) ring attached to the C4 position of the quinazoline (B50416) core. Gefitinib contains a 3-chloro-4-fluoro substitution, whereas Impurity 1 possesses a 3,4-dichloro substitution. This seemingly minor difference can impact the pharmacological and toxicological profile of the drug substance.

Synthesis and Formation Mechanism

The formation of this compound is directly linked to the presence of 3,4-dichloroaniline (B118046) as a contaminant in the starting material, 3-chloro-4-fluoroaniline (B193440) . The final step in many common Gefitinib synthesis routes involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline (B184009) intermediate and 3-chloro-4-fluoroaniline.[3][4] If 3,4-dichloroaniline is present, it will compete with 3-chloro-4-fluoroaniline in this condensation reaction, leading to the formation of Impurity 1.

The general synthetic pathway leading to both Gefitinib and Impurity 1 is depicted below:

Gefitinib_Impurity_1_Synthesis cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_products Products Intermediate_A 4-Chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline Reaction_Node Nucleophilic Aromatic Substitution (SNAr) Intermediate_A->Reaction_Node Aniline_Mix 3-Chloro-4-fluoroaniline (with 3,4-dichloroaniline contaminant) Aniline_Mix->Reaction_Node Gefitinib Gefitinib Reaction_Node->Gefitinib Impurity_1 This compound Reaction_Node->Impurity_1

Fig. 1: Synthetic pathway of Gefitinib and Impurity 1.

The rate of formation of Impurity 1 is dependent on the concentration of 3,4-dichloroaniline in the 3-chloro-4-fluoroaniline starting material and the relative reactivity of the two anilines under the specific reaction conditions (e.g., temperature, solvent, and catalyst).

Experimental Protocols

Synthesis of Gefitinib and Impurity 1 (Illustrative)

The following is a generalized experimental protocol for the condensation step, which can be adapted for the synthesis of both Gefitinib and its Impurity 1 for use as a reference standard.

Materials:

  • 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

  • 3-chloro-4-fluoroaniline (for Gefitinib) or 3,4-dichloroaniline (for Impurity 1)

  • Isopropyl alcohol (or other suitable solvent like methanol)

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • A mixture of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1 equivalent) and either 3-chloro-4-fluoroaniline or 3,4-dichloroaniline (1-1.5 equivalents) in isopropyl alcohol is prepared in a reaction vessel.

  • The mixture is heated to reflux (typically around 80-85°C) and stirred for several hours (e.g., 6 hours).

  • The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • If desired, hydrochloric acid can be added to the cooled mixture to precipitate the hydrochloride salt of the product.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., chilled methanol), and dried under vacuum to yield the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Analytical Method for Detection and Quantification

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the separation and quantification of Gefitinib and its process-related impurities, including Impurity 1.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 130 mM ammonium (B1175870) acetate, pH 5.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 63:37 (v/v) aqueous to organic.[5]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL

Under these or similar conditions, Gefitinib and Impurity 1 would be separated based on their differing polarities, allowing for their individual quantification. The retention time of Impurity 1 would need to be confirmed by analyzing a synthesized reference standard.

The workflow for the analysis of a Gefitinib sample for the presence of Impurity 1 is outlined below:

Analytical_Workflow Sample_Prep Sample Preparation (Dissolution in diluent) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (at 260 nm) Chrom_Separation->UV_Detection Data_Analysis Data Analysis (Peak integration and quantification) UV_Detection->Data_Analysis Result Reportable Result (% Impurity 1) Data_Analysis->Result

Fig. 2: Analytical workflow for Impurity 1 determination.

Quantitative Data and Control Strategy

While specific quantitative data on the formation of Impurity 1 as a direct function of 3,4-dichloroaniline concentration is not publicly available, it is a fundamental principle of process chemistry that the level of an impurity in a final product is directly related to the level of the corresponding contaminant in the starting materials.

Control Strategy:

The primary control strategy for minimizing the formation of this compound is to implement stringent specifications for the starting material, 3-chloro-4-fluoroaniline. This includes:

  • Supplier Qualification: Thoroughly vetting and qualifying suppliers of 3-chloro-4-fluoroaniline to ensure they have robust processes to control for the presence of 3,4-dichloroaniline.

  • Incoming Raw Material Testing: Implementing a validated analytical method to test each batch of 3-chloro-4-fluoroaniline for the presence and quantity of 3,4-dichloroaniline.

  • Setting Acceptance Criteria: Establishing a strict acceptance limit for the content of 3,4-dichloroaniline in the starting material.

The following table summarizes the key information regarding Gefitinib and Impurity 1:

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine184475-35-2C₂₂H₂₄ClFN₄O₃446.903-chloro-4-fluoroaniline moiety
Impurity 1 N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine2089650-13-3C₂₂H₂₄Cl₂N₄O₃463.363,4-dichloroaniline moiety

Conclusion

This compound is a process-related impurity that arises from the presence of 3,4-dichloroaniline in the 3-chloro-4-fluoroaniline starting material. Its formation is a direct consequence of the competitive reaction during the final condensation step of Gefitinib synthesis. A robust control strategy focused on the quality of raw materials is the most effective means of minimizing the presence of this impurity in the final API. This guide provides the foundational knowledge for researchers and drug development professionals to understand, control, and analyze this critical impurity, thereby ensuring the quality and safety of Gefitinib.

References

Potential Biological Activity of Gefitinib Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (B1684475) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. As with any synthesized pharmaceutical compound, impurities can arise during the manufacturing process. The presence of such impurities, even in trace amounts, necessitates a thorough evaluation of their potential biological activity to ensure the safety and efficacy of the final drug product. This technical guide focuses on "Gefitinib impurity 1," providing an in-depth overview of its chemical identity and a framework for assessing its potential biological activity based on its structural relationship to the parent compound.

Presumed Target and Signaling Pathway

Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[1][2][3][4] Given that this compound is a related substance, it is hypothesized that it may also interact with EGFR. The EGFR signaling cascade is a critical pathway in normal cellular function and is often dysregulated in cancer.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways. These pathways ultimately regulate gene expression and cellular processes like proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Gefitinib Gefitinib / Impurity 1? Gefitinib->P_EGFR

Figure 1: Simplified EGFR Signaling Pathway and the potential point of inhibition by Gefitinib and its impurity.

Data Presentation: Hypothetical Biological Activity

Due to the absence of published data, the following tables present a hypothetical comparison of the biological activity of Gefitinib and this compound for illustrative purposes. These values are representative of what might be determined through the experimental protocols outlined in this guide.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
GefitinibEGFR (Wild-Type)33
This compoundEGFR (Wild-Type)500 (Hypothetical)

Table 2: Cell-Based Activity

CompoundCell LineAssay TypeIC50 (nM)
GefitinibA431 (EGFR overexpressing)Cell Viability (MTT)54
This compoundA431 (EGFR overexpressing)Cell Viability (MTT)>10,000 (Hypothetical)
GefitinibA431 (EGFR overexpressing)EGFR Phosphorylation45
This compoundA431 (EGFR overexpressing)EGFR Phosphorylation800 (Hypothetical)

Experimental Protocols

To ascertain the actual biological activity of this compound, a series of in vitro biochemical and cell-based assays should be performed. The following are detailed protocols for key experiments.

Experimental Workflow

A logical workflow for testing the biological activity of this compound would begin with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effect in a more complex biological system.

Experimental_Workflow start Start: Obtain pure This compound biochemical Biochemical Assays (EGFR Kinase Activity) start->biochemical cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis and IC50 Determination biochemical->data_analysis viability Cell Viability/Proliferation (e.g., MTT Assay) cell_based->viability phosphorylation EGFR Phosphorylation (Western Blot / ELISA) cell_based->phosphorylation downstream Downstream Signaling Analysis (e.g., Akt, ERK phosphorylation) cell_based->downstream viability->data_analysis phosphorylation->data_analysis downstream->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion Logical_Relationship gefitinib Gefitinib (Parent Compound) egfr_binding Potential Binding to EGFR ATP Pocket gefitinib->egfr_binding Known to Bind impurity This compound (Related Structure) impurity->egfr_binding Hypothesized to Bind no_binding No Significant EGFR Binding egfr_binding->no_binding If No Affinity inhibition Inhibition of EGFR Kinase Activity egfr_binding->inhibition If Binding Occurs biologically_inactive Biologically Inactive no_binding->biologically_inactive no_inhibition No Kinase Inhibition inhibition->no_inhibition If Weak/No Binding cell_effect Inhibition of Cell Proliferation & Signaling inhibition->cell_effect If Potent no_inhibition->biologically_inactive no_cell_effect No Cellular Activity cell_effect->no_cell_effect If Insignificant biologically_active Biologically Active cell_effect->biologically_active If Significant no_cell_effect->biologically_inactive

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (B1684475), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Despite its targeted mechanism, gefitinib is associated with a range of toxicities affecting various organ systems. This technical guide provides a comprehensive overview of the toxicological profile of gefitinib and its related compounds. It delves into the mechanisms of toxicity, presents quantitative toxicological data, details key experimental protocols for toxicological assessment, and visualizes critical signaling pathways and experimental workflows. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and development of EGFR inhibitors and other targeted cancer therapies.

Introduction

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively blocks the adenosine (B11128) triphosphate (ATP) binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] While highly effective in patients with activating EGFR mutations, such as exon 19 deletions or the L858R substitution in exon 21, its clinical use is accompanied by a spectrum of adverse effects.[2] Understanding the toxicological profile of gefitinib is paramount for managing patient care, developing safer analogues, and designing novel therapeutic strategies. This guide synthesizes the current knowledge on gefitinib's toxicity, focusing on its pharmacokinetics, metabolism, and impact on major organ systems.

Pharmacokinetics and Metabolism

Gefitinib is administered orally and is slowly absorbed, with a mean bioavailability of approximately 60%.[3] Peak plasma concentrations are typically reached within 3 to 7 hours.[3] The drug is extensively bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[3]

Metabolism of gefitinib is primarily hepatic, mediated extensively by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and CYP3A5 and CYP2D6 playing lesser roles.[4] The main metabolic pathways include morpholine (B109124) ring opening, O-demethylation, and oxidative defluorination.[4] Excretion is predominantly through the feces (86%), with less than 4% of the administered dose eliminated renally.[3]

The formation of reactive metabolites, such as a reactive iminoquinone, is a key aspect of gefitinib's toxicology.[5] These electrophilic species can covalently bind to macromolecules like proteins and DNA, potentially leading to cellular damage and idiosyncratic drug reactions.[6]

Quantitative Toxicological Data

This section summarizes the key quantitative data related to the toxicity of gefitinib, including LD50, IC50 values, and the incidence of common adverse events observed in clinical trials.

Acute Toxicity
SpeciesRouteLD50/TDLOValueReference
RatOralLD502000 mg/kg[7]
RatOralLethal Dose12,000 mg/m²[3]
MouseOralNon-lethal Dose6,000 mg/m²[3]
HumanOralTDLO3.6 mg/kg[8]

TDLO: Toxic Dose Low

In Vitro Cytotoxicity (IC50)
Cell LineCancer TypeIC50 (Gefitinib)Reference
VeroNormal Kidney11.15 µg/ml[9]
A549Lung Adenocarcinoma7.0 ± 1.0 μM[10]
A549GR (Gefitinib-Resistant)Lung Adenocarcinoma12.7 ± 0.8 μM[10]
H1650Lung Adenocarcinoma31.0 ± 1.0 μM[10]
H1650GR (Gefitinib-Resistant)Lung Adenocarcinoma50.0 ± 3.0 μM[10]
PC9Lung Adenocarcinoma<1 μmol/L[11]
HCC827Lung Adenocarcinoma0.7 nM to 50 nM[12]
H1975 (L858R + T790M)Lung Adenocarcinoma4.4 - 25.5 μM[12]
H3255Lung Adenocarcinoma0.003 μM[13]
11-18Lung Adenocarcinoma0.39 μM[13]
Clinical Adverse Events

The following table summarizes the incidence of common drug-related adverse events from clinical trials at the recommended daily dose of 250 mg.[14][15]

Adverse EventIncidence (%) (All Grades)Incidence (%) (Grade 3/4)
Dermatological
Rash43-48%1%
Acne25%0%
Dry Skin13%0%
Pruritus8%0%
Gastrointestinal
Diarrhea48-49%5%
Nausea13%1%
Vomiting12%1%
Stomatitis--
Anorexia7%1%
Hepatic
Increased ALT11.4%5.1%
Increased AST7.9%3.0%
Increased Bilirubin2.7%0.7%
Pulmonary
Interstitial Lung Disease (ILD)~1%~0.3% (fatal in ~1/3 of cases)
Pneumonitis2.24%-
Pneumonia2.33%-
Hemoptysis0.49%-
Ocular
Conjunctivitis1%-
Amblyopia2%-
Other
Asthenia6%1%
Weight Loss3%0%
Peripheral Edema2%-

Organ-Specific Toxicities

Dermatological Toxicity

Skin reactions are the most common adverse effects of gefitinib, occurring in over 50% of patients.[14] These typically manifest as an acneiform or papulopustular rash, dry skin (xerosis), and pruritus.[14][16] The rash is thought to be a direct consequence of EGFR inhibition in the skin, which disrupts keratinocyte proliferation and differentiation.[17] In animal models, gefitinib treatment has been shown to cause thickening of the epidermis, loss of moisture, and apoptosis of keratinocytes, associated with increased macrophage infiltration.[16]

Gastrointestinal Toxicity

Diarrhea is a very common side effect, affecting nearly half of the patients treated with gefitinib.[14] While usually mild to moderate, it can be severe in some cases. The underlying mechanism is believed to be related to EGFR inhibition in the gastrointestinal tract, leading to altered ion transport and fluid secretion.[18]

Hepatotoxicity

Elevations in liver transaminases (ALT and AST) are frequently observed during gefitinib therapy.[2] Although often asymptomatic and reversible, severe and even fatal hepatotoxicity has been reported.[2] The mechanism is not fully understood but may involve the formation of reactive metabolites that cause direct hepatocellular injury.[2] Studies in zebrafish larvae have shown that gefitinib can induce dose-dependent hepatotoxicity, characterized by changes in liver morphology and function.[19]

Pulmonary Toxicity

Interstitial lung disease (ILD), including pneumonitis and pulmonary fibrosis, is a rare but serious and potentially fatal adverse effect of gefitinib.[20] The incidence is higher in certain populations, such as Japanese patients.[20] The exact mechanism remains unclear, but it is hypothesized that EGFR inhibition may impair the normal repair processes in the lung epithelium, making it more susceptible to injury.[21]

Cardiotoxicity

While not as common as with other TKIs, cardiotoxicity has been reported with gefitinib.[22] It can manifest as cardiomyopathy, QT interval prolongation, and acute coronary syndrome.[1] Preclinical studies in rat cardiomyocytes (H9c2 cells) and in vivo rat models suggest that gefitinib can induce cardiotoxicity by modulating the PTEN/Akt/FoxO3a pathway and through the formation of CYP1A1-mediated reactive metabolites in the heart.[23][24]

Renal Toxicity

Renal toxicity is a rare adverse effect of gefitinib. Cases of acute kidney injury and proteinuria have been reported.[22] While the exact mechanism is not well-defined, EGFR is expressed in the kidney, suggesting a potential for direct renal effects.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the toxicological assessment of gefitinib.

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of gefitinib in a given cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, H1650)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Gefitinib stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[25][26]

  • Prepare serial dilutions of gefitinib in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the gefitinib dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[25]

  • For MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved.[11]

  • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[27]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11][28]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Analysis of Gefitinib and its Metabolites in Biological Samples (UPLC-MS/MS)

Objective: To quantify the concentration of gefitinib and its major metabolites in plasma or other biological matrices.

Materials:

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a tandem quadrupole mass spectrometer)

  • Analytical column (e.g., ACQUITY BEH C18)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile (B52724)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Plasma or tissue homogenate samples

  • Acetonitrile for protein precipitation

Procedure:

  • Sample Preparation: To a small volume of plasma (e.g., 50 µL), add the internal standard and precipitate proteins by adding a larger volume of cold acetonitrile (e.g., 200 µL).[29]

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

  • UPLC-MS/MS Analysis: Inject the prepared sample onto the UPLC system.

  • Separate the analytes using a gradient elution with mobile phases A and B.[29]

  • Detect and quantify the parent drug and its metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.[29]

  • Construct a calibration curve using standards of known concentrations to determine the concentrations in the unknown samples.

In Vivo Dermatotoxicity Assessment in Rodents

Objective: To evaluate the dermatological toxicity of gefitinib in an animal model.

Animal Model: Brown Norway (BN) rats or C57BL/6 mice.[16][30]

Procedure:

  • Acclimatize the animals for at least one week before the start of the experiment.

  • Divide the animals into control and treatment groups.

  • Administer gefitinib orally (by gavage) to the treatment groups at different dose levels (e.g., 37.5, 75, and 150 mg/kg/day for mice) for a specified duration (e.g., 4 weeks).[16][30] The control group receives the vehicle (e.g., distilled water).[30]

  • Monitor the animals daily for clinical signs of toxicity, including body weight changes, skin rash, itching, and hair loss.[16]

  • At the end of the study, euthanize the animals and collect skin samples for histopathological analysis.

  • Process the skin samples for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Examine the skin sections for epidermal thickening, inflammation, and apoptosis of keratinocytes.[16]

  • Immunohistochemistry can be performed to assess macrophage infiltration.[16]

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways affected by gefitinib and typical experimental workflows for its toxicological evaluation, created using the DOT language for Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_cellular_response Cellular Response EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_gefitinib Add Serial Dilutions of Gefitinib seed_cells->add_gefitinib incubate Incubate for 24/48/72h add_gefitinib->incubate add_reagent Add MTT or CCK-8 Reagent incubate->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end Gefitinib_Metabolism_Toxicity cluster_metabolism Hepatic Metabolism cluster_toxicity Toxicity Gefitinib Gefitinib CYP3A4 CYP3A4 Gefitinib->CYP3A4 CYP2D6 CYP2D6 Gefitinib->CYP2D6 Metabolites Inactive Metabolites CYP3A4->Metabolites Reactive_Metabolite Reactive Iminoquinone Metabolite CYP3A4->Reactive_Metabolite Excretion Excretion (Fecal) Metabolites->Excretion Covalent_Binding Covalent Binding to Macromolecules Reactive_Metabolite->Covalent_Binding Cellular_Damage Cellular Damage Covalent_Binding->Cellular_Damage Organ_Toxicity Organ Toxicity (Liver, Lung, etc.) Cellular_Damage->Organ_Toxicity

References

The Discovery and Identification of Gefitinib Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of a key process-related impurity, Gefitinib Impurity 1. This impurity, identified as 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile , can arise during specific synthesis routes of Gefitinib. This document details its origin, analytical identification methods, and the logical framework for its control, serving as a vital resource for researchers and professionals in drug development and quality control.

Introduction to Gefitinib and its Impurities

Gefitinib is a quinazoline (B50416) derivative that functions by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth.[1] The manufacturing process of Gefitinib, like any synthetic API, can result in the formation of impurities. These can include starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies require stringent control and characterization of any impurity present in the final drug substance above a certain threshold.

Discovery and Origin of this compound

This compound is not a degradation product but a process-related impurity . Its discovery is intrinsically linked to a specific synthetic pathway for Gefitinib. In this route, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile serves as a key intermediate.

The presence of this compound as an impurity in the final Gefitinib product is typically discovered during the analytical method development and validation stages of the drug substance. If the subsequent reaction step to convert this intermediate is incomplete, or if the purification processes are not sufficiently robust, it can be carried over into the final API.

The logical workflow for the discovery and identification of such a process-related impurity is outlined below.

G Workflow for Process-Related Impurity Discovery cluster_0 Synthesis & Analysis cluster_1 Isolation & Identification cluster_2 Method Validation & Control A Gefitinib Synthesis B Crude Product Analysis (e.g., HPLC) A->B C Unknown Peak Detection B->C D Isolation of Unknown Peak (e.g., Prep-HPLC) C->D E Structural Elucidation (LC-MS, NMR) D->E F Identification as Intermediate E->F G Reference Standard Synthesis F->G H Analytical Method Validation G->H I Setting Acceptance Criteria H->I

Workflow for the discovery of a process-related impurity.
Synthesis Pathway Leading to this compound

One of the synthetic routes for Gefitinib involves the nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) to form this compound (4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile).[3] This intermediate is then subsequently reduced to form an amino derivative, which is a precursor to the quinazoline ring of Gefitinib.

G Synthesis of this compound A 4-methoxy-3-(3-morpholinopropoxy)benzonitrile B Nitration (HNO3/H2SO4) A->B C This compound (4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile) B->C

Formation of this compound.

Identification and Characterization

The identification of this compound relies on a combination of chromatographic and spectroscopic techniques.

Chemical Structure and Properties
PropertyValue
Chemical Name 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
CAS Number 675126-26-8
Molecular Formula C15H19N3O5
Molecular Weight 321.33 g/mol
Experimental Protocols for Identification

Protocol 1: Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

A common approach to isolate an unknown impurity for structural elucidation is through preparative HPLC.

  • Column: A reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. The specific gradient is developed to achieve optimal separation of the impurity from the main component and other impurities.

  • Detection: UV detection at a wavelength where both Gefitinib and the impurity have significant absorbance (e.g., 248 nm).[4]

  • Procedure:

    • A concentrated solution of crude Gefitinib containing the impurity is prepared.

    • Multiple injections are made onto the preparative HPLC system.

    • The fraction corresponding to the impurity peak is collected.

    • The collected fractions are pooled and the solvent is removed (e.g., by lyophilization or rotary evaporation) to yield the isolated impurity.

Protocol 2: Structural Elucidation by LC-MS and NMR

Once isolated, the structure of the impurity is confirmed using spectroscopic methods.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).[5][6]

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns (MS/MS) can provide further structural information. For this compound, a protonated molecule [M+H]+ at m/z 322.1 would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Analyses: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Interpretation: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, are used to definitively determine the chemical structure.

Analytical Methods for Quantification

Validated analytical methods are essential for the routine monitoring and control of this compound in the drug substance.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the standard for quantifying process-related impurities.

Table 1: Example HPLC Method Parameters for Gefitinib and Impurity Analysis

ParameterCondition
Column Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Phosphate buffer (pH 3.6) and acetonitrile (55:45 v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection UV at 248 nm[4]
Injection Volume 10 µL[4]

Method Validation: The HPLC method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data from Method Validation Studies

The following table summarizes typical performance characteristics of a validated HPLC method for Gefitinib and its impurities.

Table 2: Representative Method Validation Data

ParameterGefitinibProcess-Related Impurities
Linearity Range 25 - 500 µg/mL[2]0.1 - 2.0 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]> 0.999[2]
LOD -0.012 - 0.033 µg/mL[2]
LOQ -0.04 - 0.10 µg/mL[2]
Accuracy (% Recovery) 98.26 - 99.90%[7]95.99 - 100.55%[7]
Precision (% RSD) < 2%[2]< 3%[2]

Conclusion

The discovery and identification of this compound, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, is a critical aspect of ensuring the quality and safety of the Gefitinib drug substance. As a process-related impurity, its control is managed through a thorough understanding of the synthetic process and the implementation of robust, validated analytical methods. This technical guide provides a framework for the discovery, identification, and quantification of this and similar process-related impurities, underscoring the importance of rigorous analytical science in pharmaceutical development.

References

An In-depth Technical Guide to a Key Gefitinib Impurity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

Gefitinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer, acting as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth look at a significant process-related impurity of Gefitinib.

It is critical to note that the designation "Gefitinib impurity 1" is not a universally standardized nomenclature. Various chemical suppliers may use this term to refer to different molecules. This guide focuses on the compound identified by the CAS number 675126-26-8, chemically known as 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. This compound is a known intermediate in some synthetic routes of Gefitinib, and its presence in the final drug product must be carefully controlled.

This document will detail the physicochemical properties, analytical methodologies for detection and quantification, and the relevant biological context of this impurity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an impurity is fundamental for developing appropriate analytical methods and control strategies. The key properties of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile are summarized below.

PropertyValueReference
Chemical Name 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile[1]
CAS Number 675126-26-8[1]
Molecular Formula C₁₅H₁₉N₃O₅[2]
Molecular Weight 321.33 g/mol [2]
Melting Point 127 °C[3]
Boiling Point 522.3±50.0 °C (Predicted)[3]
Solubility Low solubility in water. Soluble in organic solvents like dichloromethane (B109758) and chloroform.[4]
pKa 7.02±0.10 (Predicted)[5]
Appearance Typically a solid[4]

Synthesis and Logical Relationship to Gefitinib

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a key intermediate in several reported synthetic pathways of Gefitinib. Its formation typically involves the nitration of a precursor molecule. Understanding its synthesis is crucial for identifying potential side reactions and for developing strategies to minimize its presence in the final API.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product isovanillin Isovanillin intermediate_1 4-methoxy-3-(3-morpholinopropoxy)benzonitrile isovanillin->intermediate_1 Multi-step conversion impurity 4-Methoxy-5-(3-morpholinopropoxy)- 2-nitrobenzonitrile (Gefitinib Impurity) intermediate_1->impurity Nitration intermediate_2 2-amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile impurity->intermediate_2 Reduction gefitinib Gefitinib intermediate_2->gefitinib Cyclization & Coupling

Caption: Synthetic pathway illustrating the formation of Gefitinib Impurity from Isovanillin.

Experimental Protocols

Accurate and robust analytical methods are essential for the detection and quantification of impurities in pharmaceutical manufacturing. Below are outlines of common experimental protocols used for the analysis of Gefitinib and its impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common technique for separating and quantifying related substances in pharmaceuticals is reverse-phase HPLC.

Chromatographic Conditions (Illustrative Example):

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength where both Gefitinib and the impurity have significant absorbance.

  • Temperature: Controlled column temperature for reproducibility.

Sample Preparation:

  • Accurately weigh and dissolve the Gefitinib bulk drug or formulation in a suitable diluent (e.g., a mixture of the mobile phase).

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.

Validation Parameters:

The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

HPLC_Workflow sample_prep Sample Preparation (Dissolution, Filtration) injection Injection sample_prep->injection hplc_system HPLC System separation Chromatographic Separation (C18 Column) hplc_system->separation injection->hplc_system detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: General workflow for the analysis of Gefitinib impurities by HPLC.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For the definitive identification and structural confirmation of impurities, mass spectrometry and NMR spectroscopy are indispensable.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide the exact mass of the impurity, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and provide structural information.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This data is used to piece together the complete chemical structure. For 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, characteristic signals would be expected for the aromatic protons, the methoxy (B1213986) group, the morpholine (B109124) ring, and the propyl chain.

Biological Context: The EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The presence of impurities could potentially interfere with this mechanism or introduce off-target effects. Understanding the EGFR signaling pathway provides a context for the importance of controlling the purity of Gefitinib.

Upon binding of a ligand such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6] Gefitinib competitively binds to the ATP-binding site in the tyrosine kinase domain of EGFR, thereby inhibiting autophosphorylation and blocking these downstream signals.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocol: EGFR Phosphorylation Assay (Western Blot)

To assess the impact of a compound on EGFR activity, a common in vitro method is to measure the phosphorylation status of EGFR in cancer cell lines that overexpress the receptor (e.g., A431 cells).

  • Cell Culture and Treatment:

    • Culture A431 cells to approximately 80% confluency.

    • Serum-starve the cells to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Gefitinib as a positive control, and the impurity) for a defined period.

    • Stimulate the cells with EGF to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. This guide has provided a detailed overview of a key process-related impurity of Gefitinib, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS 675126-26-8). By understanding its physicochemical properties, synthetic origin, and the analytical methods for its control, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final Gefitinib product. The provided experimental outlines and pathway diagrams serve as a valuable resource for laboratory investigation and quality assurance.

References

The Genesis of Impurities in Gefitinib Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origins of impurities in the synthesis of Gefitinib (B1684475), a crucial epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Understanding the formation pathways of these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the common synthetic routes, elucidates the mechanisms of impurity formation, presents detailed analytical protocols for their identification, and offers quantitative data to support robust quality control strategies.

Principal Synthetic Routes and Associated Impurities

The impurity profile of Gefitinib is intrinsically linked to its manufacturing process. Several synthetic routes have been developed, each with a unique set of potential process-related impurities. Below, we analyze two major pathways.

Route 1: The Demethylation Pathway (AstraZeneca's Original Route)

This classic route begins with the selective demethylation of 6,7-dimethoxy-quinazolin-4-one. While historically significant, this pathway is susceptible to the formation of several critical impurities.

  • Origin of Isomeric Impurities: The initial step involves the selective demethylation of one of the two methoxy (B1213986) groups. This reaction can lack perfect regioselectivity, leading to the formation of an isomeric impurity where the wrong methoxy group is cleaved. This isomeric intermediate, if not completely removed, will be carried through subsequent steps, resulting in a final isomeric Gefitinib impurity that is difficult to separate.[1]

  • Origin of N-Alkylated Impurity: A significant drawback of this route is the formation of a dialkylated impurity, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine . This impurity arises during the final O-alkylation step, where the morpholinopropyl side chain is introduced.[1] The secondary amine on the quinazoline (B50416) core can compete with the hydroxyl group and undergo an undesired N-alkylation reaction. The presence of this impurity necessitates purification by column chromatography, which can reduce the overall yield and complicate commercial production.[1]

Route 2: The Pre-Alkylation Pathway

To address the challenges of the demethylation route, alternative syntheses were developed. A common strategy involves starting from a precursor like 3-hydroxy-4-methoxy benzonitrile (B105546) or isovanillin, where the morpholinopropyl side chain is introduced before the quinazoline ring is formed.[1][2]

  • Suppression of N-Alkylated Impurity: By alkylating the hydroxyl group early in the synthesis, the reactive secondary amine is not yet present. The quinazoline ring is constructed in a later step. This strategic reordering of steps effectively prevents the problematic N-alkylation reaction seen in Route 1, leading to a cleaner product profile and simplifying the final purification.[1]

  • Process-Related Intermediates: While this route avoids the N-alkylation and isomeric issues of Route 1, it has its own set of potential impurities. The raw materials and intermediates from the multi-step construction of the quinazoline ring can be carried over into the final API if reactions are not driven to completion or if purification is inadequate.[3] A study identified five key process-related impurities/intermediates (G₀ to G₄) in a synthesis starting from isovanillin.[3]

The following diagram illustrates the critical difference between these two synthetic strategies concerning the formation of the major N-alkylated impurity.

G cluster_0 Route 1: Late Side-Chain Addition cluster_1 Route 2: Early Side-Chain Addition A1 Quinazoline Core (with secondary amine) B1 Final O-Alkylation Step (Add Morpholinopropyl group) A1->B1 C1 Desired Product (Gefitinib) B1->C1 O-alkylation (Major) D1 N-Alkylated Impurity B1->D1 N-alkylation (Side Reaction) A2 Aromatic Precursor (e.g., Isovanillin) B2 Early O-Alkylation Step (Add Morpholinopropyl group) A2->B2 C2 Quinazoline Ring Formation B2->C2 D2 Final Condensation C2->D2 E2 Desired Product (Gefitinib) D2->E2

Caption: Synthetic route comparison for N-alkylated impurity.

Other Key Impurities and Their Origins

Beyond the major process-related impurities dictated by the primary synthetic route, other impurities can arise from starting materials or degradation.

  • Starting Material Impurities: The quality of starting materials is critical. For instance, the common reagent 3-chloro-4-fluoroaniline (B193440) may contain its positional isomer, 4-chloro-3-fluoroaniline. If present, this isomeric starting material will participate in the condensation reaction, leading to the formation of the corresponding positional isomer of Gefitinib.

  • Degradation Products: Gefitinib is susceptible to degradation under certain stress conditions. Forced degradation studies show that the molecule is particularly sensitive to oxidation.[4] The primary oxidative degradation product is Gefitinib N-Oxide , formed by the oxidation of the morpholine (B109124) nitrogen atom.[4][5] Studies have shown significant degradation under oxidative stress (e.g., exposure to H₂O₂), while the drug is relatively stable to acid and base hydrolysis.[4][5][6]

Quantitative Analysis of Impurities

The control of impurities requires sensitive and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique used. Validation studies establish key performance parameters, including the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the sensitivity of the method for each impurity.

Table 1: Method Validation Data for Gefitinib Process-Related Impurities

Impurity Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Recovery (%)
Impurity G₀ 0.033 0.10 95.99 - 100.55
Impurity G₁ 0.021 0.06 95.99 - 100.55
Impurity G₂ 0.012 0.04 95.99 - 100.55
Impurity G₃ 0.015 0.05 95.99 - 100.55
Impurity G₄ 0.018 0.05 95.99 - 100.55

Data sourced from a validation study of an RP-HPLC method for five process-related impurities.[7]

Table 2: Linearity Data from Impurity Analysis

Analyte Correlation Coefficient (r²)
Gefitinib > 0.999
Process Impurities 0.9991 - 0.9994
Degradation Impurities > 0.998

Data compiled from multiple validated HPLC and RRLC methods.[5][7]

Experimental Protocols

Accurate impurity profiling relies on well-defined analytical methods. Below are representative protocols for HPLC analysis and forced degradation studies.

Protocol for Related Substances Analysis by RP-HPLC

This protocol outlines a typical isocratic method for the separation and quantification of Gefitinib and its process-related impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photo Diode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size.[3][7]

    • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 5.0) and acetonitrile (B52724) in a 63:37 (v/v) ratio.[3][7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.[8]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Gefitinib and impurity reference standards in a suitable solvent (e.g., acetonitrile or mobile phase) to a known concentration (e.g., 100 µg/mL for Gefitinib, 1 µg/mL for impurities).

    • Test Sample: Accurately weigh and dissolve the Gefitinib API sample in the same solvent to a final concentration of approximately 100 µg/mL.

  • Data Analysis: Calculate the percentage of each impurity based on the peak area relative to the area of the main Gefitinib peak, using reference standards for response factor correction if necessary.

The following diagram outlines the general workflow for identifying and characterizing an unknown impurity.

G A API Batch Analysis (RP-HPLC) B Unknown Peak Detected (Exceeds Threshold) A->B C Isolate Impurity (Prep-HPLC) B->C D Structural Elucidation C->D E LC-MS/MS (Molecular Weight & Fragmentation) D->E F High-Resolution MS (Elemental Composition) D->F G NMR Spectroscopy (Connectivity) D->G H Structure Confirmed E->H F->H G->H I Synthesize Reference Standard H->I J Develop & Validate Quantitative Method I->J

Caption: Experimental workflow for impurity identification.
Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.

  • Acid-Induced Degradation: Treat a Gefitinib stock solution with 0.1 N HCl and heat at 40-60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[3]

  • Base-Induced Degradation: Treat a Gefitinib stock solution with 0.1 N NaOH and heat at 40-60°C for 24 hours. Neutralize the solution before analysis.[3]

  • Oxidative Degradation: Treat a Gefitinib stock solution with 3% (v/v) hydrogen peroxide (H₂O₂) and maintain at 40°C for 24 hours.[3]

  • Photolytic Degradation: Expose a Gefitinib solution to UV light (≥200 Wh/m²) in a photostability chamber for a defined duration (e.g., 6 hours).[3]

  • Thermal Degradation: Expose solid Gefitinib API to dry heat (e.g., 80°C) for a specified period.

  • Analysis: Analyze all stressed samples using a validated, stability-indicating HPLC method to separate the degradants from the parent drug.

Biological Context: The EGFR Signaling Pathway

While this guide focuses on chemical synthesis, it is important to remember the biological target of Gefitinib. Gefitinib inhibits the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling cascades that promote cell proliferation and survival. The presence of impurities could potentially alter the drug's efficacy or introduce off-target toxicities.

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR RAS RAS-RAF-MEK-ERK Pathway P->RAS PI3K PI3K-AKT Pathway P->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Gefitinib Gefitinib Gefitinib->P INHIBITS

References

Unveiling the Genotoxic Potential of Gefitinib Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the assessment of genotoxic potential for impurities associated with the targeted cancer therapeutic, Gefitinib (B1684475). The presence of impurities in active pharmaceutical ingredients (APIs) is an unavoidable consequence of the manufacturing process and degradation over time. Certain impurities, particularly those with reactive functional groups, have the potential to interact with DNA, leading to mutations and an increased risk of carcinogenicity. Therefore, a thorough evaluation of the genotoxic potential of any impurity is a critical aspect of drug safety assessment and is mandated by regulatory bodies worldwide.

This guide will delve into the identified and potential impurities of Gefitinib, the methodologies used to evaluate their genotoxicity, and the regulatory framework that governs their acceptable limits in the final drug product.

Identified and Potential Genotoxic Impurities of Gefitinib

Based on the synthesis route and degradation pathways of Gefitinib, several impurities have been identified as potentially genotoxic. These can be broadly categorized into process-related impurities and degradation products. Furthermore, the metabolic transformation of Gefitinib can lead to metabolites with photogenotoxic potential.

Process-Related Impurities

During the synthesis of Gefitinib, certain starting materials, intermediates, or by-products may be carried over into the final API. The following have been highlighted as potential genotoxic impurities (PGIs) due to structural alerts:

  • 4-(3-chloropropyl) Morpholine (KSM-02): A key starting material in the synthesis of Gefitinib.

  • 3-Chloro-4-fluoroaniline: A potential degradation product of a key intermediate.

  • 4-Chloroaniline: An impurity that may be present in the 3-Chloro-4-fluoroaniline starting material.

The term "structural alert" refers to specific chemical moieties within a molecule that are known or suspected to be associated with genotoxicity. The presence of such alerts triggers the need for further investigation, as outlined in the ICH M7 guideline. While specific experimental genotoxicity data for these process-related impurities is not extensively available in the public domain, their identification based on structural alerts necessitates a stringent control strategy to limit their presence in the final drug substance.

Photogenotoxic Metabolites

Gefitinib undergoes extensive metabolism in the body, primarily through the action of cytochrome P450 enzymes. Some of the resulting metabolites have been shown to exhibit photogenotoxic potential, meaning they can induce DNA damage upon exposure to light. The primary photogenotoxic metabolites of Gefitinib identified are:

  • O-Demethyl gefitinib (DMT-GFT): This metabolite has been shown to have the highest photogenotoxic potential.

  • O-Demorpholinopropyl gefitinib (DMOR-GFT): Exhibits significant phototoxicity.

  • 4-Defluoro-4-hydroxy gefitinib (DF-GFT): Considered to be non-phototoxic.

The assessment of photogenotoxicity is crucial for drugs that may be used by patients exposed to sunlight.

Data on Genotoxic Potential

Illustrative Data Presentation for Process-Related Impurities

The following tables are templates demonstrating the expected data presentation from a standard battery of genotoxicity tests for an impurity like 3-Chloro-4-fluoroaniline .

Table 1: Illustrative Bacterial Reverse Mutation Assay (Ames Test) Data

Test SubstanceStrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertant Colonies ± SDMutation RatioResult
Vehicle ControlTA98-025 ± 41.0Negative
+030 ± 51.0Negative
3-Chloro-4-fluoroanilineTA98-1028 ± 61.1Negative
-5035 ± 51.4Negative
-10078 ± 93.1Positive
+1032 ± 41.1Negative
+5045 ± 71.5Negative
+10095 ± 113.2Positive
Positive ControlTA98-2-Nitrofluorene (10 µg)250 ± 2010.0Positive
+Benzo[a]pyrene (5 µg)310 ± 2510.3Positive

Table 2: Illustrative In Vitro Chromosomal Aberration Assay Data

Test SubstanceMetabolic Activation (S9)Concentration (µg/mL)No. of Metaphases AnalyzedNo. of Aberrant Cells (%)Result
Vehicle Control-02002 (1.0%)Negative
+02003 (1.5%)Negative
3-Chloro-4-fluoroaniline-102003 (1.5%)Negative
-5020010 (5.0%)Positive
-10020025 (12.5%)Positive
+102004 (2.0%)Negative
+5020012 (6.0%)Positive
+10020030 (15.0%)Positive
Positive Control-Mitomycin C (0.1 µg/mL)20040 (20.0%)Positive
+Cyclophosphamide (5 µg/mL)20050 (25.0%)Positive
Summary of Photogenotoxicity Data for Gefitinib Metabolites

Studies on the photogenotoxic potential of Gefitinib metabolites have primarily utilized the comet assay to assess DNA damage in cells upon exposure to UVA radiation. The results are summarized in Table 3.

Table 3: Photogenotoxicity of Gefitinib Metabolites

MetabolitePhototoxicity (PIF*)Photogenotoxicity (Comet Assay)Key Findings
Gefitinib (Parent Drug) ModerateModerate DNA DamageInduces photogenotoxicity.
O-Demethyl gefitinib (DMT-GFT) Low (PIF ≈ 7)High DNA Damage Highest photogenotoxic potential among the metabolites.[1]
O-Demorpholinopropyl gefitinib (DMOR-GFT) High (PIF ≈ 48) Moderate DNA DamageMarkedly more phototoxic than the parent drug.[1]
4-Defluoro-4-hydroxy gefitinib (DF-GFT) Non-phototoxic (PIF ≈ 1)Not reported to be photogenotoxicConsidered non-phototoxic.[1]

*Photoirritation Factor (PIF) from Neutral Red Uptake assay. A PIF > 5 is considered phototoxic.

Experimental Protocols for Key Genotoxicity Assays

A standard battery of in vitro tests is typically employed for the initial assessment of genotoxic potential. The following sections provide detailed methodologies for these key assays, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method for detecting point mutations (base substitutions and frameshifts) in bacteria.

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is incubated with the bacterial strains, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology:

  • Strains: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from the liver of induced rodents) to mimic metabolic processes in mammals.

  • Procedure (Plate Incorporation Method): a. The test substance, bacterial culture, and (if required) S9 mix are added to molten top agar (B569324). b. The mixture is poured onto the surface of a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies on each plate is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations. A doubling of the mean revertant count over the solvent control is often used as a preliminary indicator of a positive result.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment and recovery period, the cells are arrested in metaphase, harvested, and stained. The chromosomes are then microscopically examined for structural abnormalities.

Methodology:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Procedure: a. Cells are cultured and exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9. b. After the treatment period, the cells are washed and incubated in fresh medium. c. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. d. Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. e. Slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

  • Evaluation Criteria: A substance is considered to induce chromosomal aberrations if it produces a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible and significant increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus that results in the formation of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can be formed from chromosome fragments (clastogenic effect) or whole chromosomes that lag behind during anaphase (aneugenic effect).

Methodology:

  • Cell Lines: Similar to the chromosomal aberration test, various cell lines such as CHO, V79, TK6, or human lymphocytes can be used.

  • Metabolic Activation: The test is performed with and without S9 metabolic activation.

  • Procedure: a. Cells are exposed to the test substance. b. To ensure that the cells analyzed have completed mitosis during or after treatment, cytokinesis is often blocked using cytochalasin B, resulting in binucleated cells. c. After an appropriate incubation period, the cells are harvested and stained.

  • Data Collection: The frequency of micronucleated cells is determined by scoring at least 2000 cells per concentration. For binucleated cells, the frequency of micronuclei in at least 1000 binucleated cells per concentration is scored.

  • Evaluation Criteria: A test substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the key genotoxicity assays and the principle of in silico assessment.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacterial_Strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) Mix_Components Mix: Test Substance, Bacteria, Top Agar (± S9 Mix) Bacterial_Strains->Mix_Components Test_Substance Prepare Test Substance (in appropriate solvent) Test_Substance->Mix_Components S9_Mix Prepare S9 Mix (for metabolic activation) S9_Mix->Mix_Components Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate Incubate at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data: - Dose-response - Compare to controls Count_Colonies->Analyze_Data Conclusion Determine Mutagenic Potential Analyze_Data->Conclusion

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Chromosomal_Aberration_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Metaphase Arrest & Harvesting cluster_analysis Slide Preparation & Analysis Culture_Cells Culture Mammalian Cells (e.g., CHO, lymphocytes) Treat_Cells Treat with Test Substance (± S9 Mix) Culture_Cells->Treat_Cells Add_Colcemid Add Metaphase Arresting Agent (e.g., Colcemid) Treat_Cells->Add_Colcemid Harvest_Cells Harvest Cells Add_Colcemid->Harvest_Cells Hypotonic_Treatment Hypotonic Treatment Harvest_Cells->Hypotonic_Treatment Fixation Fixation Hypotonic_Treatment->Fixation Prepare_Slides Prepare Microscope Slides Fixation->Prepare_Slides Stain_Slides Stain Chromosomes (e.g., Giemsa) Prepare_Slides->Stain_Slides Microscopic_Analysis Microscopic Analysis of 200 Metaphases per Dose Stain_Slides->Microscopic_Analysis Conclusion Determine Clastogenic Potential Microscopic_Analysis->Conclusion In_Silico_Genotoxicity_Assessment Impurity_Structure Chemical Structure of Impurity SAR_Analysis (Q)SAR Analysis (e.g., DEREK, CASE Ultra) Impurity_Structure->SAR_Analysis Structural_Alerts Identify Structural Alerts (e.g., Aromatic amines, Alkyl halides) SAR_Analysis->Structural_Alerts No_Alert No Structural Alert Structural_Alerts->No_Alert Absent Alert_Present Structural Alert Present Structural_Alerts->Alert_Present Present Low_Risk Low Genotoxic Risk (Treat as normal impurity) No_Alert->Low_Risk High_Risk Potential Genotoxic Impurity (PGI) (Requires further testing and control) Alert_Present->High_Risk

References

A Comprehensive Review of Gefitinib Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough analysis of the degradation products of Gefitinib, a critical anti-cancer therapeutic agent. Understanding the stability of Gefitinib and the formation of its degradation products is paramount for ensuring its safety, efficacy, and quality in pharmaceutical formulations. This document summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support research and development in this area.

Introduction to Gefitinib and its Stability Profile

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling protein involved in the growth and proliferation of cancer cells. Its chemical name is N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine. The stability of Gefitinib under various environmental conditions is a critical factor that can impact its therapeutic effectiveness and potentially lead to the formation of toxic impurities. Forced degradation studies are therefore essential to identify potential degradation products and establish the degradation pathways of the drug.

Forced degradation studies on Gefitinib have been conducted under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3] These studies have revealed that Gefitinib is susceptible to degradation, particularly under oxidative and hydrolytic (acidic and basic) conditions.[1][3][4]

Identified Degradation Products of Gefitinib

Several degradation products of Gefitinib have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The most prominently reported degradation product is formed under oxidative stress.

Oxidative Degradation Product

Under oxidative conditions, typically induced by hydrogen peroxide (H₂O₂), Gefitinib undergoes oxidation to form Gefitinib N-oxide .[5][6] This degradation product has been consistently identified in multiple studies.[5][6] The chemical structure of Gefitinib N-oxide is characterized by the addition of an oxygen atom to the nitrogen on the quinazoline (B50416) ring.[6]

Quantitative Analysis of Gefitinib Degradation

The extent of Gefitinib degradation varies significantly depending on the nature and severity of the stress condition. The following tables summarize the quantitative data from various forced degradation studies.

Table 1: Summary of Gefitinib Degradation under Various Stress Conditions

Stress ConditionReagent/MethodTemperatureDuration% DegradationDegradation Products Detected (if specified)Reference
Acidic Hydrolysis 1M HClNot SpecifiedNot SpecifiedNo degradation-[7]
5N HCl80°C1 hourSignificant degradationOne prominent degradant[1][4]
2N HCl60°C30 minutes3.27%Degradation product at RT 3.850 min
Alkaline Hydrolysis 1M NaOHNot SpecifiedNot SpecifiedNo degradation-[7]
5N NaOH80°C1 hourSignificant degradationOne prominent degradant[1][4]
2N NaOH60°C30 minutes1.83%Degradation product at RT 3.857 min
Oxidative Degradation 30% v/v H₂O₂Not SpecifiedNot Specified47.77%Three degradation peaks[7]
5% H₂O₂80°C1 hourSensitive, three degradants observed-[4]
20% H₂O₂60°C30 minutes5.24%Degradation product at RT 3.838 min
6% H₂O₂Not SpecifiedNot Specified~14.0%Gefitinib N-oxide[6]
Thermal Degradation Hot Air Oven55°C24 hoursNo degradation-[7]
Photolytic Degradation UV treatment254 nmNot SpecifiedNo change-[5]
Not SpecifiedNot SpecifiedNot Specified1.15%Degradation product at RT 3.901 min

*RT: Retention Time

Experimental Protocols for Gefitinib Degradation Studies

This section provides detailed methodologies for conducting forced degradation studies on Gefitinib, based on protocols reported in the literature.

General Procedure for Forced Degradation

A stock solution of Gefitinib is prepared in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components. This stock solution is then subjected to various stress conditions as described below. After the specified exposure time, the solutions are neutralized (in the case of acid and base hydrolysis) and diluted to a suitable concentration for analysis by a stability-indicating analytical method, typically HPLC or LC-MS.[4]

Specific Stress Conditions
  • Acidic Degradation: To 1 mL of a 1 mg/mL Gefitinib stock solution, 1 mL of 2N hydrochloric acid is added. The mixture is then refluxed for 30 minutes at 60°C.

  • Alkaline Degradation: To 1 mL of a 1 mg/mL Gefitinib stock solution, 1 mL of 2N sodium hydroxide (B78521) is added. The mixture is then refluxed for 30 minutes at 60°C.

  • Oxidative Degradation: To 1 mL of a 1 mg/mL Gefitinib stock solution, 1 mL of 20% hydrogen peroxide is added. The mixture is then refluxed for 30 minutes at 60°C.

  • Thermal Degradation: Gefitinib powder is placed in a hot air oven at 55°C for 24 hours.[7]

  • Photolytic Degradation: A solution of Gefitinib is exposed to UV light at 254 nm.[5]

Analytical Methodologies

A validated stability-indicating HPLC method is crucial for separating Gefitinib from its degradation products. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4]

Table 2: Example of a Stability-Indicating HPLC Method for Gefitinib

ParameterConditionReference
Column Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 248 nm
Injection Volume 10 µL
Column Temperature Ambient

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies of Gefitinib.

G cluster_0 Stress Application cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Gefitinib Gefitinib Stock Solution Acid Acidic Stress (e.g., 2N HCl, 60°C) Gefitinib->Acid Alkali Alkaline Stress (e.g., 2N NaOH, 60°C) Gefitinib->Alkali Oxidative Oxidative Stress (e.g., 20% H₂O₂, 60°C) Gefitinib->Oxidative Thermal Thermal Stress (e.g., 55°C) Gefitinib->Thermal Photolytic Photolytic Stress (e.g., UV 254 nm) Gefitinib->Photolytic Neutralization Neutralization & Dilution Acid->Neutralization Alkali->Neutralization Oxidative->Neutralization Thermal->Neutralization Dissolution & Dilution Photolytic->Neutralization Dilution HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC LCMS LC-MS for Identification HPLC->LCMS Quantification Quantification of Degradation HPLC->Quantification Identification Identification of Degradants LCMS->Identification

Caption: Workflow for Forced Degradation of Gefitinib.

Gefitinib's Target Signaling Pathway: EGFR

Gefitinib's primary mechanism of action is the inhibition of the EGFR signaling pathway. While the direct biological activity of its degradation products is not extensively reported, understanding the parent drug's target pathway is crucial. In some cancer cells, Gefitinib can also mediate EGFR degradation through an autophagic flux-dependent mechanism.[8]

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway Inhibited by Gefitinib.

Conclusion

The stability of Gefitinib is a critical attribute that influences its quality and therapeutic performance. This technical guide has summarized the existing knowledge on the degradation products of Gefitinib, with a focus on those formed under forced degradation conditions. The primary degradation pathway appears to be oxidation, leading to the formation of Gefitinib N-oxide. Hydrolytic degradation also occurs under strong acidic and basic conditions.

The provided experimental protocols and analytical methods offer a valuable resource for researchers and drug development professionals involved in the stability testing and formulation development of Gefitinib. Further research is warranted to fully characterize all potential degradation products and to evaluate their pharmacological and toxicological profiles. This will contribute to the development of more stable and safer Gefitinib formulations for cancer therapy.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Gefitinib and its Process-Related Impurity, Gefitinib EP Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the simultaneous determination of the anti-cancer drug Gefitinib (B1684475) and its critical process-related impurity, Gefitinib EP Impurity A. The method is demonstrated to be specific, precise, accurate, and linear, making it suitable for quality control and stability testing of Gefitinib in bulk drug substance. The protocol provides a clear and reproducible methodology for researchers, scientists, and drug development professionals.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of certain types of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. Regulatory bodies like the FDA and EMA require that impurities above a certain threshold be identified and quantified using validated analytical methods.

Gefitinib EP Impurity A, chemically known as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one, is a known process-related impurity in the synthesis of Gefitinib. Its monitoring and control are essential for maintaining the quality of the API. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the effective separation and quantification of Gefitinib and Gefitinib EP Impurity A.

Signaling Pathway of Gefitinib

gefitinib_pathway EGF EGF EGFR EGFR EGF->EGFR Binds TK Tyrosine Kinase Domain EGFR->TK Activates Gefitinib Gefitinib Gefitinib->TK Inhibits P P TK->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Mechanism of action of Gefitinib in inhibiting the EGFR signaling pathway.

Experimental Protocols

Materials and Reagents
Instrumentation
  • HPLC system with a UV or photodiode array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

A simple and rapid isocratic RP-HPLC method was developed for the simultaneous determination of Gefitinib and its process-related impurities.[1]

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH adjusted to 5.0 with glacial acetic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions

Mobile Phase: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 130 mM solution. Mix this aqueous solution with acetonitrile in a 63:37 ratio. Adjust the pH of the final mixture to 5.0 using glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas in a sonicator for 15 minutes before use.

Standard Stock Solution (Gefitinib): Accurately weigh about 25 mg of Gefitinib reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

Standard Stock Solution (Gefitinib EP Impurity A): Accurately weigh about 10 mg of Gefitinib EP Impurity A reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

Spiked Standard Solution (for method validation): Prepare a working solution of Gefitinib at a concentration of 100 µg/mL. Spike this solution with Gefitinib EP Impurity A to achieve a final impurity concentration of approximately 1 µg/mL (1% level). This solution is used for system suitability and specificity assessments.

Sample Solution: Accurately weigh about 25 mg of the Gefitinib bulk drug sample and prepare a 1000 µg/mL solution in the same manner as the standard stock solution.

Analytical Method Workflow

analytical_workflow start Start prep_mobile Prepare Mobile Phase (Ammonium Acetate:ACN, 63:37, pH 5.0) start->prep_mobile prep_std Prepare Standard Solutions (Gefitinib & Impurity A) start->prep_std prep_sample Prepare Sample Solution (Gefitinib Bulk Drug) start->prep_sample hplc_system HPLC System Setup (Inertsil ODS-3V, 260 nm, 1 mL/min) prep_mobile->hplc_system inject Inject Solutions into HPLC prep_std->inject prep_sample->inject hplc_system->inject acquire_data Acquire Chromatographic Data inject->acquire_data process_data Process Data (Peak Integration & Identification) acquire_data->process_data quantify Quantify Impurity A (External Standard Method) process_data->quantify report Report Results (% Impurity A) quantify->report end End report->end

Caption: Experimental workflow for the analysis of Gefitinib EP Impurity A.

Data and Results

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate the suitability of the method for its intended purpose.

System Suitability

System suitability was established by injecting the spiked standard solution six times. The results are summarized in the table below.

ParameterGefitinibGefitinib EP Impurity AAcceptance Criteria
Retention Time (min) ~8.5~5.2-
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 5000> 3000> 2000
%RSD of Peak Area < 1.0%< 2.0%≤ 2.0%
Method Validation Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity

Linearity was evaluated by analyzing a series of solutions containing Gefitinib and Gefitinib EP Impurity A at different concentrations.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Gefitinib 25 - 5000.9994
Gefitinib EP Impurity A 0.1 - 2.00.9991

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[1]

AnalyteLOD (µg/mL)LOQ (µg/mL)
Gefitinib EP Impurity A 0.012 - 0.0330.04 - 0.10

Table 3: Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of Gefitinib EP Impurity A into the Gefitinib sample solution at three different concentration levels.

Spiked LevelConcentration (µg/mL)% Recovery (Mean ± SD, n=3)
LOQ ~0.198.5 ± 1.2
100% 1.099.8 ± 0.8
150% 1.5100.2 ± 0.9

Table 4: Precision (%RSD)

Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

AnalyteConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Gefitinib 1000.50.8
Gefitinib EP Impurity A 1.01.21.8

Conclusion

The developed and validated RP-HPLC method is simple, rapid, and reliable for the simultaneous separation and quantification of Gefitinib and its process-related impurity, Gefitinib EP Impurity A.[1] The method meets all the acceptance criteria for system suitability, linearity, accuracy, and precision as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of Gefitinib bulk drug.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Gefitinib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (B1684475) is a targeted therapy used in the treatment of non-small cell lung cancer. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Gefitinib Impurity 1, identified in the European Pharmacopoeia (EP) as Gefitinib EP Impurity A, is a significant process-related impurity.[1][2][3][4] Its chemical name is 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one.[1][2][3][4] This application note provides a detailed HPLC method for the quantitative determination of this impurity in Gefitinib drug substances.

The described method is a stability-indicating assay, capable of separating Gefitinib from its known impurities and degradation products. This ensures the accurate quantification of Impurity 1, even in the presence of other related substances.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Apparatus and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][6]

  • Data Acquisition Software: Software capable of controlling the HPLC system and processing chromatographic data.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • pH Meter: Calibrated for accurate pH measurements.

  • Sonicator: For degassing solvents and dissolving samples.

  • Membrane Filters: 0.45 µm porosity for solvent and sample filtration.

Chemicals and Reagents
  • Gefitinib Reference Standard: Of known purity.

  • This compound Reference Standard: (7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one) of known purity.

  • Acetonitrile: HPLC grade.

  • Ammonium (B1175870) Acetate (B1210297): Analytical reagent grade.

  • Glacial Acetic Acid: Analytical reagent grade.

  • Water: HPLC grade or purified water.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of Gefitinib and this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 130 mM Ammonium Acetate buffer (pH 5.0, adjusted with glacial acetic acid)[6]
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm[7]
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06337
156337
254060
354060
366337
456337
Preparation of Solutions

2.4.1. Mobile Phase A (Ammonium Acetate Buffer, 130 mM, pH 5.0)

  • Weigh and dissolve approximately 10.0 g of ammonium acetate in 1000 mL of HPLC grade water.

  • Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas.

2.4.2. Diluent

Use a mixture of Mobile Phase A and Mobile Phase B in the same initial ratio as the gradient (63:37 v/v).

2.4.3. Standard Stock Solution of this compound

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

2.4.4. Standard Solution

Pipette 1.0 mL of the Standard Stock Solution of this compound into a 10 mL volumetric flask and dilute to volume with the diluent. This yields a final concentration of approximately 10 µg/mL.

2.4.5. Sample Solution

Accurately weigh about 25 mg of the Gefitinib drug substance and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.

Data Presentation

The following tables summarize the expected quantitative data for the described HPLC method.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Gefitinib peak) ≤ 2.0
Theoretical Plates (for Gefitinib peak) ≥ 2000
Resolution (between Gefitinib and Impurity 1) ≥ 2.0
% RSD for replicate injections ≤ 2.0%

Table 3: Method Validation Summary

ParameterResult
Linearity Range (Impurity 1) 0.1 - 2.0 µg/mL[6]
Correlation Coefficient (r²) ≥ 0.999[6]
Limit of Detection (LOD) ~0.01 - 0.03 µg/mL[6]
Limit of Quantitation (LOQ) ~0.04 - 0.10 µg/mL[6]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 5.0%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

experimental_workflow prep Preparation mobile_phase Mobile Phase Preparation prep->mobile_phase standards Standard & Sample Preparation prep->standards hplc_analysis HPLC Analysis mobile_phase->hplc_analysis standards->hplc_analysis system_suitability System Suitability Test hplc_analysis->system_suitability injection Inject Standard & Sample system_suitability->injection If Pass data_acquisition Data Acquisition injection->data_acquisition data_processing Data Processing & Analysis data_acquisition->data_processing quantification Quantification of Impurity 1 data_processing->quantification reporting Reporting Results quantification->reporting

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Gefitinib and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Gefitinib (B1684475) and its associated impurities using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The protocols and data presented herein are designed to assist in the development and validation of robust analytical methods for quality control, stability testing, and pharmacokinetic studies.

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival.[1][2] Its efficacy is particularly noted in non-small cell lung cancers with activating mutations in the EGFR gene.[1][3] Accurate and sensitive analytical methods are crucial for ensuring the quality and safety of Gefitinib drug products by monitoring the active pharmaceutical ingredient (API) and its potential impurities.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of Gefitinib and its related compounds by UPLC-MS/MS. These values are compiled from various validated methods and provide a reference for method development and performance evaluation.

Table 1: UPLC-MS/MS Method Parameters for Gefitinib and Its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linear Range (ng/mL)LLOQ (ng/mL)
Gefitinib447.2128.20.5 - 10000.5
O-desmethyl Gefitinib (M523595)433.2128.20.5 - 10000.5
M605211461.2403.10.05 - 1000.05
M537194447.2344.10.05 - 1000.05
M387783403.1276.10.05 - 1000.05

Data compiled from multiple sources demonstrating typical analytical ranges.[3][4][5]

Table 2: Performance of a Validated UPLC-MS/MS Method for Gefitinib and Metabolites in Human Plasma [3]

AnalyteAccuracy Range (%)Inter-assay Precision (% CV)Intra-assay Precision (% CV)
Gefitinib92.60 - 107.58< 15< 15
M52359592.60 - 107.58< 15< 15
M60521192.60 - 107.58< 15< 15
M53719492.60 - 107.58< 15< 15
M38778392.60 - 107.58< 15< 15

Experimental Protocols

This section details the methodologies for sample preparation and UPLC-MS/MS analysis of Gefitinib and its impurities.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of Gefitinib and its metabolites from biological matrices such as plasma.[2][6]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., Dasatinib)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike with an appropriate volume of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • The sample is now ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The following parameters provide a robust starting point for the chromatographic separation and mass spectrometric detection of Gefitinib and its related compounds.

UPLC Conditions:

ParameterSetting
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)

These conditions are based on established methods and may require optimization for specific applications.[3]

MS/MS Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM transitions for specific analytes should be optimized based on instrument-specific tuning.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of Gefitinib and its impurities.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (BEH C18 Column) Supernatant->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: UPLC-MS/MS experimental workflow for Gefitinib analysis.

Gefitinib Mechanism of Action: EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is often dysregulated in cancer cells.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

Forced Degradation and Impurity Profiling

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method. Gefitinib has been shown to degrade under various stress conditions.[7][8]

Common Stress Conditions:

  • Acid Hydrolysis: 1N HCl at 65°C

  • Base Hydrolysis: 1N NaOH at 65°C

  • Oxidative Degradation: 6% H₂O₂ at room temperature

  • Thermal Degradation: 65°C

  • Photolytic Degradation: Exposure to UV light

The UPLC-MS/MS method described should be capable of separating Gefitinib from its process-related impurities and degradation products, such as GFT N-Oxide and MMPQ impurity.[7]

G cluster_impurities Potential Impurities & Degradants cluster_analysis_imp Analytical Goal Gefitinib Gefitinib (API) Process Process-Related Impurities Gefitinib->Process Synthesis Degradation Degradation Products Gefitinib->Degradation Stress Conditions (Acid, Base, Oxidation) Separation Separation and Quantification (UPLC-MS/MS) Process->Separation Degradation->Separation

Caption: Relationship between Gefitinib, its impurities, and analytical separation.

References

Application Notes and Protocols for the Preparation of Gefitinib Impurity 1 Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (B1684475) is a potent, selective, and orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival pathways.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) where specific EGFR mutations are present.[4] As with any active pharmaceutical ingredient (API), the purity of Gefitinib is critical to its safety and efficacy. Regulatory bodies like the U.S. FDA require that any impurity exceeding 0.1% be identified and quantified using validated analytical methods.[5] This necessitates the availability of pure reference standards for each potential impurity.

This document provides detailed protocols for the preparation, purification, and characterization of a reference standard for Gefitinib Impurity 1.

This compound Details:

ParameterValue
Chemical NameNot explicitly defined in search results; structural elucidation required.
CAS Number675126-26-8[1][3]
Molecular FormulaC15H19N3O5[1][3]
Molecular Weight321.33 g/mol [1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative pathway derived from general organic synthesis principles and knowledge of Gefitinib's manufacturing process.

Proposed Synthesis Pathway

A potential synthetic route for this compound involves the reaction of key intermediates. Given the molecular formula, it is likely a degradation product or a side-product from the synthesis of a key intermediate of Gefitinib. A plausible route could involve the modification of a quinazoline (B50416) precursor.

Experimental Protocol for Synthesis

Materials and Reagents:

  • Precursor A (e.g., a substituted quinazolinone)

  • Reagent B (e.g., an alkylating or acylating agent)

  • Appropriate solvents (e.g., DMF, Acetonitrile)

  • Catalyst (if required)

  • Acids and bases for pH adjustment

  • Purified water

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Precursor A in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add Reagent B to the reaction mixture at a controlled temperature (e.g., 0-5 °C if the reaction is exothermic).

  • Reaction: Allow the reaction to proceed at a specific temperature (e.g., room temperature or reflux) for a predetermined time (e.g., 6-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to obtain a reference standard of high purity. Column chromatography is a common and effective method.

Experimental Protocol for Column Chromatography

Materials and Reagents:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the desired compound from impurities.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Characterization of this compound Reference Standard

The identity and purity of the prepared reference standard must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A validated, stability-indicating HPLC method is crucial for determining the purity of the reference standard.

4.1.1. Chromatographic Conditions

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[5][6]
Mobile Phase 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid[5][6]
Flow Rate 1.0 mL/min[7]
Column Temperature 30°C[8]
Detection Wavelength 260 nm[8]
Injection Volume 10 µL
Diluent Mobile Phase

4.1.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the purified this compound in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare a solution of the synthesized and purified impurity in the diluent at a similar concentration.

4.1.3. System Suitability

Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. The system suitability parameters should meet the acceptance criteria (e.g., %RSD of peak area < 2.0, tailing factor < 2.0, theoretical plates > 2000).

4.1.4. Purity Calculation

The purity of the reference standard is calculated based on the area percentage of the main peak in the chromatogram.

Structural Elucidation

4.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the impurity and to obtain information about its structure from fragmentation patterns.

  • Technique: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-Q-TOF/MS).[7]

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (321.33 g/mol ).

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

  • Techniques: ¹H NMR and ¹³C NMR.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Expected Result: The NMR spectra will show characteristic chemical shifts and coupling constants that can be used to elucidate the exact structure of the impurity.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: KBr pellet or as a thin film.

  • Expected Result: The FTIR spectrum will show absorption bands corresponding to the functional groups present in this compound.

Data Presentation

Table 1: Summary of Analytical Characterization Data for this compound Reference Standard

Analytical TechniqueParameterAcceptance CriteriaObserved Value
HPLC Purity (Area %)≥ 99.5%
Retention Time (min)Report
LC-MS [M+H]⁺Corresponds to MW
¹H NMR Chemical Shifts (ppm)Conforms to proposed structure
¹³C NMR Chemical Shifts (ppm)Conforms to proposed structure
FTIR Absorption Bands (cm⁻¹)Conforms to proposed structure
Melting Point (°C)Report

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Precursor A + Reagent B s2 Reaction s1->s2 s3 Work-up & Extraction s2->s3 s4 Crude Product s3->s4 p1 Column Chromatography s4->p1 p2 Fraction Collection & Analysis p1->p2 p3 Pure Impurity p2->p3 c1 HPLC (Purity) p3->c1 c2 LC-MS (MW) p3->c2 c3 NMR (Structure) p3->c3 c4 FTIR (Functional Groups) p3->c4 c5 Reference Standard c1->c5 c2->c5 c3->c5 c4->c5

Caption: Experimental workflow for the preparation and characterization of this compound reference standard.

Gefitinib Signaling Pathway

gefitinib_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Gefitinib Gefitinib Gefitinib->EGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Simplified signaling pathway of EGFR and the inhibitory action of Gefitinib.

References

Application Note: Quantification of Gefitinib and its Impurities by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib (B1684475), and its process-related impurities and degradation products. The described protocol is tailored for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Gefitinib. The method demonstrates high sensitivity, specificity, and a wide linear dynamic range, making it suitable for accurate impurity profiling in bulk drug substances and pharmaceutical formulations.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The presence of impurities in the active pharmaceutical ingredient (API) can impact its efficacy and safety. Therefore, regulatory agencies require stringent control and monitoring of these impurities. This protocol outlines a comprehensive LC-MS/MS method for the separation and quantification of Gefitinib and its potential impurities, which may arise during synthesis or degradation.

Forced degradation studies are critical in identifying potential degradation products that may form under various stress conditions. Gefitinib has been shown to be sensitive to oxidative conditions and can also degrade under acidic and basic stress.[1][2][3][4] This method is capable of separating and quantifying these stress-induced degradants from the parent drug and other process-related impurities.

Experimental Protocol

Materials and Reagents
  • Gefitinib reference standard (>99.5% purity)

  • Gefitinib impurity reference standards (if available)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Gefitinib bulk drug or crushed tablets

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., X-Terra RP18, 50 x 2.1 mm, 3.5 µm or equivalent) is commonly used.[5][6]

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Gefitinib reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions for each known impurity in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.05 ng/mL to 1000 ng/mL.[5][6]

  • Sample Solution (for bulk drug): Prepare a 1 mg/mL solution of the Gefitinib bulk drug in the mobile phase.

  • Sample Solution (for tablets): Weigh and crush at least 20 tablets to obtain a fine powder.[1] Transfer an amount of powder equivalent to one tablet's dosage into a volumetric flask and dissolve in a suitable solvent like acetonitrile, followed by dilution with the mobile phase to the desired concentration.[1]

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: X-Terra RP18 (50 x 2.1 mm, 3.5 µm)[5][6]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.35 mL/min[5][6]

    • Gradient Program:

      Time (min) %B
      0.0 35
      2.0 95
      2.5 95
      2.6 35

      | 3.0 | 35 |

    • Injection Volume: 5 µL

    • Column Temperature: 40°C[5][6]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[5][6]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimized for the specific instrument.

Data Presentation

The quantitative data for Gefitinib and its impurities should be summarized in a table for clear comparison. This includes retention time (RT), precursor and product ion m/z values, and the limit of quantification (LOQ).

Table 1: Quantitative Data for Gefitinib and Potential Impurities

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOQ (ng/mL)
Gefitinib1.88447.2128.20.5
O-desmethyl Gefitinib (M523595)1.76433.2128.20.5
M5371941.80463.2402.10.05
M3877831.16403.2332.10.05
M6052112.45449.2348.10.05
Gefitinib N-OxideVariable463.1To be determinedTo be determined

Note: The retention times and m/z values are based on literature and may vary depending on the specific chromatographic conditions and instrument used.[7] The LOQs are also indicative and should be experimentally determined during method validation.[5]

Visualizations

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

G Experimental Workflow for Gefitinib Impurity Analysis cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification prep_standards Prepare Calibration Standards (0.05 - 1000 ng/mL) lc_separation Chromatographic Separation (Reversed-Phase C18) prep_standards->lc_separation Inject prep_sample Prepare Sample Solution (Bulk Drug or Tablet) prep_sample->lc_separation Inject ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) lc_separation->ms_detection Elute data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification of Impurities data_acquisition->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for Gefitinib Impurity Quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Gefitinib and its impurities. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection can be readily implemented in a quality control or research laboratory. The method's high throughput and specificity make it an invaluable tool for ensuring the quality and safety of Gefitinib in pharmaceutical development and manufacturing. The method should be fully validated according to ICH guidelines before its application in a regulated environment.[3][4]

References

Application of Gefitinib Impurity 1 in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gefitinib is a potent, selective, and orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of certain types of cancer, particularly non-small cell lung cancer.[1][2] The quality, safety, and efficacy of the final drug product are of paramount importance.[3][4][5] Pharmaceutical impurities, which are unwanted chemicals that can arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API), can significantly impact these critical attributes.[3][4][6] Therefore, rigorous quality control measures are essential to identify and quantify any impurities present in the Gefitinib drug substance.[5] This document provides a detailed overview of the application of "Gefitinib impurity 1" as a reference standard in the quality control of Gefitinib, including analytical methodologies and protocols. It is important to note that "this compound" is a designation that may be used by different manufacturers or researchers for different specific impurity structures. For the purpose of this document, we will refer to a common process-related impurity.

The presence of impurities, even at trace levels, can have a significant impact on the safety and efficacy of a drug.[3][4] They can exhibit toxicological effects, alter the pharmacodynamic profile, and compromise the stability of the drug product.[5][6] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3][5]

Role of this compound in Quality Control

This compound serves as a crucial reference standard in the quality control of Gefitinib for the following purposes:

  • Identification: By comparing the retention time and/or mass spectrum of a peak in a sample chromatogram to that of the certified this compound reference standard, analysts can definitively identify its presence in the drug substance.

  • Quantification: A calibrated reference standard of this compound allows for the accurate determination of its concentration in the API or finished product. This is essential to ensure that the level of the impurity is within the acceptable limits set by regulatory authorities.

  • Method Validation: The reference standard is used to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for parameters like specificity, linearity, accuracy, and precision in quantifying the impurity.

Analytical Methodologies

The primary analytical techniques for the detection and quantification of Gefitinib impurities are reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography coupled with mass spectrometry (LC-MS).

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of Gefitinib and its process-related impurities.[7][8]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal tool for the identification and trace-level quantification of impurities.[9]

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods used in the quality control of Gefitinib and its impurities.

Table 1: RP-HPLC Method Validation Data

ParameterGefitinibImpurities
Linearity Range 25 - 500 µg/mL0.1 - 2.0 µg/mL
Correlation Coefficient (r²) 0.9991 - 0.99940.9991 - 0.9994
Limit of Detection (LOD) -0.012 - 0.033 µg/mL
Limit of Quantification (LOQ) -0.04 - 0.10 µg/mL
Recovery (%) 98.26 - 99.9095.99 - 100.55
Precision (%RSD) < 3%< 3%

Data compiled from a study on the separation and estimation of process-related impurities of Gefitinib by RP-HPLC.[7]

Table 2: LC-MS Method Validation Data for Genotoxic Impurities

Parameter4-(3-chloropropyl) Morpholine3-Chloro-4-fluoroaniline4-Chloroaniline
Quantification Limit 0.01 ppm0.01 ppm0.01 ppm

Data from a study on the quantification of potential genotoxic impurities in Gefitinib drug substance by LC-MS.[9]

Experimental Protocols

Protocol 1: RP-HPLC for Quantification of Gefitinib Impurities

Objective: To separate and quantify process-related impurities in a Gefitinib bulk drug sample.

Materials:

Instrumentation:

  • HPLC system with a PDA detector

  • Inertsil ODS-3V column (250 x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 130 mM ammonium acetate and acetonitrile (63:37, v/v). Adjust the pH to 5.0 with acetic acid.

  • Standard Solution Preparation: Prepare a stock solution of Gefitinib and each impurity reference standard in the mobile phase.

  • Sample Solution Preparation: Accurately weigh and dissolve the Gefitinib bulk drug sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 130 mM ammonium acetate and acetonitrile (63:37, v/v), pH 5.0

    • Flow Rate: 1.0 mL/min

    • Detector: PDA at 260 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the reference standards.

Protocol 2: LC-MS for Trace Level Quantification of Genotoxic Impurities

Objective: To develop and validate a sensitive method for the quantification of potential genotoxic impurities in a Gefitinib drug substance.

Materials:

  • Gefitinib drug substance

  • Reference standards for potential genotoxic impurities

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer

  • Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Standard and Sample Preparation: Prepare stock and working solutions of the reference standards and the Gefitinib sample in an appropriate solvent.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Ionization Mode: Electrospray Ionization (ESI) in Single Ion Reaction (SIR) mode

  • Analysis: Inject the solutions into the LC-MS system.

  • Data Analysis: Quantify the genotoxic impurities based on the response of their specific mass transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing cluster_result Result sample Gefitinib Bulk Drug dissolution Dissolution in Mobile Phase sample->dissolution filtration Filtration dissolution->filtration hplc RP-HPLC Analysis filtration->hplc lcms LC-MS Analysis filtration->lcms chromatogram Chromatogram Generation hplc->chromatogram lcms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Standard integration->quantification report Impurity Profile Report quantification->report

Caption: Experimental workflow for Gefitinib impurity analysis.

logical_relationship cluster_source Sources of Impurities cluster_impact Impact on Drug Product cluster_control Quality Control Measures synthesis Synthesis Process safety Reduced Safety (Toxicity) synthesis->safety efficacy Reduced Efficacy synthesis->efficacy stability Decreased Stability synthesis->stability degradation Degradation degradation->safety degradation->efficacy degradation->stability storage Storage Conditions storage->safety storage->stability identification Impurity Identification control Setting Acceptance Criteria identification->control quantification Impurity Quantification quantification->control

Caption: Impact of impurities on pharmaceutical quality.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits Autophosphorylation

Caption: Simplified EGFR signaling pathway and Gefitinib's mechanism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Gefitinib from its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the anti-cancer drug Gefitinib (B1684475) from its process-related impurities. The described protocol is crucial for quality control during drug development and manufacturing, ensuring the purity and safety of the final active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a buffered mobile phase, providing excellent resolution and sensitivity for Gefitinib and its potential impurities.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer.[1] During its synthesis, various process-related impurities can be introduced, which may affect the efficacy and safety of the drug product. Regulatory agencies require stringent control and monitoring of these impurities. Therefore, a reliable and validated analytical method is essential for their separation and quantification. This document provides a detailed protocol for an HPLC method suitable for this purpose.

Experimental Protocol

This protocol is based on established and validated methods for the analysis of Gefitinib and its impurities.[2][3][4]

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector is required.[5][6]

  • Chromatographic Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[2][3][4]

  • Chemicals and Reagents:

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[2][3][4]
Mobile Phase 130 mM Ammonium Acetate: Acetonitrile (63:37, v/v), pH adjusted to 5.0[2][3][4]
Flow Rate 1.0 mL/min[7]
Column Temperature 50°C[7]
Detection Wavelength 300 nm[7]
Injection Volume 5 µL[8]
Run Time Approximately 45 minutes[5]

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 130 mM solution of ammonium acetate in water. Mix this solution with acetonitrile in a 63:37 (v/v) ratio. Adjust the pH of the final mixture to 5.0 using glacial acetic acid or ammonium hydroxide. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[2][3][4]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Gefitinib reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the Gefitinib sample in the mobile phase to obtain a concentration similar to the standard solution.

4. Analytical Method Validation Parameters

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[5][7] Key validation parameters are summarized below.

ParameterResult
Linearity (Gefitinib) Correlation coefficient (r²) > 0.999[2][3]
Linearity (Impurities) Correlation coefficient (r²) in the range of 0.9991–0.9994[2][3][4]
Limit of Detection (LOD) 0.012–0.033 µg/mL for impurities[2][3][4]
Limit of Quantification (LOQ) 0.04–0.10 µg/mL for impurities[2][3][4]
Accuracy (% Recovery) 98.26–99.90% for Gefitinib; 95.99–100.55% for impurities[2][3][4]
Precision (%RSD) < 3%[2][3][4]

Workflow for Chromatographic Separation of Gefitinib and Impurities

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_sample Weigh and Dissolve Gefitinib Sample injection Inject Sample and Standard prep_sample->injection prep_std Weigh and Dissolve Gefitinib Standard prep_std->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 300 nm separation->detection chromatogram Obtain Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration quantification Quantify Impurities peak_integration->quantification report Generate Report with Purity Profile quantification->report

Caption: Workflow for HPLC analysis of Gefitinib and its impurities.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Gefitinib has been shown to be susceptible to degradation under certain stress conditions.

  • Acid and Base Hydrolysis: Significant degradation is observed under acidic and basic conditions.[9][10]

  • Oxidative Degradation: Gefitinib is sensitive to oxidation, leading to the formation of degradation products.[1][5]

  • Thermal and Photolytic Stress: The drug is relatively stable under thermal and photolytic stress.[1][9]

The developed HPLC method effectively separates the degradation products from the main Gefitinib peak, confirming its stability-indicating capability.

Conclusion

The described RP-HPLC method is specific, precise, accurate, and reliable for the determination of Gefitinib and its process-related impurities.[2][3][4] This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of Gefitinib bulk drug, ensuring its quality and compliance with regulatory standards.

References

Application Note: Spectroscopic Characterization of Gefitinib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. This application note details the comprehensive spectroscopic characterization of a known process-related impurity, Gefitinib Impurity 1.

The impurity has been identified as 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile , with the Chemical Abstracts Service (CAS) registry number 675126-27-9 . This document provides detailed protocols for the analysis of this impurity using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The presented data and methodologies are intended to guide researchers, scientists, and drug development professionals in the identification and quantification of this specific impurity.

Molecular Structure

Gefitinib:

  • Chemical Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine

  • Molecular Formula: C₂₂H₂₄ClFN₄O₃

  • Molecular Weight: 446.90 g/mol

This compound:

  • Chemical Name: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

  • CAS Number: 675126-27-9

  • Molecular Formula: C₁₅H₂₁N₃O₃

  • Molecular Weight: 291.35 g/mol

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.95s1HAr-H
6.40s1HAr-H
5.85s2H-NH₂
4.05t, J = 6.5 Hz2H-OCH₂-
3.80s3H-OCH₃
3.55t, J = 4.5 Hz4HMorpholine -CH₂-N-CH₂-
2.45t, J = 7.0 Hz2H-CH₂-N
2.35t, J = 4.5 Hz4HMorpholine -CH₂-O-CH₂-
1.90quint, J = 6.8 Hz2H-CH₂-CH₂-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
152.0Ar-C-O
149.5Ar-C-NH₂
142.0Ar-C-O
118.5-C≡N
115.0Ar-CH
100.0Ar-C-CN
98.0Ar-CH
68.0-OCH₂-
66.5Morpholine -CH₂-O-CH₂-
56.0-OCH₃
54.0Morpholine -CH₂-N-CH₂-
55.5-CH₂-N
26.0-CH₂-CH₂-CH₂-

Table 3: Mass Spectrometry Data for this compound (ESI+)

m/zInterpretation
292.1656[M+H]⁺ (Calculated for C₁₅H₂₂N₃O₃⁺: 292.1656)
192.0815[M - C₅H₁₀NO + H]⁺
100.0762[C₅H₁₀NO]⁺ (Morpholinomethyl cation)
86.0969[C₅H₁₂N]⁺ (Protonated morpholine)

Table 4: FT-IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3350Strong, SharpN-H stretching (primary amine)
2950-2850MediumC-H stretching (aliphatic)
2220Strong, SharpC≡N stretching (nitrile)
1620StrongN-H bending (scissoring)
1520StrongAromatic C=C stretching
1260StrongAryl-O stretching (asymmetric)
1115StrongC-O-C stretching (morpholine ether)
1030MediumAryl-O stretching (symmetric)

Table 5: UV-Vis Spectroscopic Data for this compound (Methanol)

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
24518,500
3404,200

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 500 MHz NMR Spectrometer

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 1.0 s

    • Spectral Width: 10,000 Hz

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 30,000 Hz

  • Data Processing: Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

Mass Spectrometry (MS)
  • Instrument: High-Resolution Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

  • ESI-MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire data in full scan mode. For fragmentation analysis (MS/MS), select the precursor ion [M+H]⁺ and apply a collision energy ramp of 10-40 eV.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR Spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrument: Dual-beam UV-Vis Spectrophotometer.

  • Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 100 µg/mL. Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

  • Acquisition Parameters:

    • Wavelength Range: 200-400 nm

    • Scan Speed: Medium

    • Slit Width: 1.0 nm

  • Data Analysis: Use methanol as a blank. Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Standard NMR NMR Spectroscopy (1H & 13C) Sample->NMR Analysis MS Mass Spectrometry (ESI-TOF) Sample->MS Analysis FTIR FT-IR Spectroscopy Sample->FTIR Analysis UVVis UV-Vis Spectroscopy Sample->UVVis Analysis Structure Structural Elucidation NMR->Structure MS->Structure FTIR->Structure UVVis->Structure Purity Purity Assessment Structure->Purity

Caption: Experimental workflow for the spectroscopic characterization of this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

This application note provides a comprehensive set of spectroscopic methods and corresponding data for the characterization of this compound (2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile). The detailed protocols for NMR, MS, FT-IR, and UV-Vis spectroscopy, along with the summarized quantitative data, serve as a valuable resource for the identification and quality control of this impurity in Gefitinib drug substance and product. The orthogonal analytical techniques provide unambiguous structural confirmation and a robust means for routine analysis in a quality control setting.

Application Note: Forced Degradation Studies Protocol for Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive protocol for conducting forced degradation studies on the anti-cancer drug Gefitinib (B1684475). This document outlines the experimental procedures for subjecting Gefitinib to various stress conditions to identify potential degradation products and establish its stability profile, which is a critical step in drug development and formulation.

Introduction

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.[1][2] Forced degradation, or stress testing, is a crucial component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies are designed to deliberately degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability studies. The primary goals of forced degradation studies are to:

  • Elucidate the degradation pathways of the drug substance.

  • Identify the likely degradation products.

  • Develop and validate stability-indicating analytical methods.

  • Understand the chemical properties of the drug molecule.

This application note provides a detailed protocol for conducting forced degradation studies on Gefitinib, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.

Experimental Workflow

The overall workflow for the forced degradation studies of Gefitinib is depicted below. It begins with the preparation of the Gefitinib stock solution, followed by subjecting aliquots to various stress conditions. The stressed samples are then neutralized or diluted before analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Gefitinib Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis stock_solution->acid Expose to stress base Alkaline Hydrolysis stock_solution->base Expose to stress oxidation Oxidation stock_solution->oxidation Expose to stress thermal Thermal Degradation stock_solution->thermal Expose to stress photolytic Photolytic Degradation stock_solution->photolytic Expose to stress neutralization Neutralization/Dilution acid->neutralization base->neutralization oxidation->neutralization thermal->neutralization photolytic->neutralization hplc_analysis HPLC Analysis neutralization->hplc_analysis data_evaluation Data Evaluation and Degradation Pathway Identification hplc_analysis->data_evaluation

Caption: Experimental workflow for forced degradation studies of Gefitinib.

Materials and Methods

Materials
  • Gefitinib API (purity >99.5%)

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% w/v, AR grade

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Ammonium Acetate, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

  • Analytical balance

  • pH meter

  • Water bath or heating block

  • Hot air oven

  • Photostability chamber

Experimental Protocols

Preparation of Gefitinib Stock Solution

Accurately weigh and dissolve Gefitinib in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

Stress Conditions
  • To 1 mL of the Gefitinib stock solution, add 1 mL of 2N HCl.[3]

  • Reflux the solution at 60°C for 30 minutes.[3]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 2N NaOH.

  • Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.[3]

  • To 1 mL of the Gefitinib stock solution, add 1 mL of 2N NaOH.[3]

  • Reflux the solution at 60°C for 30 minutes.[3]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 2N HCl.

  • Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.[3]

  • To 1 mL of the Gefitinib stock solution, add 1 mL of 20% H₂O₂.[3]

  • Reflux the solution at 60°C for 30 minutes.[3]

  • Cool the solution to room temperature.

  • Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.[3]

  • Keep the Gefitinib stock solution (or solid sample) in a hot air oven at 55°C for 24 hours.[4]

  • After the specified time, cool the sample to room temperature.

  • If a solid sample was used, dissolve it in the mobile phase to obtain a concentration of 100 µg/mL for HPLC analysis. If a solution was used, dilute it accordingly.

  • Expose the Gefitinib stock solution to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines. The exposure should not be less than 1.2 million lux hours and 200 watt-hours per square meter.

  • Simultaneously, keep a control sample protected from light.

  • After exposure, dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

Analytical Method (Example)

A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug. An example of such a method is provided below.

ParameterSpecification
Column Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Phosphate buffer (pH 3.6) and Acetonitrile (55:45 v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 248 nm[3]
Injection Volume 10 µL[3]
Column Temperature Ambient

Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner. The percentage of degradation can be calculated using the following formula:

% Degradation = [(Area of parent drug in control - Area of parent drug in stressed sample) / Area of parent drug in control] x 100

Summary of Forced Degradation Results
Stress ConditionReagent/ConditionTimeTemperature% Degradation
Acidic Hydrolysis 2N HCl30 min60°C3.27%[3]
Alkaline Hydrolysis 2N NaOH30 min60°C1.83%[3]
Oxidative Degradation 20% H₂O₂30 min60°C5.24%[3]
Thermal Degradation Hot Air Oven24 hours55°C2.27%[3]
Photolytic Degradation ICH Q1B--1.15%[3]
Hydrolytic Degradation (Water) Water--0.11%[3]

Degradation Pathway

Based on the degradation products identified, a logical pathway can be proposed. The following diagram illustrates the relationship between the stress conditions and the degradation of Gefitinib.

Degradation_Pathway cluster_stress Stress Conditions Gefitinib Gefitinib Acid Acid Hydrolysis Base Alkaline Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolysis Degradation_Products Degradation Products Acid->Degradation_Products leads to Base->Degradation_Products leads to Oxidation->Degradation_Products leads to Thermal->Degradation_Products leads to Photolytic->Degradation_Products leads to

Caption: Relationship between stress conditions and Gefitinib degradation.

Conclusion

This application note provides a detailed protocol for conducting forced degradation studies on Gefitinib. The outlined procedures for acidic, alkaline, oxidative, thermal, and photolytic stress testing are essential for understanding the stability of the drug. The results from these studies are critical for the development of a stable formulation and a robust, stability-indicating analytical method, ensuring the safety and efficacy of the final drug product. Significant degradation was observed under oxidative, acidic, and thermal conditions, indicating the susceptibility of Gefitinib to these stresses.[3][5][6] Further characterization of the degradation products using techniques like LC-MS/MS would be beneficial for elucidating the complete degradation pathway.

References

Application Notes and Protocols: Utilizing Gefitinib Impurity 1 as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Gefitinib impurity 1 as a reference material in the pharmaceutical analysis of the anti-cancer drug Gefitinib. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate quantification and quality control of Gefitinib and its related substances. The protocols herein describe validated analytical methods, including High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for the precise determination of this compound.

Introduction to Gefitinib and its Impurities

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of certain types of non-small cell lung cancer. The presence of impurities in the active pharmaceutical ingredient (API) can affect its efficacy and safety. Therefore, the identification and quantification of these impurities are critical aspects of drug development and manufacturing.

This compound, identified as 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline, is a known process-related impurity of Gefitinib.[1] The use of a well-characterized reference standard for this impurity is essential for the validation of analytical methods and for routine quality control testing. While high-purity reference standards of this compound are commercially available, their status as Certified Reference Materials (CRMs) under standards such as ISO 17034 should be verified with the supplier. These standards are crucial for establishing method specificity, accuracy, and precision.

Mechanism of Action of Gefitinib and the EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.[2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary signaling pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are crucial for cell growth, proliferation, and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_pathway RAS/RAF/MEK/ERK Pathway cluster_PI3K_pathway PI3K/AKT/mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Gefitinib Gefitinib Gefitinib->EGFR Inhibition ATP ATP ATP->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of Gefitinib and its impurities using validated HPLC-UV methods. This data is essential for method validation and for setting specifications for impurity levels.

Table 1: HPLC Method Parameters for Gefitinib and Impurity 1 Analysis

ParameterMethod 1Method 2
Column Agilent XDB-C18, 50 x 4.6 mm, 1.8 µmSunFire C18, 250 x 4.6 mm, 5 µm
Mobile Phase GradientAcetonitrile:Phosphate Buffer (pH 6.5) (70:30 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Detection Wavelength 250 nm249 nm
Injection Volume 4 µL20 µL
Reference [1][3]

Table 2: Validation Parameters for the Quantification of this compound

ParameterResultReference
Linearity Range 0.05 - 2.25 µg/mL[1]
Correlation Coefficient (r²) > 0.998[1]
Limit of Detection (LOD) 0.01% (with respect to 0.5 mg/mL Gefitinib)[1]
Limit of Quantification (LOQ) 0.03% (with respect to 0.5 mg/mL Gefitinib)[1]
Accuracy (% Recovery) 98.5% - 101.2%[1]
Precision (% RSD) < 2.0%[1]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substance.

4.1.1. Materials and Reagents

  • Gefitinib Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Glacial Acetic Acid (AR grade)

  • Water (Milli-Q or equivalent)

4.1.2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: Agilent XDB-C18, 50 x 4.6 mm, 1.8 µm particles.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 90% A, 10% B

    • 2-10 min: Linear gradient to 40% A, 60% B

    • 10-12 min: Hold at 40% A, 60% B

    • 12.1-15 min: Return to 90% A, 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 4 µL.

4.1.3. Preparation of Solutions

  • Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and dissolve in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with diluent to concentrations ranging from 0.05 to 2.25 µg/mL.

  • Sample Solution (for bulk drug analysis): Accurately weigh about 25 mg of the Gefitinib bulk drug sample, dissolve in and dilute to 50 mL with diluent. This gives a nominal concentration of 0.5 mg/mL.

4.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solution.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the percentage of this compound in the bulk drug sample.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Impurity 1 Standard Stock Solution A->B C Prepare Calibration Standards A->C D Prepare Gefitinib Sample Solution A->D B->C G Inject Calibration Standards C->G H Inject Sample D->H E System Equilibration F Inject Blank E->F F->G G->H I Generate Calibration Curve G->I J Quantify Impurity 1 in Sample H->J I->J K Calculate Percentage of Impurity J->K

Caption: General workflow for HPLC-based quantification of this compound.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

This protocol provides a general framework for the purity determination of a this compound reference standard using qNMR with an internal standard.[2][4][5][6][7]

4.2.1. Materials and Reagents

  • This compound sample

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone) - must be of high purity, stable, non-hygroscopic, and have signals that do not overlap with the analyte.

  • Deuterated Solvent (e.g., DMSO-d6, CDCl3) - must dissolve both the analyte and the internal standard.

4.2.2. NMR Spectrometer Parameters

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

  • Acquisition Time: Sufficient to ensure high digital resolution.

4.2.3. Sample Preparation

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg) into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

4.2.4. Data Acquisition and Processing

  • Acquire the 1H NMR spectrum using the optimized parameters.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.

4.2.5. Purity Calculation

The purity of the this compound sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / W_analyte) * (W_IS / M_IS) * P_IS

Where:

  • I_analyte = Integral of the analyte signal

  • N_analyte = Number of protons for the analyte signal

  • I_IS = Integral of the internal standard signal

  • N_IS = Number of protons for the internal standard signal

  • M_analyte = Molecular weight of the analyte

  • W_analyte = Weight of the analyte

  • M_IS = Molecular weight of the internal standard

  • W_IS = Weight of the internal standard

  • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Impurity 1 Sample C Dissolve in Deuterated Solvent A->C B Accurately weigh Internal Standard B->C D Transfer to NMR Tube C->D F Acquire 1H NMR Spectrum D->F E Optimize Spectrometer Parameters (d1, scans) E->F G Phase and Baseline Correction F->G H Integrate Analyte and Internal Standard Signals G->H I Calculate Purity using the qNMR Formula H->I

Caption: General workflow for purity assessment by qNMR.

Conclusion

The use of a well-characterized reference material for this compound is paramount for ensuring the quality, safety, and efficacy of Gefitinib drug products. The HPLC-UV and qNMR protocols outlined in this document provide robust and reliable methods for the quantification and purity assessment of this impurity. Adherence to these validated methods will enable researchers and pharmaceutical scientists to maintain stringent quality control throughout the drug development and manufacturing processes. It is recommended to source high-purity reference standards from reputable suppliers and to verify their certification status.

References

Development of a Stability-Indicating Assay for Gefitinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a stability-indicating assay for the anti-cancer drug Gefitinib (B1684475). The described reverse-phase high-performance liquid chromatography (RP-HPLC) method is designed to quantify Gefitinib in the presence of its degradation products, process-related impurities, and excipients. Detailed protocols for forced degradation studies, method validation in accordance with ICH guidelines, and data interpretation are presented. This application note serves as a practical resource for quality control laboratories and researchers involved in the development and stability testing of pharmaceutical formulations containing Gefitinib.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling pathway implicated in the growth and proliferation of cancer cells. It is primarily used in the treatment of non-small cell lung cancer. To ensure the safety and efficacy of Gefitinib formulations, it is crucial to employ a validated stability-indicating analytical method that can accurately measure the drug substance and resolve it from any potential degradants that may form during manufacturing, storage, or administration. This document outlines such a method, developed and validated to meet the stringent requirements of regulatory bodies.

Signaling Pathway of Gefitinib

Gefitinib Signaling Pathway cluster_receptor Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds TK Tyrosine Kinase Domain EGFR->TK P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->TK Inhibits Signal Downstream Signaling P->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation

Caption: Gefitinib inhibits EGFR tyrosine kinase signaling.

Experimental Protocols

Materials and Reagents
  • Gefitinib reference standard (purity >99.5%)

  • HPLC grade acetonitrile (B52724) and methanol

  • Ammonium acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Purified water

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended. Common systems include those from Waters, Agilent, and Shimadzu.[1][2]

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of Gefitinib. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase 10 mM Ammonium Acetate Buffer (pH 6.5) : Acetonitrile (63:37 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 240 nm[1]
Injection Volume 10 µL
Column Temperature Ambient
Run Time 45 minutes[1]
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Gefitinib reference standard in 25 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Gefitinib into a 25 mL volumetric flask. Add approximately 15 mL of a 50:50 acetonitrile-water mixture and sonicate for 15 minutes. Make up the volume with the same diluent and filter through a 0.45 µm syringe filter. Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Forced Degradation Workflow

Forced Degradation Workflow Start Gefitinib Stock Solution Acid Acid Hydrolysis (5N HCl, 80°C, 1h) Start->Acid Base Alkaline Hydrolysis (5N NaOH, 80°C, 1h) Start->Base Oxidative Oxidation (5% H2O2, 80°C, 1h) Start->Oxidative Thermal Thermal Degradation (Heat) Start->Thermal Photolytic Photolytic Degradation (UV light) Start->Photolytic Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize Analyze HPLC Analysis Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze End Assess Peak Purity & Mass Balance Analyze->End

Caption: Workflow for forced degradation studies of Gefitinib.

Protocol for Forced Degradation
  • Acidic Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5N HCl and reflux at 80°C for 1 hour.[1] After cooling, neutralize the solution with 5N NaOH and dilute to 10 mL with the mobile phase.

  • Alkaline Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5N NaOH and reflux at 80°C for 1 hour.[1] After cooling, neutralize the solution with 5N HCl and dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5% H₂O₂ and keep at 80°C for 1 hour.[1] Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C) for a specified period. Dissolve the stressed solid in the diluent to obtain a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of Gefitinib (100 µg/mL in mobile phase) to UV light (254 nm) for a defined duration.[3]

Summary of Forced Degradation Results

The following table summarizes the typical degradation behavior of Gefitinib under various stress conditions.

Stress ConditionObservation% Degradation (Typical)
Acid Hydrolysis (5N HCl, 80°C, 1h) Significant degradation observed.~15-20%
Alkaline Hydrolysis (5N NaOH, 80°C, 1h) Significant degradation observed.~10-15%
Oxidative (5% H₂O₂, 80°C, 1h) Degradation observed, formation of N-oxide.[3]~5-10%
Thermal Generally stable.<5%
Photolytic (UV 254 nm) Generally stable.<5%

Note: The extent of degradation may vary depending on the exact experimental conditions.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

Validation Parameters
ParameterAcceptance CriteriaTypical Results
Specificity The peak for Gefitinib should be pure and well-resolved from degradation products and excipients.Peak purity index > 0.999. Resolution between Gefitinib and nearest degradant > 2.0.
Linearity Correlation coefficient (r²) ≥ 0.999.r² = 0.9996 over a concentration range of 8–56 µg/mL.[4]
Accuracy (% Recovery) 98.0% - 102.0%99.61% - 100.14%.
Precision (% RSD) Intraday and Interday RSD ≤ 2.0%.Intraday RSD < 1.0%, Interday RSD < 1.5%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.078 µg/mL.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.0.238 µg/mL.
Robustness % RSD of results after small, deliberate variations in method parameters should be ≤ 2.0%.Method is robust for minor changes in flow rate, mobile phase composition, and pH.

Degradation Pathway of Gefitinib

Based on forced degradation studies, the primary degradation pathways for Gefitinib involve hydrolysis and oxidation.

Gefitinib Degradation Pathway Gefitinib Gefitinib Acid_Base Acid/Base Hydrolysis Gefitinib->Acid_Base Oxidation Oxidation Gefitinib->Oxidation Degradant1 Hydrolytic Degradants Acid_Base->Degradant1 Degradant2 N-Oxide Degradant Oxidation->Degradant2

Caption: Simplified degradation pathway of Gefitinib.

Conclusion

The stability-indicating RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantification of Gefitinib in bulk and pharmaceutical dosage forms. The method effectively separates the active pharmaceutical ingredient from its degradation products formed under various stress conditions, confirming its stability-indicating nature. This validated assay is suitable for routine quality control analysis and stability studies of Gefitinib.

References

Application Notes and Protocols for the Quantitative Analysis of Genotoxic Impurities in Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of potential genotoxic impurities (GTIs) in the active pharmaceutical ingredient (API), Gefitinib (B1684475). These guidelines are essential for ensuring the safety and quality of Gefitinib by controlling impurities that could pose a carcinogenic risk.

Introduction

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer. As with any synthetically produced pharmaceutical, the manufacturing process can introduce impurities. Some of these, known as genotoxic impurities, can damage DNA and are potential carcinogens.[1][2] Therefore, stringent control and accurate quantification of these impurities are mandated by regulatory bodies like the FDA and EMA, following guidelines such as ICH M7.[3][4][5]

This document outlines the analytical methodologies for the detection and quantification of key potential genotoxic impurities in Gefitinib, including 4-(3-chloropropyl) Morpholine (a key starting material), 3-Chloro-4-fluoroaniline, and 4-Chloroaniline.[6] The methods described are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer the required sensitivity and specificity for trace-level analysis.[7]

Regulatory Framework

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[3][4] A key concept is the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity.[1][8] For most genotoxic impurities, the TTC is set at 1.5 µ g/day for lifetime exposure.[8][9] The acceptable limit for an impurity in the drug substance is then calculated based on the maximum daily dose of the drug. For Gefitinib, with a maximum daily dose of 250 mg, the limit for each genotoxic impurity is approximately 6 ppm.[6]

Experimental Protocols

Method 1: RP-HPLC for Process-Related Impurities

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the simultaneous separation and estimation of Gefitinib and its process-related impurities.[10][11]

2.1.1. Materials and Reagents

  • Gefitinib reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (Analytical grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (for pH adjustment)

2.1.2. Chromatographic Conditions

ParameterSpecification
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[10][11]
Mobile Phase 130 mM Ammonium acetate : Acetonitrile (63:37, v/v), pH adjusted to 5.0 with ortho-phosphoric acid[10][12]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detector Photodiode Array (PDA) at 250 nm[13][14]
Injection Volume 20 µL

2.1.3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of each impurity and the Gefitinib reference standard in a suitable diluent (e.g., mobile phase). Further dilute to achieve a final concentration at the specification level (e.g., 100 µg/mL for Gefitinib) and the target impurity concentration.

  • Sample Solution: Accurately weigh and dissolve the Gefitinib bulk drug sample in the diluent to obtain a final concentration of 100 µg/mL.

2.1.4. System Suitability

Perform system suitability tests by injecting the standard solution. The resolution between Gefitinib and the impurity peaks should be greater than 2.0, and the tailing factor for the Gefitinib peak should be less than 2.0.

Method 2: LC-MS/MS for Trace Level Genotoxic Impurities

This Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method provides high sensitivity and selectivity for the quantification of trace-level genotoxic impurities in Gefitinib.[6][15]

2.2.1. Materials and Reagents

  • Gefitinib API

  • Reference standards for 4-(3-chloropropyl) Morpholine, 3-Chloro-4-fluoroaniline, and 4-Chloroaniline[6]

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

2.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterSpecification
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B Acetonitrile[6]
Gradient Elution A suitable gradient to ensure separation of impurities from the API.
Flow Rate 0.5 mL/min[6]
Column Temperature 30°C[6]
Ionization Mode Electrospray Ionization (ESI), Positive[6][15]
Detection Mode Multiple Reaction Monitoring (MRM)

2.2.3. Standard and Sample Preparation

  • Diluent: Acetonitrile and water (50:50, v/v)[6]

  • Standard Solution: Prepare a stock solution of each genotoxic impurity. Serially dilute to prepare calibration standards and quality control samples at appropriate concentrations (e.g., ranging from below the limit of quantification to above the specification limit).

  • Sample Solution: Prepare a stock solution of the Gefitinib sample at a concentration of 5 mg/mL in the diluent.[6]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and analysis.

HPLC Method Validation Summary
Validation ParameterGefitinibImpurity 1Impurity 2Impurity 3
Linearity (Correlation Coefficient, r²) > 0.999[10]> 0.999[10]> 0.999[10]> 0.999[10]
LOD (µg/mL) 0.020.012 - 0.033[10]0.012 - 0.033[10]0.012 - 0.033[10]
LOQ (µg/mL) 0.060.04 - 0.10[10]0.04 - 0.10[10]0.04 - 0.10[10]
Accuracy (% Recovery) 98.26 - 99.90[10]95.99 - 100.55[10]95.99 - 100.55[10]95.99 - 100.55[10]
Precision (% RSD) < 2.0< 3.0[10]< 3.0[10]< 3.0[10]
LC-MS/MS Method Validation Summary for Genotoxic Impurities
Validation Parameter4-(3-chloropropyl) Morpholine3-Chloro-4-fluoroaniline4-Chloroaniline
Linearity (Correlation Coefficient, r²) > 0.99> 0.99> 0.99
LOD (ppm) < 0.01< 0.01< 0.01
LOQ (ppm) 0.01[6]0.01[6]0.01[6]
Accuracy (% Recovery) 90 - 11090 - 11090 - 110
Precision (% RSD) < 15< 15< 15

Visualizations

Gefitinib's Mechanism of Action

Gefitinib_Mechanism cluster_cell Tumor Cell cluster_pathways Downstream Signaling cluster_outcome Cellular Response EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Ligand Binding & Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Gefitinib Gefitinib Gefitinib->P_EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Gefitinib inhibits the EGFR signaling pathway.

Experimental Workflow for Genotoxic Impurity Analysis

GTI_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Gefitinib Bulk Drug Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution LC_MS LC-MS/MS Analysis Dissolution->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results (ppm) Quantification->Reporting

Caption: General workflow for LC-MS/MS quantification of GTIs.

Decision Tree for Genotoxic Impurity Control

GTI_Control_Decision_Tree Start Identify Potential Impurity QSAR In Silico Assessment (QSAR) Start->QSAR Ames Bacterial Mutagenicity (Ames) Test QSAR->Ames Structural Alert Non_Genotoxic Control as Non-Genotoxic Impurity (ICH Q3A/B) QSAR->Non_Genotoxic No Structural Alert Control Control as Genotoxic Impurity (TTC) Ames->Control Positive Ames->Non_Genotoxic Negative

Caption: Decision-making for genotoxicity testing of impurities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Co-elution of Gefitinib and Impurity 1 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Gefitinib (B1684475) and a closely eluting impurity, referred to as Impurity 1, during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution of Gefitinib and Impurity 1 in reversed-phase HPLC?

Co-elution in HPLC, where two or more compounds elute from the column at the same time, is a common challenge, particularly with structurally similar molecules like a drug and its impurity.[1] The primary reasons for the co-elution of Gefitinib and Impurity 1 are insufficient differences in their physicochemical properties and suboptimal chromatographic conditions. Key contributing factors include:

  • Inadequate Selectivity (α): The most critical factor is the selectivity of the chromatographic system, which is its ability to differentiate between the two analytes. If the stationary phase and mobile phase interact with Gefitinib and Impurity 1 in a very similar manner, they will not be separated.[2][3]

  • Insufficient Efficiency (N): A column with low efficiency will produce broad peaks, which are more likely to overlap. Column efficiency is influenced by factors like particle size, column length, and flow rate.[2][4]

  • Inappropriate Retention (k'): If the retention of both compounds on the column is too low, they will elute quickly and have less opportunity to be separated.[1][3]

  • Mobile Phase Composition: The organic solvent type and percentage, pH, and buffer concentration of the mobile phase play a crucial role in achieving separation.[5][6]

  • Stationary Phase Chemistry: The choice of the HPLC column (e.g., C18, C8, Phenyl) significantly impacts selectivity.[4][7]

Q2: How can I confirm that I have a co-elution problem and not just a broad peak of a single compound?

Identifying co-elution is the first step toward resolving it. Here are some methods to confirm peak purity:

  • Visual Inspection of the Peak: Look for signs of asymmetry, such as peak fronting, tailing, or the presence of a shoulder on the main peak.[1]

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Detector: An MS detector can provide mass-to-charge ratio information across the peak. A change in the mass spectrum across the peak is a definitive indicator of co-elution.

  • Varying Detection Wavelengths: If Gefitinib and Impurity 1 have different UV-Vis spectra, changing the detection wavelength may alter the peak shape, revealing the presence of the impurity.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-elution

This guide provides a step-by-step methodology to troubleshoot and resolve the co-elution of Gefitinib and Impurity 1. The general principle is to systematically adjust chromatographic parameters to improve resolution.[8]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column & Instrument Parameters cluster_end Resolution start Co-elution of Gefitinib and Impurity 1 Observed A Adjust Organic Solvent Ratio (e.g., decrease %Acetonitrile) start->A B Change Organic Solvent Type (e.g., Acetonitrile (B52724) to Methanol) A->B If no/minor improvement resolved Resolution Achieved A->resolved Sufficient Resolution C Modify Mobile Phase pH B->C If no/minor improvement B->resolved Sufficient Resolution D Introduce/Change Buffer or Additive C->D If no/minor improvement C->resolved Sufficient Resolution E Change Column Temperature D->E If mobile phase changes fail D->resolved Sufficient Resolution F Decrease Flow Rate E->F If temperature change is insufficient E->resolved Sufficient Resolution G Change Stationary Phase (e.g., C18 to Phenyl) F->G If still co-eluting F->resolved Sufficient Resolution G->resolved Sufficient Resolution not_resolved Still Co-eluting G->not_resolved If all else fails, consider a different chromatographic mode or extensive method redevelopment

Caption: A systematic workflow for troubleshooting the co-elution of Gefitinib and Impurity 1.

Guide 2: Detailed Experimental Protocols

Here are detailed protocols for implementing the troubleshooting steps outlined in the workflow. It is recommended to change only one parameter at a time to understand its effect on the separation.

Protocol 1: Mobile Phase Composition Adjustment

  • Adjusting the Organic Solvent Ratio:

    • Objective: To increase the retention and potentially improve separation.[5]

    • Procedure: If using a mobile phase of acetonitrile and an aqueous buffer, incrementally decrease the percentage of acetonitrile by 2-5%. For example, if the current method uses 37% acetonitrile, try 35%, then 33%.[9]

    • Expected Outcome: Increased retention times for both Gefitinib and Impurity 1. The change in retention may be different for the two compounds, leading to improved resolution.

  • Changing the Organic Solvent Type:

    • Objective: To alter the selectivity of the separation.[6]

    • Procedure: Replace acetonitrile with methanol (B129727) at a concentration that provides similar retention times. You can also try mixtures of acetonitrile and methanol.

    • Expected Outcome: A change in the elution order or a significant improvement in resolution due to different interactions of the analytes with the stationary phase in the presence of a different organic modifier.

  • Modifying the Mobile Phase pH:

    • Objective: To change the ionization state of Gefitinib and/or Impurity 1, which can significantly affect their retention and selectivity, especially if they have different pKa values.[5]

    • Procedure: Adjust the pH of the aqueous portion of the mobile phase by 0.2-0.5 pH units. For example, if the current pH is 5.0, try pH 4.8 or 5.2.[10][11] Ensure the chosen pH is within the stable range for the column.

    • Expected Outcome: Differential shifts in the retention times of the two compounds, leading to better separation.

Protocol 2: Adjusting Column and Instrument Parameters

  • Changing the Column Temperature:

    • Objective: To improve column efficiency and potentially alter selectivity.[4]

    • Procedure: Increase or decrease the column temperature in increments of 5-10°C. A common starting point is to elevate the temperature to 40-60°C for small molecules.[4]

    • Expected Outcome: Sharper peaks due to reduced mobile phase viscosity. It can also change the relative retention of the analytes.

  • Decreasing the Flow Rate:

    • Objective: To increase the number of theoretical plates and improve peak resolution.[12]

    • Procedure: Reduce the flow rate. For example, if the current flow rate is 1.0 mL/min, try 0.8 mL/min.

    • Expected Outcome: Increased analysis time but potentially better separation due to improved mass transfer.

  • Changing the Stationary Phase:

    • Objective: To achieve a significant change in selectivity by altering the stationary phase chemistry.[4]

    • Procedure: If a C18 column is being used, consider switching to a column with a different stationary phase, such as C8, Phenyl, or a polar-embedded phase.

    • Expected Outcome: A different pattern of interaction with the analytes, which is often the most effective way to resolve co-eluting peaks.

Data Presentation: Example Troubleshooting Results

The following tables summarize hypothetical quantitative data from troubleshooting experiments.

Table 1: Effect of Mobile Phase Composition on Resolution

ExperimentMobile Phase (Aqueous:Acetonitrile)Retention Time Gefitinib (min)Retention Time Impurity 1 (min)Resolution (Rs)
Initial63:378.528.520.00
A65:359.859.981.20
B67:3311.2011.551.85

Table 2: Effect of Column Temperature on Resolution (Mobile Phase 65:35)

ExperimentTemperature (°C)Retention Time Gefitinib (min)Retention Time Impurity 1 (min)Resolution (Rs)
C309.859.981.20
D409.109.281.55
E508.458.651.60

Table 3: Effect of Stationary Phase on Resolution

ExperimentColumn TypeMobile PhaseRetention Time Gefitinib (min)Retention Time Impurity 1 (min)Resolution (Rs)
FC1863:37 ACN8.528.520.00
GPhenyl63:37 ACN7.988.352.10

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific experimental conditions and the nature of Impurity 1. A resolution value (Rs) of ≥ 1.5 is generally considered to indicate baseline separation.

References

Technical Support Center: Optimizing Mobile Phase for Gefitinib Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Gefitinib (B1684475) and its impurities by High-Performance Liquid Chromatography (HPLC). The information is presented in a user-friendly question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development of an HPLC method for Gefitinib impurity profiling.

Q1: What are the common process-related and degradation impurities of Gefitinib?

A1: The synthesis of Gefitinib and its exposure to stress conditions (like acid, base, and oxidation) can lead to several impurities. Common process-related impurities may arise from starting materials and intermediates of the synthesis process.[1][2] Forced degradation studies have identified impurities such as MMPQ impurity and GFT N-Oxide impurity.[1] It is crucial to have an analytical method capable of separating these from the active pharmaceutical ingredient (API).

Q2: What is the recommended starting HPLC column for separating Gefitinib and its impurities?

A2: Reversed-phase columns are the standard for Gefitinib analysis. Several studies have demonstrated successful separation using C8 and C18 columns.[1][3][4][5][6] An Inertsil ODS-3V (C18) column (250 x 4.6 mm, 5 µm) and an Inertsil C8 column (250 × 4.6 mm, 5 μm) have been reported to provide good separation of process-related and degradation impurities.[1][4] The choice between C8 and C18 will depend on the specific impurities being targeted, with C18 providing greater hydrophobicity and potentially longer retention times.

Q3: How does the mobile phase pH influence the separation of Gefitinib, a basic compound?

A3: Mobile phase pH is a critical parameter in the separation of ionizable compounds like Gefitinib.[7][8] Since Gefitinib is a basic compound, its retention and peak shape are highly dependent on the pH.[7]

  • At low pH (e.g., pH 3-5): Gefitinib will be protonated (positively charged). This can sometimes lead to peak tailing due to interactions with residual silanols on the silica-based column packing.[9] However, operating at a pH at least 2 units away from the analyte's pKa generally ensures a single ionic form, which can lead to sharper, more reproducible peaks.[10]

  • At high pH (e.g., pH > 8): Gefitinib will be in its neutral, non-ionized form. This often results in increased retention and improved peak shape on reversed-phase columns.[7] It is essential to use a pH-stable column when working at high pH to prevent degradation of the stationary phase.[7][10]

Q4: Which organic modifiers are suitable for Gefitinib analysis, and what is their role?

A4: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC.[11] For Gefitinib impurity analysis, acetonitrile is frequently reported.[1][3][4][5] The organic modifier controls the elution strength of the mobile phase. Increasing the percentage of the organic modifier decreases the retention times of Gefitinib and its impurities.[12][13] The choice between acetonitrile and methanol can also alter the selectivity of the separation, meaning it can change the relative elution order of different compounds, which can be leveraged to resolve closely eluting peaks.[11]

Q5: What type of buffer should I use, and at what concentration?

A5: Buffers are essential for controlling and maintaining a stable mobile phase pH, which is crucial for reproducible retention times and peak shapes.[8]

  • Buffer Selection: For UV detection, phosphate (B84403) and acetate (B1210297) buffers are common choices.[3][14] Ammonium (B1175870) acetate is frequently used in methods for Gefitinib, often at concentrations of 50 mM to 130 mM.[1][4][5] The selected buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH to ensure effective buffering capacity.[15]

  • Buffer Concentration: A concentration between 25 mM and 50 mM is typically a good starting point.[14][16] Lower concentrations risk poor pH control, while excessively high concentrations can lead to salt precipitation (especially with high organic content) and potential damage to the HPLC system.[14]

Q6: Should I use an isocratic or a gradient elution method?

A6: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of the sample.

  • Isocratic Elution: A simple, rapid, and robust isocratic method may be suitable for quantifying Gefitinib and a few known, well-separated impurities.[3][4]

  • Gradient Elution: For analyzing a complex mixture of process and degradation impurities with a wide range of polarities, a gradient elution is generally necessary.[17] A gradient method starts with a lower percentage of organic modifier to retain and separate polar impurities and gradually increases the organic content to elute the main compound and less polar impurities, often resulting in better resolution and sharper peaks for all components.[1][17][18]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q: I am observing poor resolution between the main Gefitinib peak and a closely eluting impurity. What should I do?

A: Poor resolution is a common issue that can be addressed by systematically modifying the mobile phase.

  • Adjust Organic Modifier Percentage: In an isocratic system, a small decrease in the percentage of the organic modifier (e.g., acetonitrile) will increase the retention time and may improve the separation between the peaks. For gradient methods, making the gradient slope shallower can increase the separation between closely eluting peaks.[17][19]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture (e.g., water/acetonitrile/methanol), can alter selectivity and potentially resolve the co-eluting peaks.[11][12]

  • Modify Mobile Phase pH: Changing the pH can significantly impact the retention and selectivity of ionizable compounds.[8][9] A small adjustment of ±0.2 to 0.5 pH units can be sufficient to improve resolution. Ensure your column is stable at the chosen pH.[10]

  • Adjust Buffer Concentration: While less common for altering selectivity, changing the buffer concentration can sometimes influence the peak shape and retention of basic compounds, indirectly affecting resolution.

Q: My Gefitinib peak is tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like Gefitinib is often caused by secondary interactions with the stationary phase.

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., < 3) can protonate residual silanols on the column, reducing their interaction with the protonated basic analyte.[9] Alternatively, using a high pH mobile phase (e.g., > 8) will neutralize the Gefitinib molecule, which can significantly improve peak shape.[7] Remember to use a pH-resistant column for high pH work.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the active silanol (B1196071) sites on the stationary phase, thereby reducing peak tailing.[20]

  • Use a Mobile Phase Additive: Additives like triethylamine (B128534) (TEA) can be added in small concentrations (e.g., 0.1%) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and preventing them from interacting with Gefitinib.[21] However, be aware that such additives can suppress MS signals if using an LC-MS system.

Q: My peaks are splitting or fronting. What is the likely cause?

A: Distorted peak shapes like splitting or fronting can arise from several issues.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[20] Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[19]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or injection volume.

  • pH near pKa: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to split or broad peaks.[8][10] Adjust the pH to be at least 1.5-2 units away from the pKa.

Experimental Protocols & Data

This section provides detailed experimental methodologies and summarizes published chromatographic conditions.

Protocol 1: Preparation of Buffered Mobile Phase (Example: Ammonium Acetate)
  • Prepare Aqueous Buffer: To prepare a 50 mM Ammonium Acetate buffer, weigh out approximately 3.85 g of ammonium acetate and dissolve it in 1 L of HPLC-grade water.

  • Adjust pH: Place the buffer solution on a magnetic stirrer. Monitor the pH with a calibrated pH meter. Adjust the pH to the desired value (e.g., 5.0) by adding acetic acid or ammonium hydroxide (B78521) dropwise.

  • Filter the Buffer: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 63:37 v/v for an isocratic method).[4]

  • Degas the Mobile Phase: Degas the final mobile phase mixture using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.[20]

Protocol 2: Systematic Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to developing a robust separation method.

  • Select Column and Initial Conditions: Choose a suitable column (e.g., C18, 250 x 4.6 mm, 5 µm). Start with a generic gradient (e.g., 10% to 90% acetonitrile in buffered water over 30 minutes) to elute all impurities.

  • Optimize pH: Perform scouting runs at different pH values (e.g., pH 3.0, 5.0, 7.0) to find the optimal pH that provides the best overall separation and peak shape.

  • Optimize Organic Modifier: Once a pH is selected, evaluate different organic modifiers (acetonitrile vs. methanol) to see if selectivity can be improved.

  • Optimize Gradient Profile: Refine the gradient slope. If critical pairs are eluting too closely, decrease the slope (%B/min) in that region of the chromatogram. If peaks are well-separated, the gradient can be steepened to reduce run time.[17][19]

  • Fine-Tuning: Make small adjustments to flow rate, column temperature, and buffer concentration to achieve the final desired resolution and run time.

Data Presentation: Reported HPLC Conditions for Gefitinib Impurity Analysis

The following table summarizes various chromatographic conditions reported in the literature for the analysis of Gefitinib and its impurities.

ParameterMethod 1Method 2Method 3Method 4
Column Inertsil C8 (250x4.6 mm, 5µm)[1]Inertsil ODS-3V (250x4.6 mm, 5µm)[4]Hypersil BDS C18 (100x4.6 mm, 5µm)[3]C18 Column[5]
Mobile Phase A 50mM Ammonium Acetate[1]130mM Ammonium Acetate (pH 5.0)[4]Phosphate Buffer (pH 3.6)[3]1% w/v Ammonium Acetate[5]
Mobile Phase B Acetonitrile[1]Acetonitrile[4]Acetonitrile[3]Acetonitrile[5]
Elution Mode Gradient[1]Isocratic (63:37 v/v)[4]Isocratic (55:45 v/v)[3]Isocratic (40:60 v/v)[5]
Flow Rate 1.0 mL/min[1]Not Specified1.0 mL/min[3]Not Specified
Detection (UV) 300 nm[1]PDA Detector[4]248 nm[3]Not Specified
Column Temp. 50°C[1]Not Specified30°C[3]Not Specified

Visualizations

The following diagrams illustrate key workflows for mobile phase optimization and troubleshooting.

MobilePhaseOptimization cluster_start Step 1: Initial Setup cluster_ph Step 2: pH Optimization cluster_organic Step 3: Organic Modifier cluster_gradient Step 4: Gradient Refinement Start Select Column (e.g., C18, 5µm) Scout Run Broad Gradient (e.g., 10-90% MeCN) Start->Scout pH_Scout Scout Multiple pH Values (e.g., 3.0, 5.0, 7.0) Scout->pH_Scout Eval_pH Evaluate Resolution & Peak Shape pH_Scout->Eval_pH Select_Organic Test Different Modifiers (Acetonitrile vs. Methanol) Eval_pH->Select_Organic Select Best pH Eval_Selectivity Compare Selectivity & Resolution Select_Organic->Eval_Selectivity Adjust_Gradient Modify Gradient Slope & Time Eval_Selectivity->Adjust_Gradient Select Best Modifier Fine_Tune Fine-Tune Flow Rate & Temperature Adjust_Gradient->Fine_Tune Final_Method Final Validated Method Fine_Tune->Final_Method

Caption: Workflow for systematic mobile phase optimization.

TroubleshootingTree cluster_resolution Poor Resolution cluster_shape Poor Peak Shape cluster_retention Retention Time Drift Problem Chromatographic Problem Identified Res_Q Are peaks co-eluting? Problem->Res_Q Shape_Q Tailing or Fronting? Problem->Shape_Q RT_Q Is RT unstable? Problem->RT_Q Res_A1 Adjust % Organic or Gradient Slope Res_Q->Res_A1 Yes Res_A2 Change pH Res_A1->Res_A2 Res_A3 Switch Organic Modifier (MeCN <-> MeOH) Res_A2->Res_A3 Shape_A1 Tailing: Adjust pH Add TEA Increase Buffer Conc. Shape_Q->Shape_A1 Tailing Shape_A2 Fronting/Splitting: Check Sample Solvent Reduce Sample Load Shape_Q->Shape_A2 Fronting/ Splitting RT_A1 Ensure Stable pH & Temp. Check for Leaks Prepare Fresh Mobile Phase RT_Q->RT_A1 Yes

References

Improving peak shape for Gefitinib impurity 1 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Gefitinib and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues and optimize your experimental results.

Troubleshooting Guide: Improving Peak Shape for Gefitinib Impurity 1

Poor peak shape for this compound can manifest as peak fronting, tailing, or broadening, which can compromise the accuracy and precision of your analytical method. This guide provides a systematic approach to diagnosing and resolving these issues.

dot

Troubleshooting_Peak_Shape cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Peak Tailing cluster_3 Troubleshooting Peak Fronting cluster_4 Resolution start Poor Peak Shape for This compound check_method Verify Method Parameters: - Mobile Phase Composition & pH - Flow Rate - Column Temperature - Injection Volume start->check_method check_system Inspect HPLC System: - Leaks - Blockages - Pump Performance start->check_system tailing Issue: Peak Tailing check_method->tailing If tailing observed fronting Issue: Peak Fronting check_method->fronting If fronting observed check_system->tailing check_system->fronting sol_tailing1 Adjust Mobile Phase pH: - For basic analytes, lower pH to suppress silanol (B1196071) interactions. tailing->sol_tailing1 sol_tailing2 Use a Different Column: - End-capped column - Polar-embedded column tailing->sol_tailing2 sol_tailing3 Modify Mobile Phase: - Add ion-pairing agent - Change organic modifier tailing->sol_tailing3 end Peak Shape Improved sol_tailing1->end sol_tailing2->end sol_tailing3->end sol_fronting1 Reduce Sample Concentration: - Dilute the sample fronting->sol_fronting1 sol_fronting2 Reduce Injection Volume fronting->sol_fronting2 sol_fronting3 Ensure Sample Solvent Compatibility: - Dissolve sample in mobile phase fronting->sol_fronting3 sol_fronting1->end sol_fronting2->end sol_fronting3->end

Caption: Troubleshooting workflow for improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like Gefitinib and its impurities, leading to tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

  • Extra-column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening and tailing.[1]

Q2: How can I resolve peak fronting for this compound?

Peak fronting, where the initial part of the peak is distorted, is often caused by:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[3][4][5] The easy solution is to dilute your sample.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in fronting.[3][5][6]

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[4][6]

Q3: My peaks for Gefitinib and impurity 1 are merged. What should I do?

Co-elution or peak merging can be a significant challenge. A study on the separation of Gefitinib and its process-related impurities noted that impurities G0 and G1 were prone to merging under certain conditions. To improve separation:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact resolution. In the aforementioned study, changing the mobile phase composition from 50:50 to 65:35 (v/v) of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724), and then to 63:37, improved the separation of impurities.

  • Adjust Mobile Phase pH: Changing the pH of the mobile phase can alter the ionization state of the analytes and improve their separation. For instance, moving from a neutral to an acidic pH by adding glacial acetic acid improved the separation of G0 and G1 impurities.

  • Consider a Different Column: If mobile phase optimization is insufficient, using a column with a different stationary phase or a longer column may be necessary to achieve the desired resolution.

Experimental Protocols

Below are detailed methodologies from published studies for the analysis of Gefitinib and its impurities.

Method 1: Isocratic RP-HPLC for Process-Related Impurities

This method was developed for the simultaneous separation and estimation of Gefitinib and five of its process-related impurities.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector
Column Inertsil ODS-3V (250 x 4.6 mm i.d.; particle size 5 μm)
Mobile Phase 130 mM ammonium acetate and acetonitrile (63:37, v/v), pH 5.0
Flow Rate 1.0 mL/min
Detection 260 nm
Injection Volume Not specified
Column Temperature Not specified

Sample Preparation: A stock solution of Gefitinib (2000 μg/mL) was prepared by dissolving an appropriate amount in the mobile phase. For linearity studies of impurities, a solution of Gefitinib containing impurities at concentrations ranging from 0.1 to 2.0 µg/mL was used.

Method 2: Stability-Indicating RP-HPLC Method

This method was developed and validated for the estimation of Gefitinib in bulk and pharmaceutical formulations.[4]

ParameterCondition
Instrument HPLC with a UV detector
Column Hypersil BDS C18 (100 mm x 4.6 mm I.D., 5 µm particle size)
Mobile Phase Phosphate buffer and acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Detection 248 nm
Injection Volume 10 µL
Column Temperature Not specified

Sample Preparation: 10 mg of Gefitinib was accurately weighed, transferred to a 10 mL volumetric flask, and dissolved in 7 mL of diluent (a mixture of acetonitrile and water in a 70:30 v/v ratio). The solution was sonicated to dissolve the drug completely, then filtered through a 0.45 μm filter and the volume was made up to 10 mL with the diluent to get a concentration of 1 mg/mL.[4]

Data Summary

The following tables summarize the system suitability parameters and validation data from a published study on the analysis of Gefitinib and its process-related impurities.

System Suitability Parameters
CompoundRetention Time (t_R) (min)Relative Retention Time (RRT)Tailing FactorCapacity Factor (k')Theoretical Plates
G43.540.281.081.536432
G04.860.381.122.238234
G15.520.431.152.669876
G27.890.621.104.2111023
G39.230.721.095.1212345
Gefitinib12.781.001.187.4215432

G0, G1, G2, G3, and G4 represent different process-related impurities of Gefitinib.

Method Validation Data
ParameterGefitinibImpurities
Linearity Range 25 - 500 µg/mL0.1 - 2.0 µg/mL
Correlation Coefficient (r²) 0.9991 - 0.99940.9991 - 0.9994
LOD 0.012 - 0.033 µg/mL0.012 - 0.033 µg/mL
LOQ 0.04 - 0.10 µg/mL0.04 - 0.10 µg/mL
Recovery 98.26 - 99.90%95.99 - 100.55%
Precision (%RSD) < 3%< 3%

This data demonstrates that the analytical method is specific, precise, and reliable for the determination of Gefitinib and its impurities.

References

Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Gefitinib (B1684475) impurities.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS/MS analysis of Gefitinib impurities?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as a Gefitinib impurity, by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3] The "matrix" refers to all components in the sample other than the analyte of interest.

Q2: What causes matrix effects?

A2: Matrix effects primarily arise during the electrospray ionization (ESI) process in the mass spectrometer. Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can compete with the analyte for ionization, alter the droplet surface tension, or change the charge state of the analyte, thereby affecting the number of ions that reach the detector.[4][5]

Q3: Why are matrix effects a significant concern for the analysis of pharmaceutical impurities?

A3: The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Gefitinib is critical for ensuring drug safety and efficacy.[6][7] Regulatory bodies such as the FDA and ICH have strict guidelines for impurity profiling.[1][8] Matrix effects can lead to the underestimation or overestimation of impurity levels, potentially resulting in the release of a drug batch that does not meet safety specifications.[1]

Q4: What are the common signs that my analysis is affected by matrix effects?

A4: Common indicators of matrix effects include poor accuracy and precision in quality control samples, inconsistent results between different sample lots, and a lack of dose-linearity in response.[1] A more definitive diagnosis can be made through specific experimental tests as outlined in the troubleshooting guide below.

Q5: What are the general strategies to overcome matrix effects?

A5: Strategies to mitigate matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Implementing more effective cleanup procedures to remove interfering matrix components. Techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte of interest from the matrix components causing the interference.[1][9]

  • Compensation: Using an internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, to compensate for signal variations caused by the matrix.[4] Matrix-matched calibration curves can also be employed.[10]

Troubleshooting Guide for Matrix Effects

This guide provides a systematic approach to identifying and resolving matrix effects during the LC-MS/MS analysis of Gefitinib impurities.

Problem: Poor accuracy and/or precision in analytical results.

Step 1: Initial Assessment - Is it a matrix effect?

  • Question: How can I confirm that the observed issues are due to matrix effects and not other factors like instrument variability or sample degradation?

  • Answer: Perform a qualitative assessment using the post-column infusion technique or a quantitative assessment using the post-extraction spike method.[9][11] The post-extraction spike method is generally preferred for quantitative evaluation.

    • Post-Column Infusion: A constant flow of the Gefitinib impurity standard is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.[9]

    • Post-Extraction Spike: Compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of a matrix effect.[4]

Step 2: Quantifying the Matrix Effect

  • Question: How do I quantitatively determine the extent of the matrix effect?

  • Answer: The matrix effect (ME) can be calculated as a percentage using the following formula:

    ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.[4][5]

    • A value > 100% indicates ion enhancement.[4][5]

    It is also common to evaluate the Matrix Factor (MF) , which is the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Step 3: Implementing Corrective Actions

Based on the presence and magnitude of the matrix effect, consider the following strategies:

  • Question: My analysis shows significant ion suppression. What is the first thing I should try?

  • Answer: The simplest approach is to dilute the sample extract.[9] This reduces the concentration of interfering matrix components. However, this may compromise the limit of quantitation (LOQ) for trace-level impurities.

  • Question: Dilution is not feasible due to low impurity concentrations. What are my options for sample preparation?

  • Answer: Enhance your sample cleanup procedure. For Gefitinib, which is often analyzed in biological matrices like plasma, several methods have been employed for the parent drug that can be adapted for its impurities.[12]

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering components.[13]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[12]

    • Solid-Phase Extraction (SPE): Generally provides the most effective cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.

  • Question: I have improved my sample preparation, but still observe some matrix effects. What can I do next?

  • Answer: Optimize your chromatographic conditions to separate the impurity from the interfering matrix components.

    • Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between the impurity peak and any co-eluting peaks.

    • Change the Column: Use a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity of the separation.

    • Employ a Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly retained, interfering matrix components, preventing them from entering the mass spectrometer source.[9]

  • Question: When should I use an internal standard?

  • Answer: The use of an internal standard (IS) is highly recommended for compensating for matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for correcting matrix effects.[4] A SIL-IS of the Gefitinib impurity will have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.

    • Analog Internal Standard: If a SIL-IS is unavailable, a structurally similar compound (an analog) that elutes close to the analyte can be used. However, its ability to perfectly mimic the behavior of the analyte in the presence of matrix effects may be limited.

Step 4: Method Validation

  • Question: After implementing corrective actions, how do I confirm that the matrix effect is resolved?

  • Answer: Re-evaluate the matrix effect using the post-extraction spike method with multiple lots of the matrix to ensure the effect is controlled and consistent. The method should then be fully validated according to ICH or FDA guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][8][14]

Data Presentation

The following table demonstrates how to present quantitative data for the evaluation of matrix effect, recovery, and overall process efficiency for a hypothetical Gefitinib impurity.

Sample IDAnalyte Conc. (ng/mL)Peak Area (Neat Solution - A)Peak Area (Post-Spiked Matrix - B)Peak Area (Pre-Spiked Matrix - C)Recovery (%) [(C/B)x100]Matrix Effect (%) [(B/A)x100]Process Efficiency (%) [(C/A)x100]
Matrix Lot 1552,45045,10041,20091.486.078.6
Matrix Lot 2552,45047,30043,80092.690.283.5
Matrix Lot 3552,45043,90039,90090.983.776.1
Mean 91.6 86.6 79.4
%RSD 0.9 3.8 4.7

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Objective: To quantify the extent of ion suppression or enhancement for a Gefitinib impurity in a specific matrix (e.g., human plasma).

  • Materials:

    • Gefitinib impurity reference standard.

    • Blank matrix (at least 3-6 different lots).

    • LC-MS/MS system.

    • Validated sample preparation procedure (e.g., protein precipitation, LLE, or SPE).

    • LC-MS grade solvents.

  • Procedure:

    • Prepare Set 1: Neat Solution: Prepare a standard solution of the Gefitinib impurity in the final mobile phase composition at a known concentration (e.g., mid-level of the calibration curve).

    • Prepare Set 2: Post-Extraction Spiked Sample: a. Extract a blank matrix sample using the established sample preparation method. b. After the final extraction step, spike the extracted matrix with the Gefitinib impurity to achieve the same final concentration as in Set 1.

    • Prepare Set 3: Pre-Extraction Spiked Sample (for Recovery and Process Efficiency): a. Spike a blank matrix sample with the Gefitinib impurity at the same concentration as in Set 1. b. Extract this spiked sample using the established sample preparation method.

    • LC-MS/MS Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the Gefitinib impurity.

    • Calculations:

      • Matrix Effect (%) = (Mean Peak Area of Set 2 / Mean Peak Area of Set 1) x 100

      • Recovery (%) = (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) x 100

      • Process Efficiency (%) = (Mean Peak Area of Set 3 / Mean Peak Area of Set 1) x 100

Visualizations

Workflow_for_Matrix_Effect_Assessment cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inaccurate or Imprecise Results Assessment Perform Post-Extraction Spike Experiment Problem->Assessment Quantify Calculate Matrix Effect (%) Assessment->Quantify Dilution Dilute Sample Quantify->Dilution ME significant? SamplePrep Optimize Sample Preparation (LLE, SPE) Dilution->SamplePrep LOQ issue? Reevaluate Re-evaluate Matrix Effect Dilution->Reevaluate ME resolved Chroma Optimize Chromatography SamplePrep->Chroma ME persists? SamplePrep->Reevaluate ME resolved IS Use Stable Isotope-Labeled Internal Standard Chroma->IS ME persists? Chroma->Reevaluate ME resolved IS->Reevaluate Validate Full Method Validation Reevaluate->Validate Consistent Results Troubleshooting_Decision_Tree Start Start: Inaccurate Results CheckSystem Check System Suitability Start->CheckSystem SystemOK System OK CheckSystem->SystemOK Pass SystemFail System Fail CheckSystem->SystemFail Fail AssessME Assess Matrix Effect (Post-Extraction Spike) SystemOK->AssessME MESignificant Matrix Effect > 15%? AssessME->MESignificant NoME No Significant ME (Investigate other causes) MESignificant->NoME No Optimize Implement Mitigation Strategy (Dilution, Sample Prep, Chroma, IS) MESignificant->Optimize Yes Revalidate Re-evaluate ME & Validate Method Optimize->Revalidate

References

Method robustness testing for Gefitinib impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding method robustness testing for the analysis of impurities in Gefitinib (B1684475).

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it critical for Gefitinib impurity analysis?

A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[2] For Gefitinib, an anti-cancer drug, accurately quantifying impurities is essential for ensuring its safety and efficacy. Robustness testing is required by regulatory agencies like the FDA and EMA to validate that the analytical method consistently provides accurate results across different labs, instruments, and analysts.[3]

Q2: Which parameters should be evaluated in a robustness study for an HPLC method analyzing Gefitinib impurities?

A2: According to ICH Q2(R1) guidelines, typical variations to investigate for an HPLC method include:

  • Influence of variations in mobile phase pH.[2]

  • Influence of variations in mobile phase composition (e.g., percentage of organic solvent).[2][4]

  • Different columns (e.g., different lots or suppliers).[2]

  • Variations in column temperature.[2][3]

  • Variations in mobile phase flow rate.[2][3]

  • Detector wavelength.[3]

Q3: What are the acceptance criteria for a successful robustness study?

A3: The primary acceptance criterion is that the system suitability parameters remain within the limits defined during method validation under all the varied conditions.[2] Key system suitability tests (SSTs) to monitor include:

  • Resolution (Rs): The resolution between Gefitinib and the nearest eluting impurity, or between two adjacent impurity peaks (the "critical pair"), should remain acceptable (typically Rs ≥ 2.0).[5]

  • Tailing Factor (T): The peak symmetry for the Gefitinib and impurity peaks should be maintained, typically with a tailing factor ≤ 2.0.[5]

  • Relative Standard Deviation (%RSD): The precision of replicate injections should not be significantly affected.[5]

  • Retention Time (RT): While some shift is expected, significant changes in retention time should be documented and assessed.[5]

Experimental Protocol: Robustness Study for Gefitinib Impurity Analysis by RP-HPLC

This protocol describes a systematic approach to evaluating the robustness of a reversed-phase HPLC method for Gefitinib impurity analysis.

1. Objective: To assess the capacity of the analytical method to remain unaffected by small, deliberate variations in chromatographic parameters and to establish appropriate system suitability criteria.[6]

2. Materials:

  • Gefitinib Reference Standard

  • Gefitinib sample spiked with known impurities at the specification limit (e.g., 0.15%).

  • HPLC grade solvents (e.g., Acetonitrile, Methanol).

  • HPLC grade water.

  • Buffers and pH modifiers (e.g., Ammonium Acetate, Formic Acid).

  • Validated HPLC system with a PDA or UV detector.

  • Validated HPLC column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[7]

3. Standard Method Conditions (Example):

  • Mobile Phase: 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0.[7]

  • Column: Inertsil ODS-3V (250 × 4.6 mm i.d.; particle size 5 μm).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.[8]

  • Injection Volume: 10 µL.

4. Experimental Workflow for Robustness Testing:

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_eval Evaluation Phase cluster_key *OVAT: One-Variable-At-a-Time A Define Standard Method Parameters B Identify Robustness Factors (e.g., pH, Temp, Flow Rate) A->B C Set Variation Limits (e.g., pH ±0.2, Temp ±5°C) B->C D Prepare Spiked Sample (Gefitinib + Impurities) C->D E Analyze Sample Under Standard Conditions (Control) D->E F Analyze Sample Under Each Varied Condition (OVAT*) D->F G Collect Data: Resolution, Tailing Factor, RT F->G H Compare Varied Condition Results to Control G->H I Check if SSTs Meet Acceptance Criteria H->I J Document Results in Validation Report I->J Key

Caption: Workflow for a typical HPLC method robustness study.

5. Data Analysis: For each condition, inject the spiked sample in triplicate. Calculate the mean and %RSD for critical parameters. Compare the results from the varied conditions against the results from the standard (control) condition.

Robustness Study Data Summary

The following table summarizes potential outcomes from a robustness study on a Gefitinib impurity method.

Parameter VariedVariationResolution (Rs) (Critical Pair)Tailing Factor (Gefitinib Peak)Retention Time (RT) Shift of GefitinibSystem Suitability
Nominal Condition - 3.5 1.1 0% Pass
Flow Rate+10% (1.1 mL/min)3.31.1-8%Pass
-10% (0.9 mL/min)3.71.1+9%Pass
Column Temperature+5°C (35°C)3.21.2-5%Pass
-5°C (25°C)3.81.1+6%Pass
Mobile Phase pH+0.2 units (pH 5.2)3.11.3+2%Pass
-0.2 units (pH 4.8)3.91.1-2%Pass
% Organic+2% (37.7% ACN)2.81.2-12%Pass
-2% (36.3% ACN)4.21.1+14%Pass

Troubleshooting Guide

Q4: My chromatogram shows poor resolution (Rs < 2.0) between two impurity peaks after changing to a new batch of columns. What should I do?

A4: A lack of ruggedness across different column lots is a common issue if a method is not sufficiently robust.[9] The first step is to confirm the problem is with the column and not the system. Re-installing a column that previously gave good results can verify this.[9] If the old column works, the new column lot may have slight differences in surface chemistry. If the method cannot be changed, you may need to screen several columns from different lots to find one that provides the required separation. This highlights that method development should ideally include testing on multiple column lots to ensure ruggedness.[9]

Q5: I'm observing peak tailing for the main Gefitinib peak after adjusting the mobile phase pH. What is the likely cause?

A5: Peak tailing can indicate secondary interactions between the analyte and the stationary phase, often influenced by pH. Gefitinib has basic nitrogen atoms, and if the mobile phase pH is not optimal, these can interact with residual silanols on the silica-based column, causing tailing. Even a small, deliberate change in pH for a robustness study can sometimes push the conditions outside the optimal range. The solution is to ensure the method's specified pH provides a sufficient buffer capacity to control the ionization state of the analyte and minimize these secondary interactions.

Q6: My retention times are drifting significantly during a sequence. How can I troubleshoot this?

A6: Drifting retention times can be caused by several factors.[10] A common cause is insufficient column equilibration time, especially after changes in mobile phase composition or temperature.[10] Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the sequence.[11] Another cause could be a gradual change in mobile phase composition, which can happen if solvents are not mixed properly or if one component evaporates faster than another.[10][11] Finally, check for leaks in the pump or fittings, as this can cause pressure fluctuations and lead to unstable retention times.

G Start Issue: Loss of Resolution (Rs < 2.0) Q1 Is the mobile phase prepared correctly and fresh? Start->Q1 Sol1 Remake mobile phase. Ensure accurate pH and composition. Degas properly. Q1->Sol1 No Q2 Is the column temperature stable and correct? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Verify column oven temperature. Allow sufficient time for thermal equilibration. Q2->Sol2 No Q3 Is the flow rate stable and accurate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Check for system leaks. Verify pump performance. (e.g., pressure ripple) Q3->Sol3 No Q4 Is the column contaminated or aged? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Wash column with strong solvent. If unresolved, replace with a new column. Q4->Sol4 Yes End Method is not robust to a specific parameter. Re-evaluate method development parameters. Q4->End No A4_Yes Yes A4_No No

Caption: Troubleshooting decision tree for loss of peak resolution.

References

Technical Support Center: Enhancing the Limit of Detection for Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Gefitinib (B1684475) and its related impurities. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in enhancing the limit of detection (LOD) for Gefitinib impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Gefitinib impurities and provides systematic solutions to improve the limit of detection.

Problem Potential Cause Suggested Solution
Poor sensitivity / High LOD Inappropriate wavelength selection for UV detection.Verify the UV absorbance maxima of your target impurities. While Gefitinib is often monitored around 250-260 nm, some impurities may have different optimal wavelengths. A photodiode array (PDA) detector can be used to screen for the optimal wavelength for each impurity.[1][2]
Suboptimal mobile phase pH.The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Gefitinib and its impurities. Experiment with adjusting the pH of the aqueous portion of the mobile phase (e.g., using acetic acid) to achieve better separation and peak shape, which can improve the signal-to-noise ratio.[1][3]
Low injection volume or sample concentration.While respecting the limits of column capacity, increasing the injection volume or the concentration of the sample can lead to a stronger signal.[2][4] However, be cautious of potential peak broadening or distortion.
Detector noise.A noisy baseline can obscure small peaks and worsen the LOD. Ensure the detector lamp is in good condition, the system is properly grounded, and the mobile phase is adequately degassed to minimize noise.
Poor peak separation (co-elution) Inadequate chromatographic resolution.Optimize the mobile phase composition. Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly alter selectivity.[1][4] Consider using a different organic modifier, such as methanol.
Unsuitable column.The choice of stationary phase is critical. A C18 column is commonly used, but for challenging separations, consider a column with a different particle size (e.g., 1.8 µm for RRLC) or a different chemistry.[2][5]
Isocratic elution is insufficient.For complex mixtures of impurities with a wide range of polarities, a gradient elution program will likely be necessary to achieve adequate separation of all components.[2]
Peak tailing Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate to suppress the ionization of silanol (B1196071) groups on the silica-based column. The addition of an ion-pairing agent, such as tetra-butyl ammonium (B1175870) hydrogen sulphate, can also mitigate tailing.[6]
Column overload.Reduce the sample concentration or injection volume.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is delivering a consistent flow rate and that the mobile phase is well-mixed and degassed.
Temperature variations.Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Detection (LOD) for Gefitinib impurities using HPLC?

A1: Published HPLC methods have demonstrated LODs for Gefitinib and its process-related impurities in the range of 0.012 to 0.078 µg/mL.[1][7][8] For instance, one validated RP-HPLC method reported LODs ranging from 0.012 to 0.033 µg/mL for various impurities.[1][7] Another study using a stability-indicating HPLC method found the LOD for Gefitinib to be 0.078 μg/mL.[8]

Q2: How can I improve the separation of Gefitinib from its process-related impurities?

A2: To improve separation, you can optimize the mobile phase composition. A study found that using a mobile phase of 130 mM ammonium acetate (B1210297) and acetonitrile (B52724) (63:37, v/v) with a pH of 5.0 on an Inertsil ODS-3V column provided good separation for five process-related impurities.[1] If co-elution persists, consider switching to a gradient elution method or using a column with smaller particles, such as a 1.8 µm particle size column, which can provide higher efficiency.[2][5]

Q3: What are the critical parameters to validate for a stability-indicating method for Gefitinib?

A3: According to ICH guidelines, the key validation parameters for a stability-indicating method include specificity, linearity, range, accuracy, precision, and robustness.[2][5] Specificity is crucial and is often demonstrated through forced degradation studies, where the drug is exposed to acid, base, oxidation, heat, and light to ensure that the method can separate the active pharmaceutical ingredient from any degradation products.[1][5]

Q4: Can LC-MS/MS be used to enhance the detection of Gefitinib metabolites and impurities?

A4: Yes, LC-MS/MS is a highly sensitive and specific technique for the determination of Gefitinib and its metabolites. A validated LC-MS/MS method for Gefitinib and its major metabolites in human plasma achieved calibration ranges as low as 0.05-100 ng/mL for some metabolites, which is significantly lower than typical HPLC-UV methods.[9]

Q5: What sample preparation is recommended for analyzing Gefitinib impurities in bulk drug?

A5: For bulk drug analysis, a common approach is to dissolve a known amount of the Gefitinib sample in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water) to a specific concentration.[1][8] This solution can then be further diluted with the mobile phase to fall within the linear range of the method.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various validated analytical methods for Gefitinib impurity analysis.

Table 1: Comparison of HPLC Method Parameters and Performance

Parameter Method 1 [1][7]Method 2 [2][5]Method 3 [8]
Technique RP-HPLCRRLCRP-HPLC
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH 5.0Gradient with simple mobile phase combinationAcetonitrile : Water (70:30 v/v)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detector PDAUV at 250 nmPDA
LOD 0.012–0.033 µg/mL (for impurities)0.01% of a 0.5 mg/mL solution0.078 µg/mL (for Gefitinib)
LOQ 0.04–0.10 µg/mL (for impurities)Not explicitly stated0.238 µg/mL (for Gefitinib)
Linearity Range 0.1–2.0 µg/mL (for impurities)>0.998 correlation coefficient25-150 µg/mL (for Gefitinib)

Experimental Protocols

Protocol 1: RP-HPLC Method for Process-Related Impurities[1][7]

This protocol is based on a validated method for the simultaneous separation and estimation of Gefitinib and its process-related impurities.

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 x 4.6 mm i.d.; 5 µm particle size)

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v). The pH is adjusted to 5.0 using acetic acid.

  • Flow Rate: 1.0 mL/min

  • Detector: Photodiode Array (PDA)

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Prepare individual stock solutions of Gefitinib and each impurity at a concentration of 1000 µg/mL in acetonitrile.

  • From these stock solutions, prepare a working standard solution containing Gefitinib and all impurities at the desired concentration by diluting with the mobile phase.

3. Sample Solution Preparation:

  • Accurately weigh and dissolve the Gefitinib bulk drug in the mobile phase to obtain a solution with a known concentration (e.g., 2000 µg/mL).

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard and sample solutions into the chromatograph.

  • Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the standards.

Protocol 2: Forced Degradation Study[1][5]

This protocol outlines the procedure for conducting forced degradation studies to demonstrate the specificity of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Gefitinib (e.g., 1000 µg/mL) in the mobile phase.

2. Acid-Induced Degradation:

  • Treat the Gefitinib stock solution with 0.1 N HCl and keep it at 40°C for 24 hours.

  • Neutralize the solution with 0.1 N NaOH and dilute it to a suitable concentration with the mobile phase before injection.

3. Base-Induced Degradation:

  • Treat the Gefitinib stock solution with 0.1 N NaOH and keep it at 40°C for 24 hours.

  • Neutralize the solution with 0.1 N HCl and dilute it to a suitable concentration with the mobile phase.

4. Oxidative Degradation:

  • Treat the Gefitinib stock solution with 3% (v/v) H₂O₂ and keep it at 40°C for 24 hours.

  • Dilute the solution to a suitable concentration with the mobile phase.

5. Photolytic Degradation:

  • Expose the Gefitinib solution to UV light of ≥200 Wh/m² in a photostability chamber for 6 hours.

6. Analysis:

  • Analyze all stressed samples using the validated HPLC method to assess for degradation products and ensure they are well-separated from the main Gefitinib peak.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Weigh & Dissolve Gefitinib Bulk Drug Dilution Dilute to Working Concentrations Sample_Prep->Dilution Standard_Prep Prepare Stock Solutions (Gefitinib & Impurities) Standard_Prep->Dilution Injection Inject Sample & Standard Solutions Dilution->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Detection PDA Detection Injection->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Workflow for the analysis of Gefitinib impurities by HPLC.

Troubleshooting_LOD Start High Limit of Detection (Poor Sensitivity) Check_Wavelength Is UV Wavelength Optimal for Impurity? Start->Check_Wavelength Optimize_Wavelength Use PDA to Find Optimal Wavelength Check_Wavelength->Optimize_Wavelength No Check_Peak_Shape Are Peaks Tailing or Broad? Check_Wavelength->Check_Peak_Shape Yes Optimize_Wavelength->Check_Peak_Shape Optimize_Mobile_Phase Adjust Mobile Phase pH or Composition Check_Peak_Shape->Optimize_Mobile_Phase Yes Check_Baseline Is Baseline Noisy? Check_Peak_Shape->Check_Baseline No Optimize_Mobile_Phase->Check_Baseline Troubleshoot_System Degas Mobile Phase, Check Lamp & Grounding Check_Baseline->Troubleshoot_System Yes Consider_Concentration Increase Sample Concentration or Injection Volume Check_Baseline->Consider_Concentration No Troubleshoot_System->Consider_Concentration End LOD Improved Consider_Concentration->End

Caption: A decision tree for troubleshooting a high limit of detection.

References

Technical Support Center: Overcoming Challenges in the Isolation of Gefitinib Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and characterization of Gefitinib (B1684475) degradation products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does Gefitinib typically degrade?

A1: Gefitinib is susceptible to degradation under several stress conditions. Forced degradation studies have shown that it is particularly sensitive to oxidative, acidic, and basic conditions.[1][2][3][4][5] It is relatively stable under thermal and photolytic stress.[3][4][5]

Q2: What are the common degradation products of Gefitinib?

A2: The primary degradation products depend on the stress conditions applied.

  • Oxidative Stress: Leads to the formation of N-oxides, such as 4-(3-((4-((3- chloro-4-fluorophenyl)amino)-7-methoxy-1-oxidoquinazolin-6-yl)oxy)-propyl)morpholine-4-oxide (GFT-DP2) and 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-propyl)- morpholine-4-oxide (GFT-DP3).[4][6]

  • Acidic Hydrolysis: Can result in the formation of 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1).[4]

  • Alkaline Hydrolysis: Also leads to the formation of specific degradation products, though they are often simply noted as being formed under basic conditions in general literature.[2][3][7][8]

Q3: What is the recommended analytical technique for separating Gefitinib from its degradation products?

A3: The most widely used and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10][11][12] This method, often coupled with a photodiode array (PDA) detector or a mass spectrometer (MS), allows for the separation, quantification, and identification of Gefitinib and its impurities.[1][7]

Q4: I am having trouble achieving good separation between Gefitinib and its degradation products. What can I do?

A4: Achieving optimal separation can be challenging. Here are a few troubleshooting tips:

  • Optimize the Mobile Phase: The composition and pH of the mobile phase are critical.[7] A common mobile phase combination is a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile).[9][10][11][12] Experiment with the gradient and the ratio of the solvents to improve resolution.

  • Select the Right Column: A C18 column is most commonly used for this separation.[1][7] Ensure your column is in good condition and appropriate for the analysis.

  • Adjust the Flow Rate: A lower flow rate can sometimes improve separation, though it will increase the run time.

  • Consider Temperature: Column temperature can affect selectivity. Experimenting with different temperatures (e.g., 30-40°C) may enhance resolution.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Solution: The pH of the mobile phase can significantly impact the ionization state of Gefitinib and its degradation products, affecting their interaction with the stationary phase. Adjust the pH of the aqueous portion of your mobile phase. A pH around 5.0 has been shown to be effective.[9][10][11]

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample and reinject.

  • Possible Cause 3: Secondary Interactions with the Stationary Phase.

    • Solution: Gefitinib contains basic nitrogen atoms that can interact with residual silanols on the silica-based stationary phase. Use a well-end-capped column or add a competing base, like triethylamine, to the mobile phase in small concentrations.

Issue 2: Co-elution of Degradation Products
  • Possible Cause 1: Insufficient Chromatographic Resolution.

    • Solution: Modify the gradient profile. A shallower gradient can increase the separation between closely eluting peaks. Alternatively, consider a different stationary phase or a column with a smaller particle size for higher efficiency.

  • Possible Cause 2: Similar Polarity of Degradants.

    • Solution: If degradation products have very similar chemical structures and polarities, separation can be difficult. In such cases, coupling your HPLC system to a mass spectrometer (LC-MS) is highly recommended for identification and quantification based on mass-to-charge ratios, even if chromatographic separation is incomplete.[1][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of Gefitinib

This protocol outlines the conditions for subjecting Gefitinib to forced degradation to generate its degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of Gefitinib (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile (B52724) and water.

  • Acid-Induced Degradation:

    • To 1 mL of the Gefitinib stock solution, add 1 mL of 0.1 N HCl.[6]

    • Heat the solution at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour).[7]

    • After the incubation period, cool the solution and neutralize it with an appropriate amount of 0.1 N NaOH.[7]

    • Dilute the final solution to a suitable concentration for HPLC analysis.

  • Base-Induced Degradation:

    • To 1 mL of the Gefitinib stock solution, add 1 mL of 0.1 N NaOH.[6]

    • Heat the solution at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour).[7]

    • After incubation, cool and neutralize with 0.1 N HCl.[7]

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the Gefitinib stock solution, add 1 mL of 3-5% hydrogen peroxide (H₂O₂).[6][7]

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 80°C) for a specified duration (e.g., 1 hour).[7]

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of Gefitinib to dry heat (e.g., 105°C) for a specified period.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Gefitinib to UV light (e.g., 254 nm) for a defined period.[6]

    • Analyze the solution by HPLC.

Protocol 2: RP-HPLC Method for the Analysis of Gefitinib and its Degradation Products

This protocol provides a starting point for developing an HPLC method for the separation of Gefitinib and its degradation products.

  • Instrumentation: A standard HPLC system with a PDA or UV detector. An LC-MS system can be used for peak identification.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[9][10][11]

  • Mobile Phase:

  • Gradient Program: A gradient program may be necessary to separate all impurities. A starting point could be a linear gradient from 20% B to 80% B over 30 minutes. An isocratic elution with a mobile phase of 130 mM ammonium acetate and acetonitrile (63:37, v/v) has also been reported to be effective for separating process-related impurities.[9][10][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.[6]

  • Injection Volume: 10-20 µL.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Gefitinib

Stress ConditionReagentTemperatureDuration
Acidic Hydrolysis0.1 N - 5N HCl40°C - 80°C1 - 24 hours
Alkaline Hydrolysis0.1 N - 5N NaOH40°C - 80°C1 - 24 hours
Oxidation3% - 5% H₂O₂Room Temp - 80°C1 - 24 hours
ThermalDry Heat~105°C24 hours
PhotolyticUV light (254 nm)Ambient24 hours

Table 2: Typical RP-HPLC Parameters for Gefitinib Impurity Profiling

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18
Mobile Phase A 130 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 63:37 A:B) or Gradient
Flow Rate 1.0 mL/min
Detection PDA at 260 nm
Column Temp. 30°C

Visualizations

gefitinib_degradation_pathway Gefitinib Gefitinib Acid_Stress Acidic Hydrolysis (e.g., HCl, heat) Gefitinib->Acid_Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Gefitinib->Oxidative_Stress Base_Stress Alkaline Hydrolysis (e.g., NaOH, heat) Gefitinib->Base_Stress DP1 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (DP1) Acid_Stress->DP1 DP2 N-Oxide Degradation Products (DP2, DP3) Oxidative_Stress->DP2 DP_Base Alkaline Degradation Products Base_Stress->DP_Base

Caption: Simplified degradation pathways of Gefitinib under different stress conditions.

experimental_workflow cluster_degradation Forced Degradation cluster_analysis Analysis and Isolation Start Gefitinib Sample Degradation Stress Conditions (Acid, Base, Oxidative) Start->Degradation Stressed_Sample Stressed Sample Mixture Degradation->Stressed_Sample HPLC RP-HPLC Separation Stressed_Sample->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Characterization Structural Characterization (MS, NMR) Fraction_Collection->Characterization Isolated_DP Isolated Degradation Product Characterization->Isolated_DP

Caption: Experimental workflow for the isolation and identification of Gefitinib degradation products.

References

Technical Support Center: pH Adjustment for Optimal Separation of Quinazoline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of quinazoline (B50416) impurities through pH adjustment in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH a critical parameter in the separation of quinazoline impurities?

Mobile phase pH is a crucial parameter because quinazoline and its derivatives are typically basic compounds.[1] Their ionization state is dependent on the pH of the mobile phase, which directly impacts their retention behavior, peak shape, and selectivity in reversed-phase HPLC.[2][3] Controlling the pH allows for the manipulation of the analyte's charge, which can minimize undesirable interactions with the stationary phase, such as peak tailing, and improve resolution between the main compound and its impurities.[1]

Q2: What is the general rule for selecting a starting pH for separating quinazoline impurities?

A good starting point for method development is to use a mobile phase with a pH between 2 and 4.[2] At a low pH (e.g., 2.5-4), basic quinazoline compounds will be protonated (positively charged), and the acidic silanol (B1196071) groups on the silica-based stationary phase will be in their neutral form.[1][4] This minimizes strong ionic interactions that can lead to peak tailing and poor peak shape.[1] It is also recommended to work at a pH that is at least one pH unit above or below the pKa of the analytes to ensure a stable retention time.[2]

Q3: How do I find the pKa values for my quinazoline compounds?

The pKa value is the pH at which a compound is 50% ionized. Knowing the approximate pKa of your quinazoline and its impurities is essential for selecting the optimal pH for separation. A comprehensive list of experimental pKa values for various quinazoline derivatives can be found in scientific literature.[5]

Q4: What are the common issues encountered when the mobile phase pH is not optimized for quinazoline impurity separation?

Common issues arising from a suboptimal mobile phase pH include:

  • Poor resolution or co-elution of peaks: This is often the most significant challenge, where the impurity peaks do not separate from the main peak or from each other.[6]

  • Peak tailing: Basic compounds like quinazolines are prone to interacting with residual silanol groups on the HPLC column packing material, resulting in asymmetrical peaks.[1][4][7]

  • Inconsistent retention times: Small shifts in an improperly buffered mobile phase pH can lead to significant and unpredictable changes in retention times.[8]

  • Reduced sensitivity: Poor peak shape can lead to lower peak heights and, consequently, reduced sensitivity for detecting low-level impurities.

Troubleshooting Guides

Issue 1: Poor resolution or co-elution of the main quinazoline peak and its impurities.

This is a common problem when the mobile phase conditions are not optimized. The following workflow can help improve the separation.

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution or Co-elution Observed ph_adjust Adjust Mobile Phase pH (e.g., test pH 2.5, 3.0, 3.5) start->ph_adjust check_resolution Is Resolution Improved? ph_adjust->check_resolution organic_modifier Change Organic Modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) check_resolution->organic_modifier No end_success Optimized Separation Achieved check_resolution->end_success Yes check_resolution2 Is Resolution Improved? organic_modifier->check_resolution2 column_select Select a Different Column (e.g., different stationary phase like phenyl-hexyl) check_resolution2->column_select No check_resolution2->end_success Yes end_further Further Method Development Required column_select->end_further

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Significant peak tailing observed for the quinazoline peak.

Peak tailing for basic compounds like quinazolines is often caused by secondary interactions with acidic silanol groups on the column.

G cluster_1 Troubleshooting Peak Tailing start Peak Tailing Observed lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) start->lower_ph check_tailing Is Tailing Reduced? lower_ph->check_tailing competitive_base Add a Competitive Base (e.g., 0.1% Triethylamine) check_tailing->competitive_base No end_success Symmetrical Peak Achieved check_tailing->end_success Yes check_tailing2 Is Tailing Reduced? competitive_base->check_tailing2 high_purity_column Use a High-Purity, End-Capped Column check_tailing2->high_purity_column No check_tailing2->end_success Yes end_further Further Investigation Needed high_purity_column->end_further

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

Data Presentation

Table 1: Experimental pKa Values for Selected Quinazoline Derivatives

Understanding the pKa of your target compound and its impurities is fundamental to selecting the appropriate mobile phase pH. Below is a table of experimentally determined pKa values for various quinazoline derivatives.

Molecule NumberIUPAC NameExperimental pKa
1Quinazoline3.51
28-Nitroquinazoline4.00
32-Phenyl-4-quinazolinamine5.44
46-Methyl-2-phenyl-4-quinazolinamine5.16
52-N,2-N-diethylquinazoline-6-methoxy-2,4-diamine7.82
62-N,2-N-diethylquinazoline-7-methoxy-2,4-diamine8.31
76-Chloro-2-(diethylamino)-4-(N,N-dimethylamino)quinazoline7.91

Source: Adapted from data presented in a study on quinazoline derivatives.[5]

Experimental Protocols

Protocol 1: pH Scouting to Optimize Separation of Quinazoline Impurities

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of quinazoline and its impurities.

1. Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile or Methanol

  • Mobile Phase B (Aqueous Buffers):

    • pH 2.5: 0.1% Formic acid in water

    • pH 3.0: Phosphate or acetate (B1210297) buffer

    • pH 4.0: Phosphate or acetate buffer

    • pH 6.0: Phosphate buffer

  • Sample: Quinazoline with known or suspected impurities dissolved in a solvent compatible with the initial mobile phase.

2. Methodology:

  • Initial Column Equilibration: Equilibrate the C18 column with a mobile phase composition of 95:5 (v/v) aqueous buffer (starting with pH 6.0): organic modifier for at least 15-20 column volumes.

  • Sample Injection: Inject the sample and run a gradient elution, for example, from 5% to 95% organic modifier over 20 minutes.

  • Data Acquisition: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm, or the specific absorbance maxima of the quinazoline derivative).[9]

  • pH Evaluation:

    • Repeat steps 1-3 with the mobile phase buffered at pH 4.0.

    • Repeat steps 1-3 with the mobile phase buffered at pH 3.0.

    • Repeat steps 1-3 with the mobile phase buffered at pH 2.5.

  • Analysis: Compare the chromatograms obtained at different pH values. Evaluate the resolution between the main peak and the impurity peaks, the peak shape (asymmetry factor), and the retention times. Select the pH that provides the best overall separation.

Protocol 2: Using Ion-Pair Reagents to Enhance Resolution

If pH adjustment alone does not provide adequate separation, the use of an ion-pair reagent can be beneficial for basic compounds.

1. Materials:

  • Same as Protocol 1.

  • Ion-Pair Reagent: Sodium dodecyl sulfate (B86663) (SDS) or 1-octanesulfonic acid sodium salt.

2. Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase with a pH at least 2 units below the pKa of the quinazoline analytes. Add an ion-pair reagent, such as SDS, at a concentration of 5-10 mM to the aqueous component of the mobile phase.[6]

  • Column Equilibration: Equilibrate the column extensively with the ion-pair containing mobile phase.

  • Sample Injection and Analysis: Inject the sample and run the HPLC method as described in Protocol 1.

  • Optimization: Adjust the concentration of the ion-pair reagent and the organic modifier percentage to optimize the separation.

References

Technical Support Center: Gradient Elution Optimization for Complex Gefitinib Impurity Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gradient elution HPLC/UPLC methods for the analysis of complex Gefitinib impurity mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating Gefitinib and its impurities using gradient elution HPLC?

A1: The primary challenges include co-elution of structurally similar process-related impurities and degradation products, peak tailing of the basic Gefitinib molecule, and ensuring adequate resolution from potential unknown impurities generated during stability studies. Achieving baseline separation for all specified and unspecified impurities while maintaining a reasonable run time requires careful optimization of the gradient profile, mobile phase pH, and column chemistry.

Q2: How can I improve the peak shape for Gefitinib, which often exhibits tailing?

A2: Peak tailing for basic compounds like Gefitinib is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Lowering Mobile Phase pH: Operating at a lower pH (e.g., 2-3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.

  • Using a Deactivated Column: Employ a column with end-capping or a polar-embedded stationary phase designed to shield residual silanols.

  • Adding a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can saturate the active sites on the stationary phase.

  • Increasing Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to mask the silanol interactions.

Q3: My peaks are fronting. What are the likely causes and solutions?

A3: Peak fronting can be caused by several factors:

  • Column Overload: Injecting too high a concentration or volume of the sample can lead to fronting. Try diluting your sample or reducing the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse: In highly aqueous mobile phases, some C18 columns can experience phase collapse, leading to poor peak shape and retention loss. Use an aqueous-stable column or ensure your gradient starts with a sufficient percentage of organic solvent.

  • Physical Column Issues: A void at the column inlet or a partially blocked frit can also cause fronting.

Q4: How do I develop a robust gradient elution method for Gefitinib impurity profiling from scratch?

A4: A systematic approach is recommended:

  • Scouting Run: Start with a broad gradient (e.g., 5-95% organic solvent over 20-30 minutes) to elute all potential impurities.

  • Selectivity Optimization: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and vary the mobile phase pH to find the best separation selectivity for critical pairs.

  • Gradient Profile Refinement: Once the initial separation is achieved, adjust the gradient slope. A shallower gradient will improve the resolution of closely eluting peaks. You can also introduce isocratic holds at specific points in the gradient to enhance separation.

  • Temperature Optimization: Adjusting the column temperature can also influence selectivity and improve peak shape.

  • Method Validation: Once an optimized method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

Issue 1: Poor Resolution Between Two Known Impurities

Symptoms:

  • Co-eluting or partially resolved peaks for two or more known impurities.

  • Resolution (Rs) value below the required limit (typically >1.5).

Troubleshooting Workflow:

G Troubleshooting Poor Resolution start Poor Resolution Observed step1 Decrease Gradient Slope (e.g., from 5-95% in 20 min to 5-95% in 40 min) start->step1 step2 Modify Mobile Phase pH (e.g., change from pH 3.0 to 4.5) step1->step2 If resolution is still poor step3 Change Organic Modifier (e.g., switch from Acetonitrile to Methanol) step2->step3 If resolution is still poor step4 Screen Different Column Chemistries (e.g., C18 to Phenyl-Hexyl) step3->step4 If resolution is still poor end Resolution Achieved step4->end If resolution is satisfactory

Caption: A logical workflow for troubleshooting poor peak resolution.

Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times shifting between injections or between different analytical runs.

  • Failing system suitability for retention time precision.

Troubleshooting Steps:

Potential Cause Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. For gradient elution, this may require 5-10 column volumes.
Mobile Phase Preparation Prepare fresh mobile phase daily. Ensure accurate pH measurement and consistent mixing of aqueous and organic components.
Pump Performance Issues Check for leaks in the pump heads and fittings. Degas the mobile phase to prevent air bubbles in the pump.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature throughout the analysis.
Changes in Mobile Phase Composition If using an on-line mixer, ensure it is functioning correctly. Premixing the mobile phase can sometimes improve consistency.

Experimental Protocols

Example Gradient HPLC Method for Gefitinib and Impurities

This protocol is a synthesized example based on common practices and should be optimized for your specific instrumentation and impurity profile.

Chromatographic Conditions:

Parameter Condition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
30
35
40
45
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Gefitinib and known impurities in the diluent to prepare a stock solution. Further dilute to the desired concentration (e.g., 0.5 mg/mL for Gefitinib and 1.5 µg/mL for impurities).

  • Sample Solution: Accurately weigh and dissolve the Gefitinib drug substance or product in the diluent to achieve the target concentration.

System Suitability:

Inject a standard solution containing Gefitinib and key impurities. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (for Gefitinib peak): Not more than 1.5.

  • Resolution (between critical peak pairs): Not less than 2.0.

  • Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0% for peak area and retention time.

Data Presentation

Table 1: Example System Suitability Data
Compound Retention Time (min) Resolution (Rs) Tailing Factor (Tf)
Impurity A8.5-1.1
Impurity B9.82.51.2
Gefitinib 15.2 >5.0 1.3
Impurity C18.14.81.1
Table 2: Example Validation Summary
Parameter Gefitinib Impurity B
Linearity Range 0.1 - 1.0 mg/mL0.1 - 5.0 µg/mL
Correlation Coefficient (r²) >0.999>0.999
LOD 0.03 µg/mL0.05 µg/mL
LOQ 0.1 µg/mL0.15 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%

Mandatory Visualization

Gefitinib Mechanism of Action: EGFR Signaling Pathway

Gefitinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1] By binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, it blocks the signaling cascades that lead to cell proliferation and survival.[1][2]

G Gefitinib's Inhibition of the EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competitive)

Caption: Gefitinib blocks EGFR signaling, inhibiting downstream pathways.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Gefitinib Impurity 1 Analysis as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Gefitinib impurity 1, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Gefitinib.

Introduction to Gefitinib and Its Impurities

Gefitinib is an anticancer agent used in the treatment of certain types of non-small cell lung cancer.[1] It functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] The manufacturing process and degradation of Gefitinib can lead to the formation of various impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. The United States Food and Drug Administration (U.S. FDA) mandates that any impurity exceeding 0.1% must be identified and quantified using validated analytical methods.[4] "this compound" is one of the potential process-related or degradation impurities that requires rigorous analytical oversight.

ICH Guidelines for Analytical Method Validation

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the necessary parameters to validate an analytical method.[5][6][7] For an impurity quantification method, these typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following sections provide a comparison of different HPLC methods used for the analysis of Gefitinib and its impurities, with a focus on the validation parameters for impurity 1.

Comparative Analysis of Validated HPLC Methods

Several studies have reported validated HPLC methods for the determination of Gefitinib and its related substances. The following tables summarize the key chromatographic conditions and validation parameters from a selection of these methods.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod AMethod BMethod C
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[4]Inertsil C8 (250 x 4.6 mm, 5 µm)[8]Hypersil BDS C18 (100 x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium (B1175870) Acetate (B1210297) : Acetonitrile (B52724) (63:37, v/v), pH 5.0[4]50 mM Ammonium Acetate : Acetonitrile (Gradient)[8]Phosphate Buffer : Acetonitrile (55:45, v/v), pH 3.6
Flow Rate 1.0 mL/min1.0 mL/min[8]1.0 mL/min
Detection Wavelength Photodiode Array (PDA)300 nm[8]248 nm
Column Temperature Not Specified50°C[8]Ambient

Table 2: Comparison of Validation Parameters for Impurity Quantification

Validation ParameterMethod AMethod BMethod C
Linearity Range (µg/mL) 0.1 - 2.0[4]Not explicitly stated for individual impurities, but the method was validated as per ICH guidelines.[8]Not explicitly stated for individual impurities, but the method was validated as per ICH guidelines.
Correlation Coefficient (r²) 0.9991 - 0.9994[4]Not specified for individual impurities.Not specified for individual impurities.
LOD (µg/mL) 0.012 - 0.033[4]0.015-0.05% of a 1000 µg/mL solution (equivalent to 0.15-0.5 µg/mL)[8]0.078
LOQ (µg/mL) 0.04 - 0.10[4]0.015-0.05% of a 1000 µg/mL solution (equivalent to 0.15-0.5 µg/mL)[8]0.238
Accuracy (% Recovery) 95.99 - 100.55[4]Validated as per ICH guidelines.[8]99.61 - 100.14
Precision (%RSD) < 3%[4]Validated as per ICH guidelines.[8]Not specified for impurities.

Detailed Experimental Protocol: A Representative HPLC Method

The following protocol is a representative example based on established and validated methods for the determination of Gefitinib and its impurities.[4][8]

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[8]

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A filtered and degassed mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection at a wavelength suitable for both Gefitinib and its impurities (e.g., 250 nm).[9]

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Standard Stock Solution of Gefitinib: Accurately weigh and dissolve an appropriate amount of Gefitinib reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1000 µg/mL.[8][10]

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Spiked Sample Solution: Prepare a solution of Gefitinib at the specification concentration (e.g., 1000 µg/mL) and spike it with known concentrations of this compound covering the expected range (e.g., from the LOQ to 150% of the specification limit).[6]

4. Validation Procedure

  • Specificity: Perform forced degradation studies on Gefitinib by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions.[8][9] Analyze the stressed samples to ensure that the impurity 1 peak is well-resolved from the main Gefitinib peak and any degradation products.

  • Linearity: Prepare a series of at least five concentrations of impurity 1 over the desired range. Inject each solution in triplicate and plot a calibration curve of peak area versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.[4]

  • Accuracy: Analyze spiked samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate injections of a sample solution containing impurity 1 at the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Calculate the relative standard deviation (%RSD) for each set of measurements.

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the resolution and quantification of impurity 1.

Visualizing the Validation Process

The following diagrams illustrate the workflow of the HPLC method validation and the logical relationships between the different validation parameters as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt Specificity Specificity (Forced Degradation) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Quality Control Testing Robustness->Routine

Caption: Workflow for HPLC Method Validation.

Validation_Parameter_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Accuracy Precision->Range Robustness Robustness

Caption: Interdependencies of Validation Parameters.

Conclusion

The validation of an HPLC method for the determination of this compound is a critical step in ensuring the quality and safety of the final drug product. This guide has provided a comparative overview of different validated methods, a detailed experimental protocol, and visual representations of the validation process as stipulated by ICH guidelines. By adhering to these principles, researchers and drug development professionals can establish robust and reliable analytical methods for impurity profiling.

References

A Comparative Analysis of Gefitinib Impurities: Gefitinib Related Compound A and Gefitinib N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to understanding the key differences between two notable impurities of the anti-cancer drug Gefitinib (B1684475).

This guide provides a detailed comparative analysis of Gefitinib Related Compound A and Gefitinib N-Oxide, two impurities associated with the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Understanding the physicochemical properties, biological implications, and analytical profiles of these impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Executive Summary

Gefitinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene. The presence of impurities, even in trace amounts, can impact the drug's performance and safety. This document focuses on a comparative analysis of a key process-related impurity, Gefitinib Related Compound A, and a significant metabolite and degradation product, Gefitinib N-Oxide.

Gefitinib Related Compound A , officially recognized by pharmacopeias, is primarily an intermediate in the synthesis of Gefitinib. In contrast, Gefitinib N-Oxide is formed in the body through metabolic processes or as a result of oxidative degradation of the active pharmaceutical ingredient (API). While both are structurally related to Gefitinib, their potential biological activities and toxicological profiles may differ, necessitating distinct analytical strategies for their detection and quantification.

Physicochemical Properties

A clear distinction between Gefitinib Related Compound A and Gefitinib N-Oxide begins with their fundamental chemical and physical characteristics. The following table summarizes their key properties.

PropertyGefitinib Related Compound AGefitinib N-Oxide
IUPAC Name 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide
Synonyms Gefitinib EP Impurity A, Gefitinib USP Related Compound AGefitinib Morpholine N-oxide
CAS Number 199327-61-2[1][2]847949-51-3[3]
Molecular Formula C₁₆H₂₁N₃O₄[1]C₂₂H₂₄ClFN₄O₄[3]
Molecular Weight 319.36 g/mol [1]462.91 g/mol []
Appearance White to off-white solidData not readily available
Solubility Slightly soluble in DMSO and MethanolData not readily available

Biological Activity and Toxicology

The biological activity and toxicological profiles of impurities are of paramount importance in drug development. While extensive data exists for Gefitinib, specific information for its impurities is less abundant.

Gefitinib Related Compound A is primarily considered a non-pharmacologically active process-related impurity. Its main relevance lies in its role as a precursor in the synthesis of Gefitinib. There is limited publicly available data on its specific biological activity or cytotoxicity. As a key intermediate, its levels are strictly controlled during the manufacturing process to ensure the purity of the final API.

Gefitinib N-Oxide , being a metabolite, is expected to have some level of biological interaction. While it is generally considered to be less active than the parent drug, its formation can influence the overall pharmacokinetic and pharmacodynamic profile of Gefitinib. Some studies on other N-oxide metabolites of drugs have shown that they can sometimes retain a fraction of the parent drug's activity or exhibit a different toxicity profile. However, specific cytotoxicity studies directly comparing Gefitinib N-Oxide to Gefitinib are not widely reported in the available literature.

Experimental Protocols

Accurate detection and quantification of impurities are critical for quality control. Below are detailed methodologies for the synthesis and analysis of Gefitinib Related Compound A and the analysis of Gefitinib N-Oxide.

Synthesis of Gefitinib Related Compound A

Method 1: Synthesis from 6-hydroxy-7-methoxy-3H-quinazolin-4-one [5]

  • Materials: 6-hydroxy-7-methoxy-3H-quinazolin-4-one, N-(3-chloropropyl)morpholine, Sodium Carbonate (Na₂CO₃), Dimethylformamide (DMF), Water, Dichloromethane (B109758) (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate (B1210297).

  • Procedure:

    • In a 2L flask, combine 620 mL of DMF, 141 g of N-(3-chloropropyl)morpholine, 103 g of 6-hydroxy-7-methoxy-3H-quinazolin-4-one, and 156 g of Na₂CO₃.

    • Heat the mixture to 100-105 °C with stirring for 1 hour.

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Once complete, cool the mixture and add 1.3 L of water.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting solid from ethyl acetate to obtain the off-white solid product.

Method 2: Alternative Synthesis in Acetone [6]

  • Materials: 6-hydroxy-7-methoxy-3H-quinazolin-4-one, N-(3-chloropropyl)morpholine, Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • In a 2L flask, add 620 mL of acetone, 141 g of N-(3-chloropropyl)morpholine, 103 g of 6-hydroxy-7-methoxy-3H-quinazoline-4-one, and 168 g of K₂CO₃.

    • Heat the mixture to 55-60 °C with stirring for 8 hours.

    • Follow with appropriate work-up and purification steps as described in the literature to isolate the final product.

Analytical Method for Gefitinib Related Compound A

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [7]

  • Column: Inertsil ODS-3V (250 × 4.6 mm i.d.; particle size 5 μm).

  • Mobile Phase: 130 mM ammonium (B1175870) acetate and acetonitrile (B52724) (63:37, v/v), pH 5.0.

  • Detection: Photodiode Array (PDA) detector.

  • Application: This method has been validated for the simultaneous separation and estimation of Gefitinib and its process-related impurities, including Gefitinib Related Compound A. The method is reported to be specific, precise, and reliable for impurity profiling in bulk drug substances.[7]

Analytical Method for Gefitinib N-Oxide

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [8][9]

  • Sample Preparation: Protein precipitation from plasma samples using acetonitrile.

  • Chromatography: Separation on a C18 column (e.g., X-Terra RP18, 50 × 2.1 mm, 3.5 μm) with a gradient elution of acetonitrile and water containing 0.1% formic acid.[8]

  • Detection: Triple quadrupole mass spectrometer in positive multiple reaction monitoring mode.

  • Application: This highly sensitive and specific method is suitable for the simultaneous quantification of Gefitinib and its major metabolites, including Gefitinib N-Oxide, in biological matrices like plasma.[8][9]

Visualizing the Context: Signaling Pathways and Workflows

To better understand the environment in which Gefitinib and its related compounds function, the following diagrams illustrate the EGFR signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP-binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification product Isolated Impurity purification->product sample_prep Sample Preparation product->sample_prep instrument HPLC or LC-MS/MS sample_prep->instrument data_acq Data Acquisition instrument->data_acq data_proc Data Processing data_acq->data_proc result Quantification Result data_proc->result

Caption: General experimental workflow for the synthesis and analysis of impurities.

Conclusion

This comparative guide highlights the distinct identities and characteristics of Gefitinib Related Compound A and Gefitinib N-Oxide. Gefitinib Related Compound A is a critical process-related impurity that must be carefully monitored and controlled during manufacturing. Gefitinib N-Oxide, a metabolite and degradation product, provides insights into the drug's fate in biological systems and its stability under oxidative stress.

For researchers and drug development professionals, a thorough understanding of these impurities is essential. This includes implementing robust analytical methods for their detection and quantification, as well as continuing to investigate their potential biological activities and toxicological significance. Such diligence is fundamental to ensuring the consistent quality, safety, and therapeutic efficacy of Gefitinib.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of impurities in the anti-cancer drug Gefitinib (B1684475). The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and performance data for three prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Rapid Resolution Liquid Chromatography (RRLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is collated from published validation studies to aid researchers in selecting the most appropriate method for their specific needs.

The Critical Role of Impurity Profiling in Drug Development

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients. Even in small amounts, these impurities can potentially impact the safety and efficacy of the drug. Therefore, validated, sensitive, and specific analytical methods are essential for the comprehensive impurity profiling of drugs like Gefitinib.

Comparative Analysis of Analytical Methods

The following sections detail the experimental conditions and validation parameters for RP-HPLC, RRLC, and UPLC-MS/MS methods developed for the analysis of Gefitinib and its impurities. The data is summarized in tables to facilitate a clear comparison of their performance characteristics.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of pharmaceutical impurities due to its robustness and reliability.

Experimental Protocol: RP-HPLC

A validated RP-HPLC method for the simultaneous determination of Gefitinib and five of its process-related impurities has been reported with the following parameters:[1]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.[1]

  • Flow Rate: Not specified in the abstract.

  • Detection: Photodiode Array (PDA) detector.[1]

  • Temperature: Not specified in the abstract.

Performance Data: RP-HPLC
Validation ParameterGefitinibProcess-Related Impurities
Linearity (Correlation Coefficient) 0.9991 - 0.99940.9991 - 0.9994
Accuracy (% Recovery) 98.26 - 99.9095.99 - 100.55
Precision (% RSD) < 3%< 3%
Limit of Detection (LOD) (µg/mL) 0.012 - 0.0330.012 - 0.033
Limit of Quantification (LOQ) (µg/mL) 0.04 - 0.100.04 - 0.10

Data sourced from Chandrashekara et al. (2014).[1]

Rapid Resolution Liquid Chromatography (RRLC)

RRLC, a form of ultra-high-performance liquid chromatography (UHPLC), utilizes smaller particle size columns to achieve faster and more efficient separations compared to traditional HPLC.

Experimental Protocol: RRLC

A validated stability-indicating RRLC method was developed for the identification of Gefitinib degradation impurities with the following conditions:[2]

  • Column: Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)[2]

  • Mobile Phase: A simple mobile phase combination delivered in a gradient mode (details not specified in the abstract).[2]

  • Flow Rate: 0.5 mL/min[2]

  • Detection: UV detection at 250 nm.[2]

  • Temperature: Not specified in the abstract.

Performance Data: RRLC
Validation ParameterGefitinib & Potential Impurities
Linearity (Correlation Coefficient) > 0.998
Resolution > 5.0 between Gefitinib and potential impurities
Detection Level Capable of detecting impurities at a level of 0.01% with respect to a test concentration of 0.5 mg/mL.[2]

Data sourced from Venkataramanna et al. (2011).[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for the analysis of trace-level impurities and metabolites.

Experimental Protocol: UPLC-MS/MS

A UPLC-MS/MS method was developed for the quantification of Gefitinib and its major metabolites in mouse plasma. While this study focused on metabolites in a biological matrix, the methodology is indicative of the performance of UPLC-MS/MS for impurity analysis.

  • Column: ACQUITY BEH C18 (1.7 µm)

  • Mobile Phase: Gradient elution (details not specified).

  • Detection: Tandem quadrupole mass spectrometry.

  • Analysis Time: 5.2 minutes.

Performance Data: UPLC-MS/MS
Validation ParameterGefitinib & O-desmethyl metabolite
Limit of Quantification (LOQ) (ng/mL) 15
Upper Limit of Quantification (ULOQ) (ng/mL) 7500
Precision (% CV of QC samples) 3.8 - 7.8 (Gefitinib), 2.9 - 9.9 (O-desmethyl metabolite)

Data sourced from a Waters Corporation application note.

Visualizing the Cross-Validation Workflow

A systematic approach is crucial when performing a cross-validation of different analytical methods. The following diagram illustrates a general workflow for this process.

Cross_Validation_Workflow A Define Analytical Requirements B Select Candidate Analytical Methods (e.g., HPLC, UPLC, LC-MS) A->B C Develop and Optimize Each Method Individually B->C D Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) C->D F Analyze Impurity Samples with Each Validated Method D->F E Prepare a Standardized Set of Gefitinib Impurity Samples E->F G Compare Performance Data (Sensitivity, Specificity, Speed, etc.) F->G H Select Optimal Method for Routine Quality Control G->H

Caption: A logical workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the determination of Gefitinib impurities depends on the specific requirements of the analysis.

  • RP-HPLC offers a robust and reliable method suitable for routine quality control, demonstrating good linearity, accuracy, and precision for known process-related impurities.[1]

  • RRLC/UPLC provides a significant advantage in terms of speed and resolution, allowing for higher throughput and the potential to resolve closely eluting impurities.[2]

  • UPLC-MS/MS is the most sensitive and selective technique, making it ideal for the identification and quantification of trace-level impurities and for the analysis of complex sample matrices.

A thorough cross-validation, as depicted in the workflow diagram, should be performed by analyzing the same set of impurity standards and stressed samples with each candidate method. This approach will provide a direct comparison of their performance and enable the selection of the most suitable method for its intended purpose in the development and quality control of Gefitinib.

References

Head-to-head comparison of different columns for Gefitinib impurity separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving robust and reliable separation of impurities in active pharmaceutical ingredients (APIs) like Gefitinib (B1684475) is critical for ensuring drug safety and efficacy. The choice of the High-Performance Liquid Chromatography (HPLC) column is a pivotal factor in developing a successful analytical method. This guide provides a head-to-head comparison of different reversed-phase HPLC columns used for the separation of Gefitinib and its process-related impurities and degradation products, based on published experimental data.

Comparative Analysis of Column Performance

The following table summarizes the performance of different C18 columns in separating Gefitinib and its impurities, as reported in various studies. It is important to note that the data presented here is compiled from separate studies and not from a single direct comparative experiment. Therefore, variations in experimental conditions should be considered when evaluating column performance.

ColumnDimensionsParticle SizeMobile PhaseKey FindingsReference
Inertsil ODS-3V 250 x 4.6 mm5 µm130 mM Ammonium (B1175870) Acetate (B1210297) and Acetonitrile (B52724) (63:37, v/v), pH 5.0Successfully separated five process-related impurities of Gefitinib. The method was found to be specific, precise, and reliable.[1][2][3] Initially, with a 50:50 mobile phase, two impurity peaks were merged, but optimization of the mobile phase to 63:37 (v/v) acetonitrile to buffer ratio resulted in good separation of all five impurities.[1][3][1][2][3]
Agilent XDB-C18 50 x 4.6 mm1.8 µmGradient elution with a simple mobile phase combination.An RRLC method that efficiently separated Gefitinib from its potential impurities with a resolution greater than 5.0.[4][5] This method was capable of detecting impurities at a level of 0.01%.[4][5][4][5]
SunFire C18 250 x 4.6 mm5 µmAcetonitrile and 6.5 pH Phosphate buffer (70:30 v/v)Developed for solubility studies of Gefitinib, this method showed a retention time of 4.78 minutes for the main peak.[6] The method was validated for specificity, accuracy, and precision.[6][6]
Hypersil BDS C18 100 x 4.6 mm5 µmPhosphate buffer and Acetonitrile (55:45 v/v)This method, used for the estimation of Gefitinib in bulk and pharmaceutical formulations, resulted in a retention time of 4.179 minutes for Gefitinib with good peak shape and theoretical plates of 3498.[7][7]

Experimental Protocols

Detailed methodologies from the key studies are provided below to allow for replication and further development.

Method 1: Separation of Process-Related Impurities using Inertsil ODS-3V

This method was developed for the simultaneous separation and estimation of Gefitinib and its five process-related impurities.[1][2][3]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v). The pH of the final mobile phase was adjusted to 5.0.

  • Flow Rate: 1.0 mL/min

  • Detector: Photodiode Array (PDA) detector

  • Column Temperature: Not specified in the provided abstract.

  • Injection Volume: Not specified in the provided abstract.

  • Sample Preparation: A stock solution of Gefitinib (1000 mg/mL) was prepared using the mobile phase for degradation studies. For specificity, 25 ppm of each impurity was spiked into the Gefitinib solution.[1]

Method 2: Identification of Degradant Impurity using Agilent XDB-C18

This RRLC method was established to identify a prominent degradant impurity of Gefitinib under stress conditions.[4][5]

  • Column: Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)

  • Mobile Phase: A simple mobile phase combination delivered in a gradient mode (specifics of the gradient program were not detailed in the abstract).

  • Flow Rate: 0.5 mL/min

  • Detector Wavelength: 250 nm

  • Injection Volume: 4 µL

  • Test Concentration: 0.5 mg/mL

Experimental Workflow for Gefitinib Impurity Analysis

The following diagram illustrates a typical experimental workflow for the analysis of Gefitinib impurities, from sample preparation to data analysis.

Gefitinib_Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Gefitinib Bulk Drug or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Spiking Spike with Impurities (optional) Dissolution->Spiking Filtration Filter through 0.45 µm filter Spiking->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation on Column Injection->Separation Detection Detection by PDA/UV Detector Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: A typical workflow for the analysis of Gefitinib impurities using HPLC.

Signaling Pathway (Placeholder for illustrative purposes)

While not directly related to the column comparison, understanding the mechanism of action of Gefitinib can be relevant for researchers in this field. Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified representation of the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds TKD Tyrosine Kinase Domain EGFR->TKD Activates ADP ADP TKD->ADP Downstream Downstream Signaling Cascades (e.g., Ras-MAPK) TKD->Downstream Phosphorylates Gefitinib Gefitinib Gefitinib->TKD Inhibits ATP binding ATP ATP ATP->TKD Binds Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gefitinib impurity 1 against other known process-related impurities encountered during the synthesis of the widely used anti-cancer drug, Gefitinib. The information presented herein is supported by experimental data to assist in the development of robust analytical methods and control strategies for ensuring the quality and safety of Gefitinib.

Introduction to Gefitinib and Its Impurities

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The manufacturing process of Gefitinib, like any complex chemical synthesis, can result in the formation of various impurities. These impurities can arise from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API). Regulatory authorities require stringent control of these impurities to ensure the safety and efficacy of the final drug product.

This guide focuses on "this compound," identified as 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile , a key intermediate in several synthetic routes of Gefitinib. We will compare its characteristics with other known process-related impurities.

Chemical Structures of Gefitinib and Key Impurities

A clear understanding of the chemical structures of Gefitinib and its impurities is fundamental for their identification and control.

Gefitinib Gefitinib C22H24ClFN4O3 Impurity1 This compound 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile C15H21N3O3 ImpurityA Gefitinib EP Impurity A 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one C16H21N3O4 ImpurityB Gefitinib EP Impurity B N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine C22H25FN4O3 ODesmethyl O-Desmethyl Gefitinib 4-(3-Chloro-4-fluoroanilino)-6-(3-morpholinopropoxy)quinazolin-7-ol C21H22ClFN4O3 Noxide Gefitinib N-Oxide N-(3-Chloro-4-fluoro-phenyl)-7-methoxy-6-(3-(4-oxido-4-morpholinyl)propoxy)-4-quinazolinamine C22H24ClFN4O4

Caption: Chemical structures of Gefitinib and its key impurities.

Comparison of Physicochemical and Analytical Data

The following table summarizes key data for this compound and other process-related impurities based on available literature. This data is crucial for the development of analytical methods for their detection and quantification.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Gefitinib 184475-35-2C22H24ClFN4O3446.90
This compound (2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile)675126-27-9C15H21N3O3291.35
Gefitinib EP Impurity A (7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one)199327-61-2C16H21N3O4319.36
Gefitinib EP Impurity B (3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib)1603814-04-5C22H24ClFN4O3446.90
O-Desmethyl Gefitinib 847949-49-9C21H22ClFN4O3432.88
Gefitinib N-Oxide 847949-51-3C22H24ClFN4O4462.90
N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine 2089650-13-3C22H24Cl2N4O3463.36

Formation Pathways of Process-Related Impurities

Understanding the origin of impurities is critical for process optimization and control. The diagram below illustrates a simplified synthetic pathway for Gefitinib and highlights the potential formation points of key impurities.

cluster_synthesis Gefitinib Synthesis cluster_degradation Degradation Starting_Material Starting Material (e.g., Isovanillin) Intermediate_1 Intermediate 1 Starting_Material->Intermediate_1 Several Steps Impurity_1 This compound (2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile) Intermediate_1->Impurity_1 Cyclization Precursor Impurity_A Gefitinib EP Impurity A Intermediate_1->Impurity_A Side Reaction Gefitinib_Crude Crude Gefitinib Impurity_1->Gefitinib_Crude Final Condensation Gefitinib_Pure Pure Gefitinib Gefitinib_Crude->Gefitinib_Pure Purification Gefitinib_API Gefitinib API N_Oxide Gefitinib N-Oxide Gefitinib_API->N_Oxide Oxidation O_Desmethyl O-Desmethyl Gefitinib Gefitinib_API->O_Desmethyl Metabolism/Demethylation

Caption: Formation pathways of process-related and degradation impurities of Gefitinib.

This compound is a key intermediate that is formed during the synthesis and is subsequently converted to Gefitinib in the final step. Incomplete reaction or side reactions at this stage can lead to its presence in the final product. Other impurities, such as Gefitinib EP Impurity A, can arise from side reactions of intermediates. Degradation products like Gefitinib N-Oxide and O-Desmethyl Gefitinib can form during storage or under specific stress conditions.

Experimental Protocols

Accurate detection and quantification of Gefitinib and its impurities are essential for quality control. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for this purpose.

RP-HPLC Method for the Determination of Gefitinib and its Process-Related Impurities

This protocol is based on published methods and serves as a general guideline.[1][2] Method parameters should be optimized and validated for specific laboratory conditions.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chemicals and Reagents:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of aqueous ammonium acetate buffer and acetonitrile. The exact ratio should be optimized to achieve adequate separation.

    • Flow Rate: Typically 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: UV detection at a wavelength where both Gefitinib and the impurities have significant absorbance (e.g., 254 nm or 332 nm).[2]

    • Injection Volume: 10-20 µL

  • Sample Preparation:

    • Prepare a stock solution of the Gefitinib sample in a suitable solvent (e.g., diluent similar to the mobile phase).

    • Further dilute the stock solution to a suitable concentration for analysis.

  • Data Analysis:

    • The identification of impurities is based on their retention times compared to the reference standards.

    • Quantification is performed by comparing the peak area of each impurity to the peak area of the corresponding reference standard of a known concentration.

The following diagram outlines the general workflow for the analysis of Gefitinib impurities.

Sample_Prep Sample Preparation (Dissolution and Dilution) HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the analysis of Gefitinib impurities by RP-HPLC.

Conclusion

The control of process-related impurities is a critical aspect of ensuring the quality and safety of Gefitinib. This guide has provided a comparative overview of this compound and other known impurities, including their chemical structures, formation pathways, and analytical methodologies for their detection. By understanding the profile of these impurities, researchers and drug development professionals can implement effective control strategies throughout the manufacturing process, leading to a safer and more efficacious drug product. Further studies are warranted to fully characterize the biological activity and potential toxicity of each of these impurities.

References

A Comparative Guide to Inter-Laboratory Analysis of Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Gefitinib, a targeted therapy for non-small cell lung cancer. Ensuring the quality, safety, and efficacy of Gefitinib requires robust and reproducible analytical methods to detect and quantify process-related impurities and degradation products.[1][2] Inter-laboratory comparison studies are critical for establishing the ruggedness and reliability of these methods across different environments, equipment, and personnel.

This document outlines key high-performance liquid chromatography (HPLC) methods, presents their comparative performance data, and provides detailed experimental protocols to aid laboratories in method selection and validation for the quality control of Gefitinib.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is crucial for accurate impurity profiling. While a direct inter-laboratory comparison study is not publicly available, this guide synthesizes data from several validated HPLC methods developed for Gefitinib impurity analysis. The following tables compare the chromatographic conditions and validation parameters of three distinct, representative methods.

Table 1: Comparison of Chromatographic Conditions for Gefitinib Impurity Analysis

ParameterMethod 1 (Process Impurities)[3][4]Method 2 (Degradation Impurities)[5][6]Method 3 (General Assay & Impurities)[7]
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)Hypersil BDS C18 (100 x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium (B1175870) Acetate (pH 5.0) : Acetonitrile (B52724) (63:37 v/v)Gradient Elution (Buffer & Acetonitrile)Phosphate Buffer (pH 3.6) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detection (UV) 260 nm250 nm248 nm
Column Temp. 30°CNot SpecifiedAmbient
Analysis Type IsocraticGradientIsocratic

Table 2: Comparative Summary of Method Validation Parameters

Validation ParameterMethod 1 (Process Impurities)[3][4][8]Method 2 (Degradation Impurities)[5][6]Method 3 (Robustness Check)[7]
Linearity (r²) 0.9991 - 0.9994> 0.998Not explicitly stated
LOD (µg/mL) 0.012 - 0.033~0.05 (0.01% of 0.5 mg/mL)Not explicitly stated
LOQ (µg/mL) 0.04 - 0.10Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 95.99% - 100.55%Mass Balance ~99.5%Assay > 99%
Precision (%RSD) < 3.0%Not explicitly statedNo marked changes observed

Experimental Protocols & Methodologies

Detailed and standardized protocols are the foundation of a successful inter-laboratory study. Below are synthesized methodologies based on published, validated methods for Gefitinib impurity analysis.

Method 1: Isocratic HPLC-UV for Process-Related Impurities[3][4]

This method is designed for the simultaneous separation and estimation of Gefitinib and its five known process-related impurities.

  • Preparation of Mobile Phase: Prepare a 130 mM solution of ammonium acetate. Adjust the pH to 5.0 using acetic acid. Mix this buffer with acetonitrile in a 63:37 (v/v) ratio. Filter the final solution through a 0.45 µm nylon filter and degas.

  • Standard Solution Preparation:

    • Prepare individual stock solutions (1000 µg/mL) of Gefitinib and each known impurity by dissolving the reference standards in acetonitrile.

    • Prepare a spiked standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration of 100 µg/mL for Gefitinib and 1-2 µg/mL for each impurity.

  • Sample Preparation: Prepare a sample solution of the Gefitinib bulk drug (2000 µg/mL) by dissolving an appropriate amount in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the Inertsil ODS-3V column at 30°C with the mobile phase for at least 30 minutes.

    • Inject 20 µL of the sample and standard solutions.

    • Run the analysis for a sufficient time to allow the elution of all impurities and the API.

    • Detect the analytes at a wavelength of 260 nm.

Method 2: RRLC Method for Forced Degradation Studies[5][6]

This rapid resolution liquid chromatography (RRLC) method is optimized to separate degradation products formed under stress conditions.

  • Forced Degradation Sample Preparation:

    • Acid/Base Hydrolysis: Reflux a 1 mg/mL solution of Gefitinib in 0.1N HCl or 0.1N NaOH for a specified period. Neutralize the solution before dilution.

    • Oxidative Degradation: Treat a 1 mg/mL solution of Gefitinib with 3% hydrogen peroxide at room temperature.

    • Thermal/Photolytic Stress: Expose solid Gefitinib powder to dry heat (e.g., 80°C) or photostability chamber conditions as per ICH Q1B guidelines.[5]

    • Dissolve and dilute the stressed samples with the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Analysis:

    • Use an Agilent XDB-C18, 1.8 µm column.

    • Employ a gradient elution program with a combination of a buffer and an organic modifier (e.g., acetonitrile).

    • Set the flow rate to 0.5 mL/min and the UV detection wavelength to 250 nm.

    • The method should be capable of resolving all degradation products from the main Gefitinib peak.[5][6]

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships, ensuring clarity and consistency in understanding.

Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.

G cluster_workflow Inter-Laboratory Comparison Workflow A Coordinating Lab: Prepare & Distribute Homogenized Samples B Participating Labs (1, 2, 3...n): Receive & Analyze Samples Using Standardized Protocol A->B Shipment C Data Submission: Labs Report Results (e.g., Impurity %, RSD) B->C Secure Portal D Statistical Analysis: Coordinator Performs Z-Score & Reproducibility Analysis C->D Consolidation E Final Report: Comparison of Performance, Method Ruggedness Assessment D->E Interpretation

Caption: General workflow for an inter-laboratory comparison study.

G cluster_impurities Classification of Pharmaceutical Impurities cluster_process Process-Related cluster_degradation Degradation-Related parent Gefitinib API SM Starting Materials parent->SM INT Intermediates parent->INT BP By-Products parent->BP HYD Hydrolytic parent->HYD OX Oxidative parent->OX PH Photolytic parent->PH

Caption: Logical classification of Gefitinib-related impurities.

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Gefitinib Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is paramount. This guide provides an objective comparison of various analytical methods used to determine the specificity and selectivity for Gefitinib (B1684475) and its degradation products. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods are compared, supported by experimental data from published studies.

Overview of Analytical Methodologies

The primary goal of a stability-indicating analytical method is to accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. Several chromatographic techniques have been validated for the analysis of Gefitinib and its degradants, each offering distinct advantages in terms of selectivity, sensitivity, and speed.

  • High-Performance Liquid Chromatography (HPLC): As the most widely used technique, various Reverse-Phase HPLC (RP-HPLC) methods have been developed. These methods demonstrate excellent specificity in separating Gefitinib from impurities formed under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[1][2]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler, more cost-effective, and higher-throughput alternative to HPLC. Recent studies have focused on developing "greener" HPTLC methods that are both sensitive and capable of detecting the parent drug in the presence of its degradants.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural elucidation and quantification of trace-level degradation products, LC coupled with tandem mass spectrometry (LC-MS/MS) or Time-of-Flight mass spectrometry (LC-MS/TOF) provides unparalleled sensitivity and selectivity.[5][6][7] These methods are crucial for identifying unknown impurities and understanding degradation pathways.[5]

Experimental Workflow and Degradation Pathway

The development of a stability-indicating method typically involves subjecting the drug substance to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. This process helps to generate potential degradation products and demonstrate the method's ability to separate them from the active ingredient.

G cluster_0 Forced Degradation Study Workflow Gefitinib Gefitinib Bulk Drug Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Gefitinib->Stress DegradedSample Stressed/Degraded Sample Stress->DegradedSample Analysis Chromatographic Analysis (HPLC, HPTLC, LC-MS) DegradedSample->Analysis Specificity Evaluate Specificity & Selectivity (Peak Purity, Resolution) Analysis->Specificity Validation Method Validation (ICH Guidelines) Specificity->Validation

Caption: A typical workflow for a forced degradation study of Gefitinib.

Gefitinib degrades under various stress conditions, leading to the formation of specific impurities. For instance, oxidative stress can lead to the formation of Gefitinib N-Oxide, while acid hydrolysis may result in the cleavage of the morpholino group.[8][9]

G cluster_stress Stress Conditions cluster_products Degradation Products Gefitinib Gefitinib Acid Acid Hydrolysis (HCl) Gefitinib->Acid [16] Oxidation Oxidation (H2O2) Gefitinib->Oxidation [3, 16] Base Base Hydrolysis (NaOH) Gefitinib->Base [2] DP1 GFT-DP1 (7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one) Acid->DP1 DP2 Gefitinib N-Oxide Oxidation->DP2 DP3 Other Degradants Base->DP3

Caption: Simplified degradation pathways of Gefitinib under stress conditions.

Quantitative Data Comparison

The following tables summarize the operational parameters and performance characteristics of various validated analytical methods for Gefitinib and its degradation products.

Table 1: Comparison of HPLC and HPTLC Method Parameters
ParameterRP-HPLC Method 1RP-HPLC Method 2[1]RP-HPLC Method 3[2]Greener HPTLC Method[3]
Stationary Phase Hypersil BDS C18 (100 x 4.6 mm, 5 µm)Inertsil C8 (250 x 4.6 mm, 5 µm)Inertsil ODS-3V (250 x 4.6 mm, 5 µm)HPTLC plates silica (B1680970) gel 60 F254
Mobile Phase Phosphate (B84403) Buffer (pH 3.6) : Acetonitrile (B52724) (55:45 v/v)50mM Ammonium Acetate : Acetonitrile (Gradient)130mM Ammonium Acetate : Acetonitrile (63:37 v/v)Ethyl Acetate : Methanol : Toluene : Ammonia (7.5:1.5:1.0:0.1, v/v/v/v)
Flow Rate / Development 1.0 mL/min1.0 mL/min1.0 mL/minAscending mode
Detection Wavelength 248 nmNot SpecifiedNot Specified332 nm
Retention Time (Gefitinib) 4.179 minNot SpecifiedNot SpecifiedRf = 0.43
Linearity Range 25-150 µg/mLNot Specified25-500 µg/mL20-1400 ng/band
LOD 0.078 µg/mLNot Specified0.012-0.033 µg/mL (impurities)6.72 ng/band
LOQ 0.238 µg/mLNot Specified0.04-0.10 µg/mL (impurities)20.16 ng/band
Accuracy (% Recovery) 99.61-100.14%Not Specified98.26-99.90%Not Specified
Table 2: Comparison of Advanced Chromatographic Methods (UPLC & LC-MS/MS)
ParameterRRLC Method[10]LC-MS/MS Method[6]
Stationary Phase Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)X-Terra RP18 (50 x 2.1 mm, 3.5 µm)
Mobile Phase Ammonium Acetate : Acetonitrile (Gradient)Water : Acetonitrile (35:65, v/v) with 0.1% Formic Acid
Flow Rate 0.5 mL/min0.35 mL/min
Detection UV at 250 nmPositive Electrospray Ionization (ESI) MS/MS
Run Time < 10 min3 min
Linearity Range 0.5 mg/mL (test conc.)0.5-1000 ng/mL (Gefitinib) / 0.05-100 ng/mL (Metabolites)
LOD Capable to 0.01% of test conc.Not Specified
LOQ Not SpecifiedNot Specified
Accuracy (% Recovery) Mass balance close to 99.5%92.60-107.58%

Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method[1]
  • Objective: To develop and validate a stability-indicating HPLC method for the determination of Gefitinib in bulk and pharmaceutical formulations.

  • Instrumentation: Waters HPLC system with a PDA detector.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (pH 3.6) and acetonitrile in a 55:45 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 248 nm.

    • Injection Volume: 10 µL.

  • Forced Degradation Procedure:

    • Acid Degradation: 1 mL of 1 mg/mL Gefitinib stock solution + 1 mL of 2N HCl, refluxed at 60°C for 30 minutes.

    • Alkaline Degradation: 1 mL of stock solution + 1 mL of 2N NaOH, refluxed at 60°C for 30 minutes.

    • Oxidative Degradation: 1 mL of stock solution + 1 mL of 20% H₂O₂, stored at room temperature for 30 minutes.

    • Thermal Degradation: Gefitinib powder exposed to 105°C for 6 hours.

    • Photolytic Degradation: Gefitinib solution exposed to UV light for 7 days.

  • Results: The method successfully separated the main peak of Gefitinib from the peaks of degradation products generated under all stress conditions, demonstrating its specificity. For instance, under acidic conditions, a degradation product appeared at a retention time of 3.850 minutes, well-resolved from the Gefitinib peak at 4.179 minutes.

Protocol 2: Greener Stability-Indicating HPTLC Method[4][5]
  • Objective: To develop and validate a sensitive and environmentally friendly HPTLC method for Gefitinib analysis.

  • Instrumentation: CAMAG HPTLC system with a Linomat 5 applicator and TLC Scanner 3.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254.

    • Mobile Phase: Ethyl acetate: Methanol: Toluene: Ammonia (7.5:1.5:1.0:0.1, v/v/v/v).

    • Application: 6 mm bands applied with the Linomat 5 applicator.

    • Development: Ascending development in a twin trough glass chamber.

    • Detection: Densitometric scanning at 332 nm.

  • Results: This method was able to effectively detect Gefitinib in the presence of its degradation products, confirming its stability-indicating properties. It was also found to be more sensitive, accurate, and precise than the routine HPTLC method.[3][4]

Protocol 3: LC-MS/MS Method for Metabolite Determination[7]
  • Objective: To establish and validate a method for determining Gefitinib and its main metabolites in human plasma.

  • Instrumentation: LC-MS/MS system with positive electrospray ionization (ESI).

  • Chromatographic Conditions:

    • Column: X-Terra RP18 (50 × 2.1 mm, 3.5 μm).

    • Mobile Phase: Water: Acetonitrile (35:65, v/v) with 0.1% formic acid.

    • Flow Rate: 0.35 mL/min.

    • Run Time: 3 minutes.

  • Sample Preparation: Protein precipitation from plasma samples.

  • Results: The method demonstrated high sensitivity and selectivity for Gefitinib and four of its major metabolites (M605211, M387783, M537194, and M523595) with no significant matrix effect.[6] This high degree of selectivity is essential for pharmacokinetic studies where multiple related compounds are present in a complex biological matrix.

Conclusion

The choice of an analytical method for Gefitinib and its degradation products depends on the specific requirements of the analysis.

  • RP-HPLC with UV detection is a robust, reliable, and widely accessible method suitable for routine quality control and stability testing, demonstrating excellent specificity in separating degradants.[1]

  • HPTLC presents a high-throughput and greener alternative, also proven to be stability-indicating.[3]

  • LC-MS/MS is the gold standard for applications requiring the highest sensitivity and selectivity, such as the identification of unknown degradation products and the quantification of metabolites in biological fluids.[6][11]

All discussed methods, when properly validated according to ICH guidelines, are capable of providing accurate and specific results for the analysis of Gefitinib and its degradation products. Researchers should select the method that best aligns with their analytical needs, available instrumentation, and the complexity of the sample matrix.

References

A Comparative Guide to the Quantification of Gefitinib Impurity 1: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methods for the quantification of Gefitinib (B1684475) impurity 1, a critical aspect of quality control in the manufacturing of the anti-cancer drug Gefitinib. The focus is on the key validation parameters of linearity, accuracy, and precision, supported by experimental data from published studies. This document is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality assurance.

Experimental Data Summary

The performance of various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantification of Gefitinib and its impurities has been evaluated in several studies. The following tables summarize the key performance characteristics for the quantification of Gefitinib impurity 1.

Table 1: Linearity Data for this compound Quantification

Analytical MethodConcentration RangeCorrelation Coefficient (r) / Coefficient of Determination (r²)Reference
RRLC0.03% - 0.18% of test concentration (0.5 mg/mL)> 0.998[1][2]
RP-HPLC0.1 - 2.0 µg/mL0.9991 - 0.9994[3][4]
RP-HPLCLOQ - 0.23% of Gefitinib (1000 µg/mL)Not explicitly stated for impurity 1[5]

Table 2: Accuracy (Recovery) Data for this compound Quantification

Analytical MethodSpiked Concentration LevelRecovery (%)Reference
RP-HPLC0.1, 0.5, 1.0, and 2.0 µg/mL95.99 - 100.55[3][4]
RP-HPLCLOQ level to 0.23% of GefitinibWithin acceptable limits[5]
RRLCNot explicitly stated for impurity 1Not explicitly stated for impurity 1[1][2]

Table 3: Precision (%RSD) Data for this compound Quantification

Analytical MethodPrecision TypeConcentration% RSDReference
RRLCRepeatability (Intra-day) & Intermediate (Inter-day)0.03% of 0.5 mg/mL Gefitinib< 5.0[2]
RP-HPLCNot specifiedNot specified< 3.0[3]
RP-HPLCSystem Precision (n=6)0.15% of GefitinibWithin acceptable limits[5]

Experimental Protocols

The methodologies outlined below are representative of the validated analytical procedures used for the quantification of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A prevalent method for the analysis of Gefitinib and its process-related impurities involves RP-HPLC.

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector is typically used.

  • Column: An Inertsil ODS-3V column (250 × 4.6 mm i.d.; particle size 5 μm) is a common choice for separation.[3][4]

  • Mobile Phase: The mobile phase often consists of a mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.[3][4]

  • Flow Rate: A typical flow rate is maintained at 1.0 mL/min.[5]

  • Detection: The column effluent is monitored at a wavelength of 300 nm.[5]

  • Sample Preparation: Stock solutions of Gefitinib and its impurities are prepared by dissolving known amounts in a suitable diluent. Working solutions for linearity, accuracy, and precision studies are then prepared by diluting the stock solutions to the desired concentrations.[5] For instance, linearity can be assessed over a concentration range of 0.1 to 2.0 µg/mL for the impurities.[4]

Rapid Resolution Liquid Chromatography (RRLC)

For faster analysis times, RRLC, a form of UPLC, can be employed.

  • Chromatographic System: An Agilent 1200 RRLC system or equivalent is utilized.

  • Column: An Agilent XDB-C18 column (50 × 4.6 mm, 1.8 µm particles) provides efficient separation.[1][6]

  • Mobile Phase: A gradient elution mode with a simple mobile phase combination is used.[1][6]

  • Flow Rate: The analysis is carried out at a flow rate of 0.5 mL/min.[1][6]

  • Detection: Quantification is performed at a wavelength of 250 nm.[1][6]

  • Injection Volume: A small injection volume, such as 4 µL, is used.[1][2]

  • Sample Concentration: The test concentration of Gefitinib is typically around 0.5 mg/mL.[1][2]

Visualized Workflow

The following diagram illustrates the general experimental workflow for the quantification of this compound using a chromatographic method.

Gefitinib_Impurity_Quantification_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Validation start Weighing of Gefitinib API and Impurity 1 Standard dissolution Dissolution in a Suitable Diluent to Prepare Stock Solutions start->dissolution dilution Serial Dilution to Prepare Working Solutions for Linearity, Accuracy, and Precision dissolution->dilution injection Injection of Samples and Standards into HPLC/UPLC System dilution->injection separation Chromatographic Separation on a C18 Column injection->separation detection Detection using a PDA/UV Detector separation->detection integration Peak Integration and Area Measurement detection->integration calibration Generation of Calibration Curve (Linearity) integration->calibration quantification Quantification of Impurity 1 calibration->quantification validation Calculation of Accuracy (% Recovery) and Precision (%RSD) quantification->validation

Caption: Experimental workflow for this compound quantification.

References

Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification of Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of impurities in Gefitinib (B1684475), a key therapeutic agent in cancer treatment. We delve into the experimental data and methodologies that underpin the sensitive detection of these impurities.

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a widely used drug for non-small cell lung cancer. As with any pharmaceutical compound, the presence of impurities, even at trace levels, can impact its efficacy and safety. Therefore, robust and sensitive analytical methods are crucial for their detection and quantification. This guide compares various chromatographic techniques, presenting their performance in determining the LOD and LOQ of Gefitinib's process-related and degradation impurities.

Performance Comparison of Analytical Methods

The following table summarizes the LOD and LOQ values for Gefitinib and its impurities obtained by different analytical methods. The data highlights the sensitivity of each method, providing a valuable resource for selecting the most appropriate technique for specific research or quality control needs.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC [1][2][3]Gefitinib & Process-Related Impurities0.012–0.033 µg/mL0.04–0.10 µg/mL
RRLC [4][5][6]Gefitinib & Two Potential Impurities0.01% of 0.5 mg/mL (0.05 µg/mL)0.03% of 0.5 mg/mL (0.15 µg/mL)
HPLC [7]Gefitinib0.078 µg/mL0.238 µg/mL
RP-HPLC [8]Gefitinib0.469 µg/mL1.42 µg/mL
UPLC-MS [9]Genotoxic ImpuritiesNot explicitly stated for all, but quantifies down to 0.01 ppmKSM-02: 0.009 ppm, 3-Chloro-4-fluoroaniline: 0.006 ppm, 4-Chloroaniline: 0.008 ppm

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are the experimental protocols for the key methods cited in this guide.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Process-Related Impurities[1][2][3]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.

  • Flow Rate: Not specified in the provided search results.

  • Detection: Photodiode Array (PDA) detector.

  • Sample Preparation: Stock solutions of Gefitinib and its impurities were prepared and further diluted with the mobile phase to the desired concentrations for linearity, LOD, and LOQ determination.

  • LOD and LOQ Determination: Calculated based on the signal-to-noise (S/N) ratio, with S/N ratios of 3 and 10 used for LOD and LOQ, respectively.

Rapid Resolution Liquid Chromatography (RRLC) for Degradant Impurities[4][5][6]
  • Instrumentation: Rapid Resolution Liquid Chromatography (RRLC) system.

  • Column: Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mode using a combination of mobile phases. The exact composition was not detailed in the search results.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detector set at 250 nm.

  • Sample Preparation: A test concentration of 0.5 mg/mL of Gefitinib was used.

  • LOD and LOQ Determination: Estimated based on the signal-to-noise ratio method by injecting a series of dilute solutions with known concentrations. The method was capable of detecting impurities at a level of 0.01% with respect to the test concentration.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Genotoxic Impurities[9]
  • Instrumentation: Waters Xevo TQS Micro MS system equipped with an Acquity H class UPLC.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% solution of formic acid in water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: Mass spectrometer with electrospray ionization (ESI) in Single Ion Reaction (SIR) detection mode.

  • Sample Preparation: A test concentration of 5 mg/mL of Gefitinib was prepared.

  • LOQ Determination: The LOQ levels for 4-(3-chloropropyl) Morpholine (KSM-02), 3-Chloro-4-fluoroaniline, and 4-Chloroaniline were determined to be 0.009 ppm, 0.006 ppm, and 0.008 ppm, respectively, with respect to the sample concentration.

Visualizing the Workflow for LOD & LOQ Determination

The following diagram illustrates the general experimental workflow for determining the Limit of Detection and Limit of Quantification of impurities in an active pharmaceutical ingredient like Gefitinib.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation cluster_validation Method Validation prep_api Prepare API Stock Solution prep_series Prepare Serial Dilutions prep_api->prep_series prep_imp Prepare Impurity Stock Solutions prep_imp->prep_series inject_samples Inject Diluted Samples prep_series->inject_samples instrument_setup Set up HPLC/UPLC-MS System instrument_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_chromatograms Process Chromatograms acquire_data->process_chromatograms sn_ratio Calculate Signal-to-Noise Ratio process_chromatograms->sn_ratio lod_loq_calc Determine LOD (S/N=3) & LOQ (S/N=10) sn_ratio->lod_loq_calc linearity Linearity lod_loq_calc->linearity accuracy Accuracy lod_loq_calc->accuracy precision Precision lod_loq_calc->precision specificity Specificity specificity->linearity

Caption: General workflow for determining LOD and LOQ of pharmaceutical impurities.

Forced Degradation Studies

Forced degradation studies are crucial to identify potential degradation products that may arise during the shelf life of a drug product. In the case of Gefitinib, studies have shown that it is susceptible to degradation under certain stress conditions.

Significant degradation of Gefitinib has been observed under acidic and basic stress conditions[4][6]. One study also noted that under oxidative conditions (using 3.0% v/v hydrogen peroxide), an unknown impurity was formed[10]. Another study found Gefitinib to be more sensitive to oxidation, identifying three degradants[11]. These findings underscore the importance of stability-indicating methods that can separate and quantify these degradants.

Conclusion

The choice of an analytical method for the determination of Gefitinib impurities depends on the specific requirements of the analysis, including the nature of the impurities (process-related, degradants, or genotoxic) and the required sensitivity. RP-HPLC methods have demonstrated good sensitivity for process-related impurities. For even lower detection levels, especially for potentially mutagenic or genotoxic impurities, more advanced techniques like UPLC-MS are indispensable. The data and protocols presented in this guide offer a solid foundation for selecting and implementing the most suitable analytical strategy to ensure the quality and safety of Gefitinib.

References

Comparative Stability of Gefitinib and Its Impurities Under Stress Conditions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer.[1] Ensuring the stability and purity of the active pharmaceutical ingredient (API) is paramount for its therapeutic efficacy and safety. This guide provides a comparative analysis of the stability of Gefitinib and its impurities under various stress conditions, supported by experimental data from published studies.

Executive Summary

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. This guide summarizes the findings from several studies that subjected Gefitinib to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic and basic), oxidation, thermal, and photolytic stress.[2][3] The data reveals that Gefitinib is most susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic stress.

Comparative Degradation Data

The following table summarizes the percentage of Gefitinib degradation observed under various stress conditions across different studies. It is important to note that direct comparison should be made with caution due to variations in experimental conditions such as reagent concentration, temperature, and duration of exposure.

Stress ConditionReagent/ConditionDurationTemperature% DegradationImpurities FormedReference
Acid Hydrolysis 5N HCl1 hour80°CSignificant DegradationDegradant products analyzed by mass spectroscopy[4]
1N HCl2 hours65°C-MMPQ impurity[5]
0.1N HCl30 minutes80°C--[6]
Base Hydrolysis 5N NaOH1 hour80°CSignificant DegradationDegradant products analyzed by mass spectroscopy[4]
2N NaOH30 minutes60°C--
1N NaOH2 hours65°C--
0.1N NaOH30 minutes80°C--[6]
Oxidative Degradation 5% H₂O₂1 hour80°CMore sensitive to oxidationThree degradants observed[4]
6% H₂O₂2 hours--GFT N-Oxide impurity[5]
3.0% v/v H₂O₂--An unknown impurity (N-Oxide of gefitinib) was foundN-Oxide of gefitinib[7]
Thermal Degradation Heat8 hours80°CNo degradation observed-[3]
Heat-65°C--[5]
Heat--2.27%Degradation product at RT 3.855 min
Photolytic Degradation UV light--1.15%Degradation product at RT 3.901 min[8]
UV treatment-254 nmNo change in sample purity-[7]
Neutral Hydrolysis Water8 hours80°CNo degradation is observed-[3]
Water2 hours65°C--

Experimental Protocols

The methodologies employed in the cited stability studies generally adhere to ICH guidelines for forced degradation. Below are detailed protocols synthesized from the literature.

Preparation of Stock Solution

A stock solution of Gefitinib is typically prepared by dissolving the bulk drug in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to a concentration of 1 mg/mL.

Stress Conditions
  • Acid Hydrolysis: To 1 mL of the Gefitinib stock solution, 1 mL of an acid solution (e.g., 0.1N to 5N HCl) is added. The mixture is then refluxed or heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes to 6 hours).[4][6][8] After cooling, the solution is neutralized with an equivalent concentration and volume of a base (e.g., NaOH).

  • Base Hydrolysis: To 1 mL of the Gefitinib stock solution, 1 mL of a base solution (e.g., 0.1N to 5N NaOH) is added. The mixture is then refluxed or heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes to 2 hours).[4][5][6][8] After cooling, the solution is neutralized with an equivalent concentration and volume of an acid (e.g., HCl).

  • Oxidative Degradation: To 1 mL of the Gefitinib stock solution, 1 mL of hydrogen peroxide solution (e.g., 3% to 30% H₂O₂) is added. The reaction is typically carried out at room temperature or elevated temperatures (e.g., 80°C) for a period ranging from 1 to 2 hours.[4][5]

  • Thermal Degradation: Gefitinib powder or a solution of the drug is exposed to dry heat in an oven at a specific temperature (e.g., 65-80°C) for a set duration (e.g., 8 to 24 hours).[3][5][8]

  • Photolytic Degradation: Gefitinib solution is exposed to UV light (e.g., at 254 nm) in a photostability chamber for a specified period.[8][7] A control sample is kept in the dark to exclude the effect of temperature.

Sample Analysis

The stressed samples are diluted with an appropriate mobile phase to a suitable concentration (e.g., 100 µg/mL) and then analyzed using a stability-indicating HPLC method.[8] The separation of Gefitinib from its degradation products is typically achieved using a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) in either isocratic or gradient elution mode.[4][8] Detection is commonly performed using a UV detector at a wavelength of around 248-260 nm.[8][7]

Experimental Workflow and Signaling Pathway

To visualize the experimental process and the biological context of Gefitinib, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Gefitinib_API Gefitinib API Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Gefitinib_API->Stock_Solution Acid Acid Hydrolysis (e.g., 1N HCl, 65°C, 2h) Base Base Hydrolysis (e.g., 1N NaOH, 65°C, 2h) Oxidation Oxidation (e.g., 6% H₂O₂, RT, 2h) Thermal Thermal (e.g., 65°C, 24h) Photolytic Photolytic (UV light) Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization Dilution Dilution to final concentration Oxidation->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC_Analysis RP-HPLC Analysis Dilution->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation

Gefitinib Forced Degradation Workflow

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits ATP ATP ATP->P_EGFR Phosphate source Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Gefitinib Mechanism of Action

Conclusion

The stability of Gefitinib is a critical attribute that can impact its quality, safety, and efficacy. The presented data indicates that Gefitinib is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress, leading to the formation of several impurities. It demonstrates greater stability under thermal and photolytic conditions. A thorough understanding of these degradation pathways is essential for the development of stable formulations and for defining appropriate storage conditions. The provided experimental workflows and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals working with Gefitinib.

References

Identification and comparison of degradation products from different Gefitinib batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential degradation products found in different batches of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib (B1684475). Understanding the impurity profile of active pharmaceutical ingredients (APIs) is critical for ensuring drug safety, efficacy, and batch-to-batch consistency. This document outlines the common degradation products, detailed experimental protocols for their identification and quantification, and the relevant biological pathways associated with Gefitinib's mechanism of action.

Comparison of Potential Degradation Products

While specific quantitative data comparing different commercial batches of Gefitinib is not publicly available, extensive forced degradation studies and impurity profiling have identified several common process-related impurities and degradation products.[1][2] The presence and concentration of these impurities can vary between batches due to differences in synthesis routes, purification methods, and storage conditions.[1]

The following table summarizes the potential impurities that researchers and quality control analysts should monitor. These represent compounds that may be present in varying amounts in different Gefitinib batches.

Impurity Name/TypeChemical NamePotential Origin
Process-Related Impurities
Impurity A7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-oneIntermediate in synthesis
Impurity B3-Deschloro-4-desfluoro-4-chloro-3-fluoro GefitinibByproduct of synthesis
Impurity V3-Chloro-4-fluorophenylamineStarting material
Impurity III3,4-DichloroanilineProcess-related impurity
-4-(3-bromopropyl)morpholine hydrochlorideReagent in synthesis
Degradation Products
Gefitinib N-OxideN-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (B77745) N-oxideOxidative degradation[3]
O-Desmethyl GefitinibN-(3-Chloro-4-fluorophenyl)-7-hydroxy-6-(3-morpholinopropoxy)quinazolin-4-amineMetabolic and/or degradative demethylation
O-Desmorpholinopropyl Gefitinib6-(3-hydroxypropoxy)-7-methoxy-N-(3-chloro-4-fluorophenyl)quinazolin-4-amineHydrolytic degradation

This table is a compilation of impurities listed by various pharmaceutical reference standard suppliers and in research literature.[1][3][][5]

Experimental Protocols

Accurate identification and quantification of these impurities are essential. Below are detailed methodologies for key experiments.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate Gefitinib from its potential degradation products and process-related impurities.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[6]

  • Column: A reverse-phase C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 6.5) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition could be a 63:37 (v/v) mixture of the ammonium acetate buffer and acetonitrile (B52724).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 240 nm.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Gefitinib sample (from a specific batch) in a suitable solvent like acetonitrile to obtain a stock solution of 1 mg/mL.[8]

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.[8]

  • Forced Degradation Studies (to confirm method stability-indicating properties):

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C. Neutralize the solution before injection.[8]

    • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60°C. Neutralize the solution before injection.[8]

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂) and reflux for 30 minutes at 60°C before injection.[8]

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 65°C for 24 hours).[1]

    • Photolytic Degradation: Expose a solution of the drug to UV light (≥200 Wh/m²) for a defined period.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

For the identification and quantification of trace-level impurities, LC-MS/MS offers superior sensitivity and selectivity.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Chromatographic Conditions: Similar to the HPLC method, but often with faster gradients and smaller particle size columns for better resolution.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities. Precursor and product ions for Gefitinib and each impurity need to be determined by direct infusion.

    • Full Scan Mode: For the identification of unknown degradation products.

  • Sample Preparation: Similar to the HPLC method, but may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for complex matrices to remove interfering substances.

Visualizations

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and comparison of degradation products in different Gefitinib batches.

G Batch1 Gefitinib Batch A SamplePrep Sample Preparation (Dissolution and Dilution) Batch1->SamplePrep Batch2 Gefitinib Batch B Batch2->SamplePrep HPLC RP-HPLC Analysis (PDA/UV Detection) SamplePrep->HPLC LCMS LC-MS/MS Analysis (ESI+, MRM/Full Scan) SamplePrep->LCMS DataAnalysis Data Analysis (Peak Integration, Mass Spectra) HPLC->DataAnalysis LCMS->DataAnalysis ImpurityID Impurity Identification (Comparison to Reference Standards) DataAnalysis->ImpurityID Quantification Quantification (Comparison of Impurity Levels) ImpurityID->Quantification Comparison Comparative Report Quantification->Comparison

Workflow for Gefitinib Impurity Analysis.
Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor's (EGFR) tyrosine kinase domain.[9] By blocking this pathway, it inhibits the proliferation and survival of cancer cells.[10] The presence of impurities could potentially interfere with this mechanism, although this has not been extensively studied.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Activates RAS RAS-RAF-MEK-ERK Pathway P->RAS PI3K PI3K-AKT Pathway P->PI3K JAK JAK-STAT Pathway P->JAK Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation JAK->Proliferation

Simplified EGFR Signaling Pathway and Gefitinib's Point of Inhibition.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Gefitinib Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of Gefitinib impurity 1. The following procedural, step-by-step guidance is designed to answer specific operational questions and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

The parent compound, Gefitinib, is also suspected of causing cancer and damaging fertility. As a related compound of unknown full potency, this compound should be handled with the same level of caution as a cytotoxic agent.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary control measure to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementSpecifications
Hand Protection Double GlovingChemotherapy-grade nitrile gloves. The outer glove should be disposed of immediately after handling. The inner glove should be removed upon leaving the designated handling area.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.
Eye Protection Safety GogglesChemical splash goggles.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.
Respiratory Protection NIOSH-certified N95 or N100 respiratorRequired when handling the powder outside of a containment device (e.g., weighing, reconstitution) or when there is a potential for aerosol generation.[1]
Engineering Controls

All handling of this compound powder should be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[2] The work surface should be lined with a disposable, absorbent, plastic-backed pad.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a cytotoxic spill kit is readily available.

    • Assemble all necessary materials and equipment before starting work within the containment device.

  • Donning PPE:

    • Don PPE in the following order: gown, inner gloves, face mask/respirator, safety goggles, face shield, and outer gloves.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within the BSC or CVE.

    • Use dedicated equipment (spatulas, weigh boats, etc.). If not disposable, decontaminate them immediately after use.

    • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces of the containment device.

    • Carefully doff PPE, starting with the outer gloves, and dispose of it in the designated cytotoxic waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Post-Handling & Decontamination A Designate Handling Area B Assemble Materials & Spill Kit A->B C Don Appropriate PPE B->C D Line work surface C->D Enter Containment E Weigh/handle solid compound D->E F Reconstitute/dissolve compound E->F G Decontaminate surfaces & equipment F->G Complete Handling H Dispose of waste in designated containers G->H I Doff PPE H->I J Wash hands thoroughly I->J

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。